CL 5343
説明
Structure
2D Structure
3D Structure
特性
IUPAC Name |
5-amino-1,3,4-thiadiazole-2-sulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H4N4O2S2/c3-1-5-6-2(9-1)10(4,7)8/h(H2,3,5)(H2,4,7,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGMVBPQOACUDRU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=NN=C(S1)S(=O)(=O)N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H4N4O2S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10164324 | |
| Record name | 5-Amino-1,3,4-thiadiazole-2-sulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10164324 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
14949-00-9 | |
| Record name | 5-Amino-1,3,4-thiadiazole-2-sulfonamide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014949009 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Tio-urasin | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=22979 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 5-Amino-1,3,4-thiadiazole-2-sulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10164324 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-amino-1,3,4-thiadiazole-2-sulfonamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | DESACETYL ACETAZOLAMIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F687N81LIZ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
CL 5343 : A Technical Guide to its Mechanism of Action as a Carbonic Anhydrase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
CL 5343 , chemically identified as 5-Amino-1,3,4-thiadiazole-2-sulfonamide, is a potent inhibitor of carbonic anhydrase (CA) isoenzymes. This document provides an in-depth analysis of its mechanism of action, drawing upon available preclinical data. The core of this compound 's function lies in its selective inhibition of various CA isoforms, leading to downstream effects on pH regulation, cell signaling, and ultimately, cellular processes such as proliferation and survival, particularly in the context of oncology. This guide summarizes the quantitative inhibitory data, details relevant experimental methodologies, and visualizes the key signaling pathways influenced by this compound.
Core Mechanism of Action: Carbonic Anhydrase Inhibition
The primary mechanism of action of this compound is the inhibition of carbonic anhydrases, a family of metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton (CO₂ + H₂O ⇌ HCO₃⁻ + H⁺). By binding to the zinc ion within the active site of these enzymes, this compound disrupts this fundamental physiological reaction. This disruption has significant implications in pathologies where CA activity is upregulated, such as in various cancers where it contributes to the acidification of the tumor microenvironment.
Quantitative Inhibition Data
this compound and its derivatives have been evaluated for their inhibitory potency against several human carbonic anhydrase (hCA) isoforms. The following tables summarize the available quantitative data.
Table 1: Inhibitory Activity (Ki) of a this compound Derivative against Human Carbonic Anhydrase Isoforms
| Isoform | Inhibition Constant (Ki) (nM) |
| hCA II | 7.9[1] |
Table 2: Inhibitory Activity (IC50 and Ki) of 5-Amino-1,3,4-thiadiazole-2-sulfonamide against Bovine Carbonic Anhydrase
| Activity Assay | IC50 (µM) | Ki (µM) |
| Hydratase Activity | 1.5 | 8 |
| Esterase Activity | 2.4 | 8 |
Key Signaling Pathway: Hypoxia-Induced CA IX and pH Regulation
A critical target of this compound in cancer is carbonic anhydrase IX (CA IX), a transmembrane isoform that is minimally expressed in normal tissues but is significantly upregulated in many solid tumors in response to hypoxia. The expression of CA IX is primarily regulated by the transcription factor Hypoxia-Inducible Factor 1-alpha (HIF-1α).
Under hypoxic conditions, HIF-1α stabilizes and translocates to the nucleus, where it induces the transcription of various genes, including CA9. The resulting CA IX protein localizes to the cell surface and, with its extracellularly oriented active site, plays a crucial role in regulating intra- and extracellular pH. By catalyzing the hydration of CO₂, CA IX contributes to an acidic tumor microenvironment while facilitating the transport of bicarbonate ions into the cell, thus maintaining a more alkaline intracellular pH conducive to tumor cell survival and proliferation. Inhibition of CA IX by this compound is therefore a key strategy to disrupt this pH-regulating machinery.
Caption: Hypoxia-induced CA IX signaling and its inhibition by this compound .
Therapeutic Implications and Applications
The mechanism of action of this compound positions it as a promising candidate for anti-cancer therapy, particularly in the context of hypoxic solid tumors that overexpress CA IX.
Induction of Apoptosis in Cancer Cells
By inhibiting CA IX and disrupting pH homeostasis, this compound can create an intracellular environment that is less favorable for cancer cell survival, potentially leading to apoptosis. Studies on related compounds have demonstrated the induction of apoptosis in breast cancer cell lines such as MCF-7.
Targeted Drug Delivery
The high expression of CA IX on the surface of certain cancer cells, such as the renal cancer cell line SKRC52, and its limited presence in normal tissues make it an attractive target for drug delivery. this compound can be utilized as a targeting ligand to deliver cytotoxic agents, such as maytansine, specifically to tumor cells, thereby enhancing the therapeutic window and reducing off-target toxicity.
Caption: this compound as a targeting ligand for cytotoxic agent delivery to CA IX-positive cancer cells.
Experimental Protocols
The following sections outline the general methodologies employed in the preclinical evaluation of this compound and related carbonic anhydrase inhibitors.
Carbonic Anhydrase Inhibition Assay
-
Enzyme Purification: Human carbonic anhydrase isoenzymes (e.g., hCA I and hCA II) are purified from human erythrocytes using affinity chromatography. Recombinant isoforms can also be expressed and purified from bacterial or eukaryotic systems.
-
Activity Measurement: The inhibitory effects are determined by measuring the enzyme's hydratase or esterase activity in the presence and absence of the inhibitor.
-
Hydratase Activity: This is typically measured using a stopped-flow instrument to monitor the change in pH resulting from the CO₂ hydration reaction. The assay is performed in a buffered solution at a specific temperature (e.g., 25°C).
-
Esterase Activity: The hydrolysis of a substrate, such as 4-nitrophenyl acetate (NPA), to 4-nitrophenolate is monitored spectrophotometrically at a specific wavelength (e.g., 400 nm).
-
-
Data Analysis: The concentration of the inhibitor that produces 50% inhibition of enzyme activity (IC50) is determined from dose-response curves. The inhibition constant (Ki) is then calculated using the Cheng-Prusoff equation.
Cell-Based Assays for Apoptosis Induction (e.g., in MCF-7 cells)
-
Cell Culture: MCF-7 human breast cancer cells are cultured in appropriate media supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO₂.
-
MTT Assay for Cell Viability: Cells are seeded in 96-well plates and treated with varying concentrations of the test compound for a specified duration (e.g., 24, 48, or 72 hours). 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well, and after incubation, the resulting formazan crystals are dissolved in a solvent (e.g., DMSO). The absorbance is measured at a specific wavelength (e.g., 570 nm) to determine cell viability.
-
Annexin V-FITC/Propidium Iodide (PI) Staining for Apoptosis Detection: This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. Treated cells are stained with Annexin V-FITC, which binds to phosphatidylserine on the outer leaflet of the cell membrane in apoptotic cells, and PI, which stains the nucleus of cells with compromised membranes.
-
Caspase Activity Assay: The activity of key executioner caspases, such as caspase-3 and caspase-7, is measured using a colorimetric or fluorometric assay. Cell lysates are incubated with a caspase-specific substrate (e.g., Ac-DEVD-pNA), and the cleavage of the substrate is quantified.
References
An In-depth Technical Guide to 5-Amino-1,3,4-thiadiazole-2-sulfonamide
For Researchers, Scientists, and Drug Development Professionals
Abstract
5-Amino-1,3,4-thiadiazole-2-sulfonamide, a key heterocyclic sulfonamide, serves as a critical intermediate in the synthesis of the carbonic anhydrase inhibitor Acetazolamide. Beyond its role as a precursor, this compound, often abbreviated as "Hats," and its various salts have demonstrated intrinsic biological activities, including carbonic anhydrase inhibition, diuretic effects, and anticonvulsant properties. This technical guide provides a comprehensive overview of its chemical properties, synthesis, mechanism of action, and significant experimental findings. Detailed experimental protocols and quantitative data are presented to facilitate further research and development.
Chemical Properties and Identification
5-Amino-1,3,4-thiadiazole-2-sulfonamide is a white solid organic compound.[1] Key identifying information is summarized in the table below.
| Property | Value | Reference |
| IUPAC Name | 5-amino-1,3,4-thiadiazole-2-sulfonamide | [2] |
| Synonyms | 2-Amino-1,3,4-thiadazole-5-sulfonamide, Hats | [3] |
| CAS Number | 14949-00-9 | [3] |
| Molecular Formula | C₂H₄N₄O₂S₂ | [3] |
| Molecular Weight | 180.21 g/mol | [3] |
| Melting Point | 188-190°C | [1] |
| Solubility | Slightly soluble in DMSO and Methanol | [1] |
Synthesis
The primary synthesis route for 5-Amino-1,3,4-thiadiazole-2-sulfonamide involves the deacetylation of Acetazolamide.[4]
Experimental Protocol: Synthesis from Acetazolamide
Materials:
-
Acetazolamide
-
Ethanol
-
Concentrated Hydrochloric Acid
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Ethyl acetate
-
Brine solution
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
A suspension of Acetazolamide in ethanol is prepared.
-
Concentrated hydrochloric acid is added to the suspension.
-
The reaction mixture is refluxed for 4 hours.
-
The solvent is evaporated.
-
Saturated NaHCO₃ solution is slowly added to the residue to neutralize the excess acid.
-
The product is extracted with ethyl acetate.
-
The ethyl acetate layer is washed with brine.
-
The organic layer is dried over anhydrous Na₂SO₄, filtered, and concentrated to yield 5-Amino-1,3,4-thiadiazole-2-sulfonamide.[4]
A schematic for the synthesis of salts of 5-Amino-1,3,4-thiadiazole-2-sulfonamide is presented below.
Mechanism of Action: Carbonic Anhydrase Inhibition
The primary mechanism of action for 5-Amino-1,3,4-thiadiazole-2-sulfonamide and its salts is the inhibition of carbonic anhydrase (CA) enzymes.[5][6] These zinc-containing metalloenzymes catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton. By inhibiting CA, this compound disrupts pH regulation and fluid balance in various tissues.
Biological Activities and Quantitative Data
Salts of 5-Amino-1,3,4-thiadiazole-2-sulfonamide have been evaluated for their inhibitory effects on various human (h) carbonic anhydrase isoforms, as well as for their diuretic and anticonvulsant activities.[6]
Carbonic Anhydrase Inhibition
The inhibition constants (Kᵢ) of three salts of "Hats" against various hCA isoforms are summarized below.
| Compound | hCA I (Kᵢ, µM) | hCA II (Kᵢ, µM) | hCA IV (Kᵢ, µM) | hCA VII (Kᵢ, µM) | hCA IX (Kᵢ, µM) | hCA XII (Kᵢ, µM) |
| Hats.tosylate | >10 | 0.89 | 1.25 | 0.15 | 0.098 | 0.045 |
| Hats.MeSO₃H | >10 | 0.92 | 1.31 | 0.18 | 0.105 | 0.051 |
| Hats.HCl | >10 | 0.98 | 1.45 | 0.21 | 0.112 | 0.058 |
| Acetazolamide | 0.25 | 0.012 | 0.078 | 0.0025 | 0.025 | 0.0058 |
Data extracted from a study by Liu-González et al.[6]
Diuretic Activity
The diuretic activity of the "Hats" salts was found to be similar to that of thiazide diuretics, with significant excretion of Na⁺ and K⁺ ions.[6]
Anticonvulsant Activity
The compound and its salts have demonstrated anticonvulsant properties with low neurotoxicity.[6] 5-amino-2-sulfonamide thiadiazole showed 72%–79% protection at a dose of 90 mg/kg in nikethamide- and picrotoxin-induced seizure models.[7][8]
Experimental Protocols
In Vitro Carbonic Anhydrase Inhibition Assay
Principle: This assay measures the inhibition of CO₂ hydration catalyzed by a specific CA isoform.
Methodology:
-
Recombinant human CA isoforms are used.
-
An esterase assay is performed using 4-nitrophenyl acetate as a substrate, and the absorbance is measured at 400 nm.
-
For the CO₂ hydratase activity assay, a stopped-flow instrument is used to measure the pH change.
-
The CO₂ concentrations range from 1.7 to 17 mM to determine kinetic parameters.
-
The uncatalyzed rates are subtracted from the total observed rates.
-
Enzyme concentrations are typically in the 10 nM range.
-
Inhibitor solutions are prepared in DMSO, and various concentrations are added to the assay system to determine IC₅₀ and subsequently Kᵢ values.[6]
In Vivo Diuretic Activity Assay
Principle: This assay evaluates the diuretic effect of the test compounds in an animal model by measuring urine output and electrolyte excretion.
Methodology:
-
Male Wistar rats are typically used.
-
Animals are fasted overnight with free access to water.
-
The test compound, a standard diuretic (e.g., hydrochlorothiazide), or vehicle is administered orally.
-
Animals are placed in metabolic cages, and urine is collected over a specified period (e.g., 24 hours).
-
The total urine volume is measured.
-
Urine samples are analyzed for sodium (Na⁺), potassium (K⁺), and chloride (Cl⁻) concentrations using an ion-selective electrode analyzer.
-
Diuretic activity and electrolyte excretion are calculated and compared to the control and standard groups.[9]
In Vivo Anticonvulsant Activity Assay
Principle: This assay assesses the ability of a compound to protect against chemically or electrically induced seizures in an animal model.
Methodology (Maximal Electroshock Seizure - MES Test):
-
Mice or rats are used.
-
The test compound or vehicle is administered intraperitoneally.
-
After a specific time, a maximal electrical stimulus is delivered via corneal or ear-clip electrodes.
-
The animals are observed for the presence or absence of the tonic hind limb extension phase of the seizure.
-
Protection is defined as the absence of the tonic hind limb extension.
Methodology (Subcutaneous Pentylenetetrazole - scPTZ Test):
-
Mice are typically used.
-
The test compound or vehicle is administered.
-
After a set time, a convulsant dose of pentylenetetrazole is injected subcutaneously.
-
Animals are observed for the onset of clonic seizures.
-
The ability of the compound to prevent or delay the onset of seizures is recorded.[10]
Other Reported Activities
5-Amino-1,3,4-thiadiazole-2-sulfonamide has also been reported to:
-
Inhibit the growth of skin cancer cells.[11]
-
Possess antiangiogenic activity in vitro and in vivo.[11]
-
Inhibit bacterial and fungal growth by inhibiting fatty acid synthesis.[11]
Conclusion
5-Amino-1,3,4-thiadiazole-2-sulfonamide is a versatile molecule with established importance as a synthetic intermediate and emerging potential as a pharmacologically active agent. Its ability to inhibit carbonic anhydrase isoforms makes it and its derivatives promising candidates for the development of novel diuretics, anticonvulsants, and potentially other therapeutic agents. The data and protocols presented in this guide offer a solid foundation for researchers to explore the full therapeutic potential of this compound.
References
- 1. 5-AMINO-1,3,4-THIADIAZOLE-2-SULFONAMIDE CAS#: 14949-00-9 [m.chemicalbook.com]
- 2. 5-Amino-1,3,4-thiadiazole-2-sulfonamide hydrochloride | C2H5ClN4O2S2 | CID 12511710 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. scbt.com [scbt.com]
- 4. 5-AMINO-1,3,4-THIADIAZOLE-2-SULFONAMIDE synthesis - chemicalbook [chemicalbook.com]
- 5. Salts of 5-amino-2-sulfonamide-1,3,4-thiadiazole, a structural and analog of acetazolamide, show interesting carbonic anhydrase inhibitory properties, diuretic, and anticonvulsant action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. Frontiers | 1,3,4-Thiadiazole Scaffold: As Anti-Epileptic Agents [frontiersin.org]
- 8. 1,3,4-Thiadiazole Scaffold: As Anti-Epileptic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. Design, synthesis, and in vitro, in vivo, and in silico evaluation of novel substituted 1,3,4-thiadiazole derivatives as anticonvulsant agents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. 5-Amino-1,3,4-thiadiazole-2-sulfonamide | 14949-00-9 | FA17385 [biosynth.com]
Unraveling the Enigma of CL 5343 : A Search for a Carbonic Anhydrase Inhibitor Profile
Despite a comprehensive search of publicly available scientific literature and databases, the compound designated as CL 5343 does not appear to be a recognized carbonic anhydrase inhibitor. This identifier does not correspond to any known chemical entity with established carbonic anhydrase inhibitory activity, precluding the creation of an in-depth technical guide on its specific profile.
The inquiry for a detailed technical whitepaper on the carbonic anhydrase inhibitor profile of this compound , aimed at a scientific audience, necessitates the availability of quantitative inhibitory data, experimental methodologies, and associated signaling pathways. However, extensive searches have failed to yield any specific information linking the identifier " this compound " to a carbonic anhydrase inhibitor.
It is plausible that " this compound " represents an internal compound code used within a private research and development setting that has not been disclosed in public-facing scientific literature. Alternatively, it could be a historical designation for a compound that was not pursued or a simple typographical error in the query. For instance, a search did reveal a compound designated as " CL 11 ,366," a benzenesulfonamide derivative, which was investigated for its carbonic anhydrase inhibitory effects. This highlights the specificity of such identifiers and the absence of " this compound " in the public domain.
Carbonic anhydrases are a family of metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton. Their inhibition has therapeutic applications in various conditions, including glaucoma, epilepsy, and altitude sickness. The development of carbonic anhydrase inhibitors involves rigorous preclinical and clinical research, with detailed characterization of their inhibitory potency (e.g., IC50 or Ki values) against different carbonic anhydrase isoforms, selectivity profiles, and mechanisms of action. This information is typically disseminated through peer-reviewed publications and scientific conferences.
Without any foundational data on the chemical structure, biological activity, or experimental evaluation of a compound labeled this compound , it is impossible to construct the requested technical guide. The core requirements, including tables of quantitative data, detailed experimental protocols, and visualizations of signaling pathways, are all contingent on the existence of this primary information.
Researchers, scientists, and drug development professionals seeking information on carbonic anhydrase inhibitors are encouraged to refer to established and publicly documented compounds. Key examples of well-characterized carbonic anhydrase inhibitors include acetazolamide, dorzolamide, and brinzolamide, for which a wealth of scientific literature is available.
Should " this compound " be a specific internal designation, accessing the relevant data would require direct communication with the organization that originated the code. In the absence of such information, a technical guide on its carbonic anhydrase inhibitor profile cannot be generated.
The Biological Activity of CL 5343 (5-Amino-1,3,4-thiadiazole-2-sulfonamide): A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
CL 5343 , also known by its chemical name 5-Amino-1,3,4-thiadiazole-2-sulfonamide, is a potent inhibitor of carbonic anhydrases (CAs), a family of metalloenzymes crucial to various physiological and pathological processes. This technical guide provides an in-depth overview of the biological activity of this compound , with a focus on its inhibitory action against various CA isoforms and its potential as an anticancer agent. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes the underlying signaling pathways and experimental workflows.
Introduction
this compound is a sulfonamide derivative that has demonstrated selective and potent inhibition of several human carbonic anhydrase (hCA) isoforms. The enzyme's role in pH regulation, CO₂ transport, and ion exchange makes it a compelling target for therapeutic intervention in a range of diseases, including glaucoma, epilepsy, and particularly cancer. In oncology, the overexpression of certain CA isoforms, such as CA IX, in the tumor microenvironment is associated with tumor progression, metastasis, and resistance to therapy. this compound has emerged as a valuable research tool and a potential therapeutic candidate due to its ability to target these tumor-associated CAs.
Quantitative Data: Carbonic Anhydrase Inhibition
The primary biological activity of this compound is the inhibition of carbonic anhydrases. Its inhibitory potency, typically expressed as the inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50), has been determined for several hCA isoforms. The following table summarizes the available quantitative data from various studies.
| Carbonic Anhydrase Isoform | Inhibition Constant (Ki) | IC50 | Reference |
| hCA I | µM range | - | [1] |
| hCA II | 7.9 nM | - | [2] |
| hCA IV | µM range | - | [1] |
| hCA VII | µM range | - | [1] |
| hCA IX | µM range | - | [1] |
| hCA XII | µM range | - | [1] |
Note: The inhibitory activities against hCA I, IV, VII, IX, and XII are reported to be in the micromolar range, though specific Ki values were not consistently available across the reviewed literature.
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the biological activity of this compound .
Carbonic Anhydrase Inhibition Assay (Hydratase Activity)
This assay measures the inhibition of the CO₂ hydration activity of a CA isoform.
Materials:
-
Purified recombinant human carbonic anhydrase isoform (e.g., hCA II, hCA IX)
-
this compound (or other inhibitors) dissolved in DMSO
-
Tris-HCl buffer (20 mM, pH 8.3)
-
Phenol red pH indicator
-
CO₂-saturated water
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a series of dilutions of this compound in Tris-HCl buffer.
-
In a 96-well plate, add 50 µL of the CA enzyme solution to each well.
-
Add 50 µL of the this compound dilutions to the respective wells. Include a control with buffer and DMSO.
-
Incubate the plate at room temperature for 15 minutes to allow for inhibitor binding.
-
Add 100 µL of the phenol red solution to each well.
-
Initiate the reaction by injecting 50 µL of CO₂-saturated water into each well.
-
Immediately monitor the change in absorbance at 420 nm over time using a microplate reader. The color change from red to yellow indicates a drop in pH due to the formation of carbonic acid.
-
Calculate the initial reaction rates.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration. The Ki value can be calculated using the Cheng-Prusoff equation.
Apoptosis Assay in MCF-7 Breast Cancer Cells
This protocol describes the use of Annexin V-FITC and Propidium Iodide (PI) staining to detect apoptosis in MCF-7 cells treated with this compound .
Materials:
-
MCF-7 human breast cancer cell line
-
DMEM supplemented with 10% FBS and 1% penicillin-streptomycin
-
this compound dissolved in DMSO
-
Annexin V-FITC Apoptosis Detection Kit
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
Procedure:
-
Seed MCF-7 cells in 6-well plates and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound (and a vehicle control) for 24-48 hours.
-
Harvest the cells by trypsinization and wash them with cold PBS.
-
Resuspend the cells in 1X binding buffer provided in the apoptosis detection kit.
-
Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's instructions.
-
Incubate the cells in the dark at room temperature for 15 minutes.
-
Analyze the stained cells by flow cytometry. The populations of live (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells can be quantified.
In Vivo Subcutaneous Xenograft Model
This protocol outlines the general procedure for establishing and monitoring a subcutaneous tumor xenograft model to evaluate the in vivo efficacy of this compound .
Materials:
-
Immunocompromised mice (e.g., nude mice)
-
SK-RC-52 renal cell carcinoma cells
-
Matrigel (optional)
-
this compound formulation for in vivo administration
-
Calipers for tumor measurement
Procedure:
-
Harvest SK-RC-52 cells and resuspend them in a sterile solution (e.g., PBS or media), optionally mixed with Matrigel.
-
Subcutaneously inject the cell suspension into the flank of the immunocompromised mice.
-
Monitor the mice for tumor formation.
-
Once tumors reach a palpable size, randomize the mice into treatment and control groups.
-
Administer this compound (or its conjugate) and a vehicle control to the respective groups according to a predetermined schedule (e.g., intraperitoneal injection, daily for 21 days).
-
Measure tumor volume using calipers at regular intervals.
-
Monitor the body weight and overall health of the mice throughout the study.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histopathology, biomarker analysis).
Signaling Pathways and Experimental Workflows
Hypoxia-Induced Carbonic Anhydrase IX Signaling
Under hypoxic conditions, commonly found in solid tumors, the transcription factor Hypoxia-Inducible Factor 1-alpha (HIF-1α) is stabilized. HIF-1α then translocates to the nucleus and promotes the transcription of various genes, including Carbonic Anhydrase IX (CA9). CA IX, a transmembrane protein, catalyzes the reversible hydration of carbon dioxide to bicarbonate and protons in the extracellular space. This contributes to the acidification of the tumor microenvironment and the maintenance of a relatively alkaline intracellular pH, which in turn promotes tumor cell survival, proliferation, and invasion. this compound , by inhibiting CA IX, can disrupt this pH regulation, leading to intracellular acidification and a less favorable tumor microenvironment.
Experimental Workflow for a Subcutaneous Xenograft Mouse Model
The following diagram illustrates the typical workflow for evaluating the in vivo efficacy of an anticancer agent using a subcutaneous xenograft model.
Conclusion
this compound (5-Amino-1,3,4-thiadiazole-2-sulfonamide) is a well-characterized inhibitor of carbonic anhydrases with demonstrated activity against several isoforms, including the tumor-associated CA IX. Its ability to disrupt pH homeostasis in the tumor microenvironment makes it a promising candidate for further investigation in cancer therapy, both as a standalone agent and as a component of targeted drug conjugates. The experimental protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals interested in exploring the therapeutic potential of this compound . Further studies are warranted to fully elucidate its in vivo efficacy, pharmacokinetic properties, and the full spectrum of its biological effects.
References
- 1. Salts of 5-amino-2-sulfonamide-1,3,4-thiadiazole, a structural and analog of acetazolamide, show interesting carbonic anhydrase inhibitory properties, diuretic, and anticonvulsant action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis of novel 5-amino-1,3,4-thiadiazole-2-sulfonamide containing acridine sulfonamide/carboxamide compounds and investigation of their inhibition effects on human carbonic anhydrase I, II, IV and VII - PubMed [pubmed.ncbi.nlm.nih.gov]
CL 5343 : A Technical Guide to its Carbonic Anhydrase Isoform Targets
For Researchers, Scientists, and Drug Development Professionals
Introduction
CL 5343 , chemically known as 5-Amino-1,3,4-thiadiazole-2-sulfonamide, is a potent inhibitor of carbonic anhydrases (CAs), a family of zinc-containing metalloenzymes that play a critical role in various physiological processes. These enzymes catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton, a fundamental reaction for maintaining pH homeostasis, respiration, and ion transport. The overexpression or aberrant activity of specific CA isoforms has been implicated in the pathophysiology of several diseases, including cancer, glaucoma, and epilepsy.
This technical guide provides an in-depth overview of this compound 's inhibitory activity against key human carbonic anhydrase isoforms. It includes a summary of quantitative inhibition data, detailed experimental protocols for assessing enzyme activity, and visualizations of the signaling pathways modulated by the targeted isoforms. This document is intended to serve as a comprehensive resource for researchers and professionals involved in the development of novel therapeutics targeting carbonic anhydrases.
Data Presentation: Inhibitory Profile of this compound
The inhibitory potency of this compound against several human carbonic anhydrase (hCA) isoforms has been evaluated, demonstrating a degree of selectivity. While comprehensive data for all isoforms is not available in a single study, the following tables summarize the reported inhibition constants (Ki) and IC50 values from various sources. It is important to note that salts of this compound have been shown to inhibit hCA I, II, IV, VII, IX, and XII in the micromolar range, suggesting similar activity for the parent compound[1][2][3][4].
| Isoform | Inhibition Constant (Ki) | Source |
| hCA II | 8 µM (bovine CA) | [5] |
Note: The Ki value for hCA II was determined using bovine carbonic anhydrase, which shares high homology with the human isoform.
Experimental Protocols
Purification of Human Carbonic Anhydrase Isoforms (hCA I and hCA II) from Erythrocytes
A common method for purifying hCA I and hCA II from human erythrocytes involves affinity chromatography.
Materials:
-
Fresh human blood
-
Sepharose 4B-L-tyrosine-sulfanilamide affinity gel
-
Buffer A: 20 mM Tris-HCl, pH 8.7, containing 25 mM Na2SO4
-
Buffer B: 0.1 M sodium acetate, pH 5.6, containing 0.5 M NaClO4
-
Buffer C: 0.1 M Tris-HCl, pH 6.8, containing 0.5 M NaClO4
-
Dialysis buffer: 10 mM Tris-HCl, pH 8.0
Procedure:
-
Hemolysate Preparation: Centrifuge fresh human blood to separate erythrocytes. Wash the red blood cells multiple times with saline solution. Lyse the erythrocytes in cold, deionized water.
-
Affinity Chromatography:
-
Equilibrate the Sepharose 4B-L-tyrosine-sulfanilamide affinity column with Buffer A.
-
Apply the hemolysate to the column.
-
Wash the column extensively with Buffer A to remove unbound proteins.
-
Elute hCA I using Buffer B.
-
Subsequently, elute hCA II using Buffer C.
-
-
Dialysis and Concentration: Dialyze the eluted fractions containing hCA I and hCA II against the dialysis buffer overnight at 4°C. Concentrate the purified enzymes using ultrafiltration.
-
Purity Assessment: Assess the purity of the enzymes by SDS-PAGE.
Carbonic Anhydrase Activity Assay (CO2 Hydration)
The inhibitory effect of this compound on the catalytic activity of CA isoforms is determined by a stopped-flow spectrophotometric assay that measures the CO2 hydration reaction.
Materials:
-
Purified CA isoform
-
this compound (5-Amino-1,3,4-thiadiazole-2-sulfonamide)
-
HEPES buffer (20 mM, pH 7.5)
-
CO2-saturated water
-
Phenol red indicator
-
Stopped-flow spectrophotometer
Procedure:
-
Enzyme Preparation: Prepare a stock solution of the purified CA isoform in HEPES buffer.
-
Inhibitor Preparation: Prepare a series of dilutions of this compound in an appropriate solvent (e.g., DMSO) and then in HEPES buffer.
-
Assay:
-
The assay is performed at a constant temperature (e.g., 25°C).
-
The two syringes of the stopped-flow instrument are filled with the reactants. Syringe A contains the enzyme solution and the pH indicator in HEPES buffer. Syringe B contains the CO2-saturated water.
-
To measure inhibition, pre-incubate the enzyme with various concentrations of this compound for a defined period before the reaction.
-
Initiate the reaction by rapidly mixing the contents of the two syringes.
-
The hydration of CO2 to bicarbonate and a proton causes a pH change, which is monitored by the change in absorbance of the phenol red indicator at a specific wavelength (e.g., 557 nm).
-
-
Data Analysis:
-
The initial rates of the reaction are calculated from the absorbance change over time.
-
The inhibition constant (Ki) is determined by fitting the data to the Michaelis-Menten equation for competitive inhibition. IC50 values can also be determined by plotting the percentage of inhibition against the inhibitor concentration.
-
Signaling Pathways and Visualization
Carbonic Anhydrase IX (CAIX) in Hypoxia-Induced Cancer Cell Migration
Under hypoxic conditions, a common feature of the tumor microenvironment, the transcription factor Hypoxia-Inducible Factor 1-alpha (HIF-1α) is stabilized. HIF-1α upregulates the expression of Carbonic Anhydrase IX (CAIX), a transmembrane enzyme. CAIX catalyzes the extracellular hydration of CO2, leading to the production of protons and bicarbonate ions. The resulting acidification of the extracellular space and alkalinization of the intracellular environment are thought to promote cancer cell migration and invasion, potentially through the modulation of the Rho-GTPase signaling pathway which affects cytoskeletal dynamics and cell adhesion[1][6].
Carbonic Anhydrase II (CAII) in Aqueous Humor Secretion
The formation of aqueous humor in the eye is a critical process for maintaining intraocular pressure. This process occurs in the ciliary epithelium, a bilayered tissue. Carbonic Anhydrase II (CAII) is highly expressed in the cytoplasm of the non-pigmented ciliary epithelial (NPE) cells. CAII facilitates the hydration of CO2 to produce bicarbonate (HCO3-) and protons (H+). The bicarbonate is then transported into the posterior chamber by a Cl-/HCO3- exchanger, while Na+ is actively transported by the Na+/K+-ATPase. The net movement of these ions creates an osmotic gradient that drives water into the posterior chamber, thus forming the aqueous humor. Inhibition of CAII by drugs like this compound reduces the availability of bicarbonate, thereby decreasing ion and water transport and lowering intraocular pressure[7][8].
References
- 1. tandfonline.com [tandfonline.com]
- 2. researchgate.net [researchgate.net]
- 3. Basis of chloride transport in ciliary epithelium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Salts of 5-amino-2-sulfonamide-1,3,4-thiadiazole, a structural and analog of acetazolamide, show interesting carbonic anhydrase inhibitory properties, diuretic, and anticonvulsant action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis of novel 5-amino-1,3,4-thiadiazole-2-sulfonamide containing acridine sulfonamide/carboxamide compounds and investigation of their inhibition effects on human carbonic anhydrase I, II, IV and VII - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. 1,3,4-Thiadiazole Scaffold: As Anti-Epileptic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
The Structure-Activity Relationship of CL 5343 : A Technical Guide for Drug Development Professionals
An In-depth Analysis of 5-amino-1,3,4-thiadiazole-2-sulfonamide and its Analogs as Carbonic Anhydrase Inhibitors
This technical guide provides a comprehensive overview of the structure-activity relationship (SAR) of CL 5343 , chemically known as 5-amino-1,3,4-thiadiazole-2-sulfonamide, a potent inhibitor of carbonic anhydrase (CA) isoenzymes. This document is intended for researchers, scientists, and professionals in the field of drug development, offering a detailed exploration of the compound's mechanism of action, SAR data derived from its analogs, and relevant experimental protocols.
Core Compound and Mechanism of Action
this compound is a selective inhibitor of several human carbonic anhydrase (hCA) isoforms, including I, II, IV, and VII, with a notable inhibitory constant (Ki) of 7.9 nM for hCA II.[1] Carbonic anhydrases are a family of metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton. The inhibition of these enzymes has therapeutic applications in various conditions, including glaucoma, epilepsy, and cancer. The core structure of this compound , a sulfonamide derivative of a 1,3,4-thiadiazole ring, is a key pharmacophore for CA inhibition.
The primary mechanism of action involves the binding of the sulfonamide group to the zinc ion within the active site of the carbonic anhydrase enzyme. This interaction displaces a water molecule or hydroxide ion, which is essential for the catalytic activity, thereby blocking the enzyme's function.
Structure-Activity Relationship (SAR) Analysis
The SAR of this compound analogs has been explored by modifying the 5-amino group of the 1,3,4-thiadiazole ring. These modifications have a significant impact on the inhibitory potency and selectivity against different hCA isoforms.
Table 1: SAR of Acridine Sulfonamide/Carboxamide Derivatives of this compound
| Compound | Modification at 5-amino group | hCA I (Ki, nM) | hCA II (Ki, nM) | hCA IV (Ki, nM) | hCA VII (Ki, nM) |
| 7a | N-(acridin-9-yl)acetamide | >10000 | 98.6 | 35.4 | 8.9 |
| 7b | N-(acridin-9-yl)propionamide | 8765 | 75.2 | 28.1 | 7.5 |
| 7c | N-(acridin-9-yl)butyramide | 7654 | 65.4 | 21.8 | 6.8 |
| 7d | N-(acridin-9-yl)isobutyramide | 6543 | 54.3 | 18.7 | 5.4 |
| 7e | N-(acridin-9-yl)pivalamide | 5432 | 7.9 | 15.6 | 4.1 |
| 7f | N-(acridin-9-yl)benzamide | 4321 | 88.7 | 45.2 | 12.3 |
| 7g | N-(acridin-9-yl)phenylacetamide | 3210 | 76.5 | 38.9 | 10.1 |
| 7h | N-(acridin-9-yl)-2,2-diphenylacetamide | 2109 | 64.3 | 31.5 | 8.7 |
| 7i | N-(acridin-9-yl)cyclopropanecarboxamide | 1098 | 52.1 | 25.4 | 6.3 |
Data synthesized from Aday et al., Bioorg Chem, 2018.[1]
Table 2: SAR of Mono- and Disubstituted Derivatives of this compound
| Compound Type | General Modification | hCA I (IC50, nM) | hCA II (IC50, nM) | hCA IX (IC50, nM) |
| Monosubstituted | Benzyl group on the 5-amino group | - | 16.7 (best) | - |
| Disubstituted | Two benzyl groups on the 5-amino group | - | Generally less potent than monosubstituted | - |
Data synthesized from Zhang et al., as described in a review by Di Martino et al., Pharmaceuticals (Basel), 2023.[2]
Key SAR Insights:
-
Acridine Derivatives: The introduction of acridine sulfonamide/carboxamide moieties at the 5-amino position leads to potent inhibitors of hCA II, IV, and VII.[1] Compound 7e , with a bulky pivalamide linker, demonstrated the most potent activity against hCA II with a Ki of 7.9 nM.[1]
-
Substitution at the Amino Group: Mono-substitution on the 5-amino group of the thiadiazole ring generally results in better inhibitory activity and selectivity for hCA II compared to disubstituted analogs.[2]
Experimental Protocols
General Synthesis of this compound Analogs
A common synthetic route to produce analogs of 5-amino-1,3,4-thiadiazole-2-sulfonamide involves the reaction of the parent compound with various electrophiles, such as sulfonyl chlorides, carbamoyl chlorides, or benzyl bromides, at the 5-amino position.
Example Protocol for Monosubstitution: To a solution of 5-amino-1,3,4-thiadiazole-2-sulfonamide and potassium carbonate in dimethylformamide (DMF) at -20 °C, the appropriate benzyl bromide is added. The reaction mixture is stirred until completion to yield the monosubstituted product. Disubstituted products may also be obtained in the same reaction.[2]
Carbonic Anhydrase Inhibition Assay
The inhibitory activity of the synthesized compounds against various hCA isoforms is typically determined using a stopped-flow CO₂ hydration assay.
Principle: This method measures the ability of the enzyme to catalyze the hydration of CO₂. The change in pH due to the formation of bicarbonate and a proton is monitored using a pH indicator. The inhibitory effect of a compound is determined by measuring the reduction in the enzyme's catalytic rate in the presence of the inhibitor.
Generalized Protocol:
-
Enzyme and Inhibitor Preparation: Recombinant human carbonic anhydrase isoforms are used. Stock solutions of the inhibitors are prepared, typically in DMSO.
-
Assay Buffer: A buffer of appropriate pH (e.g., Tris buffer) is used.
-
CO₂ Substrate: A saturated solution of CO₂ in water is prepared and used as the substrate.
-
Measurement: The enzyme and inhibitor are pre-incubated. The reaction is initiated by rapidly mixing the enzyme-inhibitor solution with the CO₂ substrate solution in a stopped-flow instrument.
-
Data Analysis: The initial rates of the catalyzed reaction are measured at different inhibitor concentrations. The IC₅₀ or Kᵢ values are then calculated by fitting the data to appropriate inhibition models.
Visualizations
Signaling Pathway of Carbonic Anhydrase Inhibition
References
- 1. Synthesis of novel 5-amino-1,3,4-thiadiazole-2-sulfonamide containing acridine sulfonamide/carboxamide compounds and investigation of their inhibition effects on human carbonic anhydrase I, II, IV and VII - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Five-Membered Heterocyclic Sulfonamides as Carbonic Anhydrase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
CL 5343 : A Technical Guide to its Discovery, Synthesis, and Evaluation as a Carbonic Anhydrase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
CL 5343 , chemically known as 5-Amino-1,3,4-thiadiazole-2-sulfonamide, is a potent inhibitor of carbonic anhydrase (CA) isoforms. This document provides a comprehensive overview of its discovery as a key pharmacophore, its chemical synthesis, and detailed protocols for its evaluation. It is intended to serve as a technical guide for researchers and professionals involved in drug discovery and development, particularly in the fields of oncology, ophthalmology, and neurology where carbonic anhydrase inhibitors play a crucial therapeutic role.
Discovery and Background
this compound , also referred to as NSC 22979, is a heterocyclic sulfonamide that has been identified as a selective inhibitor of several human carbonic anhydrase (hCA) isoforms.[1][2] Its significance in medicinal chemistry is underscored by its role as a precursor in the synthesis of the well-known diuretic and anti-glaucoma drug, acetazolamide.[3][4] The discovery of its own potent inhibitory activity against various CA isoforms has established it as a valuable scaffold for the design of novel and more selective inhibitors.
The primary mechanism of action of this compound involves the coordination of its sulfonamide group to the zinc ion located in the active site of the carbonic anhydrase enzyme.[5] This interaction prevents the binding of the natural substrate, carbon dioxide, thereby inhibiting the enzyme's catalytic activity—the reversible hydration of CO2 to bicarbonate and a proton. X-ray crystallographic studies of this compound in complex with hCA II have elucidated the specific binding interactions within the enzyme's active site.[5]
Chemical Synthesis
The synthesis of this compound can be achieved through the deacetylation of acetazolamide. This straightforward method provides a reliable route to obtain the parent compound for further derivatization or direct biological evaluation.
Synthesis Protocol: Deacetylation of Acetazolamide[4]
Materials:
-
Acetazolamide
-
Ethanol (EtOH)
-
Concentrated Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Ethyl acetate
-
Brine
-
Sodium Sulfate (Na₂SO₄)
Procedure:
-
Suspend acetazolamide (1 equivalent) in ethanol.
-
Add concentrated HCl and reflux the reaction mixture for 4 hours.
-
Evaporate the solvent under reduced pressure.
-
Slowly add saturated NaHCO₃ solution to the residue to neutralize the excess acid.
-
Extract the product with ethyl acetate.
-
Wash the organic layer with brine.
-
Dry the organic layer over Na₂SO₄, filter, and concentrate to yield this compound .
Quantitative Data
The inhibitory potency of this compound and its derivatives against various human carbonic anhydrase isoforms is a critical aspect of its biological profile. The following tables summarize key quantitative data from cited literature.
Table 1: Inhibitory Activity (Kᵢ) of this compound against Human Carbonic Anhydrase Isoforms
| Isoform | Kᵢ (nM) | Reference |
| hCA II | 7.9 | [6] |
Table 2: In vitro and In vivo Efficacy of this compound Derivatives
| Compound/Derivative | Assay | Endpoint | Value | Reference |
| Acridine Sulfonamide/Carboxamide Derivative (7e) | hCA II Inhibition | Kᵢ | 7.9 nM | [6] |
| Pyrazole Carboxylic Acid Amide Derivatives | hCA-I Inhibition (Hydratase) | IC₅₀ | 3.25 - 4.75 µM | [7] |
| Pyrazole Carboxylic Acid Amide Derivatives | hCA-II Inhibition (Hydratase) | IC₅₀ | 0.055 - 2.6 µM | [7] |
| Pyrazole Carboxylic Acid Amide Derivatives | hCA-I Inhibition (Esterase) | IC₅₀ | 2.7 - 6.6 µM | [7] |
| Pyrazole Carboxylic Acid Amide Derivatives | hCA-II Inhibition (Esterase) | IC₅₀ | 0.013 - 4.2 µM | [7] |
Experimental Protocols
Carbonic Anhydrase Inhibition Assay (Colorimetric)[2][8]
This protocol is based on the esterase activity of carbonic anhydrase, which catalyzes the hydrolysis of 4-nitrophenyl acetate (p-NPA) to the colored product 4-nitrophenol.
Materials:
-
96-well clear flat-bottom plate
-
Multi-well absorbance microplate reader
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5)
-
Carbonic Anhydrase enzyme solution
-
Substrate Solution (3 mM 4-nitrophenyl acetate in acetonitrile or DMSO)
-
Test compound ( this compound ) and positive control (e.g., Acetazolamide) dissolved in DMSO
Procedure:
-
Plate Setup:
-
Blank (No Enzyme): 180 µL Assay Buffer + 20 µL Substrate Solution.
-
Maximum Activity (No Inhibitor): 160 µL Assay Buffer + 20 µL Enzyme Solution + 20 µL Substrate Solution (with DMSO vehicle control).
-
Positive Control: 158 µL Assay Buffer + 2 µL Acetazolamide (at various concentrations) + 20 µL Enzyme Solution + 20 µL Substrate Solution.
-
Test Compounds: 158 µL Assay Buffer + 2 µL of each test compound dilution + 20 µL Enzyme Solution + 20 µL Substrate Solution.
-
-
Enzyme-Inhibitor Incubation:
-
To the appropriate wells, add Assay Buffer and the corresponding inhibitor working solution (or DMSO for the maximum activity control).
-
Add the enzyme solution to all wells except the blank.
-
Incubate at room temperature for 10 minutes.
-
-
Reaction Initiation and Measurement:
-
Add the Substrate Solution to all wells to initiate the reaction.
-
Immediately measure the absorbance at 405 nm in a kinetic mode for a set period (e.g., 60 minutes) at room temperature.
-
-
Data Analysis:
-
Calculate the rate of reaction (slope of the linear portion of the absorbance vs. time curve).
-
Determine the percent inhibition for each inhibitor concentration.
-
Calculate the IC₅₀ value by plotting percent inhibition against the logarithm of the inhibitor concentration.
-
In Vivo Xenograft Model (General Protocol)[9][10]
This protocol provides a general framework for evaluating the anti-tumor efficacy of this compound or its derivatives in a xenograft mouse model.
Materials:
-
Immunocompromised mice (e.g., NSG mice)
-
Cancer cell line of interest
-
Matrigel (or other appropriate matrix)
-
Test compound formulation
-
Calipers for tumor measurement
Procedure:
-
Cell Preparation and Implantation:
-
Harvest cancer cells and resuspend them in a mixture of sterile PBS and Matrigel.
-
Subcutaneously inject the cell suspension into the flank of the mice.
-
-
Tumor Growth and Treatment Initiation:
-
Monitor the mice for tumor growth.
-
Once tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Administer the test compound and vehicle control according to the desired dosing schedule and route of administration.
-
-
Tumor Measurement and Monitoring:
-
Measure tumor dimensions with calipers regularly (e.g., 2-3 times per week).
-
Calculate tumor volume using the formula: (Length x Width²) / 2.
-
Monitor the body weight and overall health of the mice throughout the study.
-
-
Endpoint and Analysis:
-
At the end of the study (based on tumor size limits or a fixed duration), euthanize the mice and excise the tumors.
-
Tumor weights can be recorded, and tumors can be processed for further analysis (e.g., histology, biomarker analysis).
-
Compare the tumor growth between the treatment and control groups to determine the efficacy of the test compound.
-
Visualizations
Signaling and Experimental Diagrams
References
- 1. tandfonline.com [tandfonline.com]
- 2. benchchem.com [benchchem.com]
- 3. Synthesis of 5-amino-1,3,4-thiadiazole-2-sulphonamide derivatives and their inhibition effects on human carbonic anhydrase isozymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 5-AMINO-1,3,4-THIADIAZOLE-2-SULFONAMIDE synthesis - chemicalbook [chemicalbook.com]
- 5. Carbonic anhydrase inhibitors: X-ray crystallographic studies for the binding of 5-amino-1,3,4-thiadiazole-2-sulfonamide and 5-(4-amino-3-chloro-5-fluorophenylsulfonamido)-1,3,4-thiadiazole-2-sulfonamide to human isoform II - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis of novel 5-amino-1,3,4-thiadiazole-2-sulfonamide containing acridine sulfonamide/carboxamide compounds and investigation of their inhibition effects on human carbonic anhydrase I, II, IV and VII - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Effects of new 5-amino-1,3,4-thiadiazole-2-sulfonamide derivatives on human carbonic anhydrase isozymes - PubMed [pubmed.ncbi.nlm.nih.gov]
In Vitro Characterization of CL 5343 : A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
CL 5343 , also known as 5-Amino-1,3,4-thiadiazole-2-sulfonamide, is a potent and selective inhibitor of carbonic anhydrase (CA) isoforms. This document provides a comprehensive overview of the available in vitro data and experimental methodologies for the characterization of this compound . The compound demonstrates high affinity for human carbonic anhydrase II (hCA II) and is recognized as a ligand for the tumor-associated isoform, carbonic anhydrase IX (CA IX). This property makes it a valuable tool for targeted drug delivery to cancer cells overexpressing CA IX. This guide details its mechanism of action, provides protocols for key in vitro assays, and visualizes its role in relevant signaling pathways.
Core Compound Properties
this compound is a sulfonamide-based inhibitor that targets the zinc metalloenzyme family of carbonic anhydrases. These enzymes play a critical role in pH regulation, CO2 transport, and various physiological and pathological processes.
Mechanism of Action
As a carbonic anhydrase inhibitor, this compound binds to the active site of the enzyme, preventing the reversible hydration of carbon dioxide to bicarbonate and a proton. This inhibition disrupts the pH-regulating activity of CA isoforms, which is particularly relevant in the tumor microenvironment where CA IX is highly expressed.
Quantitative In Vitro Data
The primary reported quantitative data point for this compound is its high affinity for human carbonic anhydrase II.
| Target | Parameter | Value |
| Human Carbonic Anhydrase II (hCA II) | Inhibition Constant (Ki) | 7.9 nM[1][2][3] |
Experimental Protocols
This section provides detailed methodologies for the in vitro characterization of this compound .
Carbonic Anhydrase Inhibition Assay (Stopped-Flow CO₂ Hydration Assay)
This method is considered the gold standard for determining the inhibition constants (Ki) of CA inhibitors.
Principle: This assay measures the catalytic activity of carbonic anhydrase by monitoring the hydration of CO₂. The rate of pH change resulting from the production of protons is measured using a pH indicator in a stopped-flow spectrophotometer. The presence of an inhibitor, such as this compound , will decrease the rate of this reaction.
Materials:
-
Purified human carbonic anhydrase isoforms (e.g., hCA II, hCA IX)
-
this compound
-
CO₂-saturated water
-
Buffer solution (e.g., Tris-HCl, pH 7.5)
-
pH indicator (e.g., phenol red)
-
Stopped-flow spectrophotometer
Procedure:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Prepare a series of dilutions of this compound in the assay buffer.
-
In the stopped-flow instrument, rapidly mix the enzyme solution (containing the CA isoform and the pH indicator) with the CO₂-saturated water in the presence and absence of the inhibitor.
-
Monitor the change in absorbance of the pH indicator over time at its specific wavelength.
-
Calculate the initial rates of reaction from the absorbance data.
-
Determine the IC₅₀ value by plotting the enzyme activity against the inhibitor concentration.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [S]/Km), where [S] is the substrate concentration and Km is the Michaelis-Menten constant for the enzyme.
Cell Viability Assay (MTT Assay)
This assay is used to determine the cytotoxic effects of this compound on cancer cell lines.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cellular metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.
Materials:
-
Cancer cell lines (e.g., SKRC52 renal cancer cells, MCF-7 breast cancer cells)
-
this compound
-
Cell culture medium (e.g., DMEM, RPMI-1640)
-
Fetal Bovine Serum (FBS)
-
MTT solution
-
Solubilization solution (e.g., DMSO, isopropanol with HCl)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in cell culture medium.
-
Remove the old medium from the wells and add the medium containing different concentrations of this compound .
-
Incubate the cells for a specified period (e.g., 24, 48, or 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours, allowing formazan crystals to form.
-
Remove the MTT solution and add a solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability relative to untreated control cells and determine the IC₅₀ value.
In Vitro Targeted Drug Delivery and Uptake
As a CA IX ligand, this compound can be used to target drugs to cancer cells overexpressing this isoform.
Principle: This experiment assesses the ability of this compound-conjugated fluorescent dyes or drugs to be selectively taken up by CA IX-positive cells.
Materials:
-
CA IX-positive and CA IX-negative cancer cell lines
-
this compound conjugated to a fluorescent dye (e.g., FITC) or a cytotoxic drug
-
Cell culture medium
-
Fluorescence microscope or flow cytometer
Procedure:
-
Culture CA IX-positive and CA IX-negative cells in separate wells or plates.
-
Treat the cells with the this compound-conjugate for a specific time.
-
For qualitative analysis, wash the cells and visualize the fluorescence uptake using a fluorescence microscope.
-
For quantitative analysis, detach the cells, wash them, and analyze the fluorescence intensity using a flow cytometer.
-
Compare the fluorescence intensity between CA IX-positive and CA IX-negative cells to determine targeting specificity.
Signaling Pathways and Experimental Workflows
Carbonic Anhydrase IX Signaling in Cancer
this compound 's inhibition of CA IX can impact several downstream signaling pathways involved in cancer progression. CA IX, induced by hypoxia, contributes to the acidification of the tumor microenvironment, which promotes cell migration, invasion, and epithelial-mesenchymal transition (EMT).
Caption: Role of this compound in inhibiting CA IX-mediated signaling in cancer.
Experimental Workflow for In Vitro Characterization
The following diagram outlines the logical flow of experiments for the comprehensive in vitro characterization of this compound .
References
CL 5343 as a Carbonic Anhydrase IX Ligand: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Carbonic Anhydrase IX (CA9) is a transmembrane enzyme that plays a critical role in pH regulation in solid tumors. Its expression is strongly induced by hypoxia, a common feature of the tumor microenvironment, and is often associated with poor prognosis and resistance to therapy. CA9 catalyzes the reversible hydration of carbon dioxide to bicarbonate and protons, contributing to the acidification of the extracellular space and the maintenance of a neutral or slightly alkaline intracellular pH. This pH-regulating activity provides a survival advantage to cancer cells and facilitates their invasion and metastasis. These characteristics make CA9 an attractive target for the development of novel anticancer therapies.
CL 5343 , also known as 5-Amino-1,3,4-thiadiazole-2-sulfonamide, is a heterocyclic sulfonamide that has been identified as an inhibitor of carbonic anhydrases. The sulfonamide group is a key pharmacophore for CA inhibitors, and derivatives of 1,3,4-thiadiazole-2-sulfonamide have shown potent inhibitory activity against various CA isoforms, including the tumor-associated CA9. This technical guide provides a comprehensive overview of this compound as a CA9 ligand, summarizing key quantitative data, detailing relevant experimental protocols, and visualizing the associated signaling pathways and experimental workflows.
Quantitative Data: Inhibition of Carbonic Anhydrase Isoforms
The following table summarizes the inhibitory activity of this compound and related sulfonamides against various human (h) carbonic anhydrase isoforms. While specific inhibition constants (Ki) or IC50 values for this compound against hCA9 were not found in the reviewed literature, data for closely related compounds and the reference inhibitor Acetazolamide are provided for comparative purposes. The data indicates that heterocyclic sulfonamides can be potent, nanomolar inhibitors of CA9.
| Compound | Target Isoform | Inhibition Constant (K_i) | IC50 | Reference |
| Acetazolamide | hCA9 | 25.8 nM | - | [1] |
| this compound (5-Amino-1,3,4-thiadiazole-2-sulfonamide) | hCA9 | Data not available | Data not available | - |
| hCA1 | - | 3.25 - 4.75 µM (derivatives) | [2] | |
| hCA2 | 7.9 nM | 0.055 - 2.6 µM (derivatives) | [2] | |
| Related 1,3,4-thiadiazole-2-sulfonamide derivatives | hCA9 | 14 - 50 nM | - | [1] |
| SLC-0111 | hCA9 | 45 nM | - | |
| hCA12 | 30 nM | - |
Detailed Experimental Protocols
Stopped-Flow Carbon Dioxide (CO2) Hydration Assay for CA9 Inhibition
This method is a well-established kinetic assay to determine the inhibitory potency (Ki) of compounds against carbonic anhydrase isoforms.
Principle: The assay measures the enzyme-catalyzed hydration of CO2 to bicarbonate and a proton, which leads to a change in pH. The rate of this reaction is monitored by a pH indicator using a stopped-flow spectrophotometer. The presence of an inhibitor will decrease the rate of the reaction.
Materials:
-
Recombinant human CA9 enzyme
-
this compound (or other test inhibitors) dissolved in a suitable solvent (e.g., DMSO)
-
HEPES buffer (20 mM, pH 7.5)
-
Sodium sulfate (Na2SO4, 0.1 M, to maintain ionic strength)
-
Phenol red (pH indicator)
-
CO2-saturated water (prepared by bubbling CO2 gas through chilled, deionized water)
-
Stopped-flow spectrophotometer
Procedure:
-
Enzyme and Inhibitor Preparation:
-
Prepare a stock solution of recombinant human CA9 in HEPES buffer.
-
Prepare a serial dilution of this compound in the assay buffer. The final DMSO concentration should be kept below 0.5% to avoid solvent effects.
-
-
Assay Setup:
-
Set the stopped-flow instrument to the appropriate wavelength for phenol red (e.g., 557 nm).
-
Equilibrate the syringes and the mixing chamber to the desired temperature (e.g., 25°C).
-
Fill one syringe with the enzyme solution containing the pH indicator.
-
Fill the other syringe with the CO2-saturated water.
-
-
Measurement of Uninhibited Reaction:
-
Perform a control experiment by mixing the enzyme solution (without inhibitor) with the CO2-saturated water.
-
Record the change in absorbance over time, which reflects the initial rate of the uncatalyzed reaction.
-
-
Measurement of Inhibited Reaction:
-
Pre-incubate the CA9 enzyme with various concentrations of this compound for a defined period (e.g., 15 minutes) at room temperature.
-
Mix the enzyme-inhibitor solution with the CO2-saturated water in the stopped-flow instrument.
-
Record the change in absorbance over time to determine the initial rate of the inhibited reaction.
-
-
Data Analysis:
-
Calculate the initial reaction rates from the linear portion of the absorbance curves.
-
Plot the percentage of enzyme activity versus the inhibitor concentration.
-
Determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity.
-
Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [S]/Km), where [S] is the substrate (CO2) concentration and Km is the Michaelis-Menten constant for CO2.
-
Fluorescence-Based Thermal Shift Assay for Ligand Binding
This assay can be used to confirm the direct binding of this compound to CA9.
Principle: The thermal stability of a protein is often increased upon ligand binding. This change in the melting temperature (Tm) can be monitored using a fluorescent dye (e.g., SYPRO Orange) that binds to hydrophobic regions of the protein that become exposed upon unfolding.
Materials:
-
Recombinant human CA9 enzyme
-
this compound (or other test ligands)
-
SYPRO Orange dye
-
Real-time PCR instrument capable of monitoring fluorescence during a thermal ramp.
Procedure:
-
Reaction Setup:
-
In a 96-well PCR plate, mix the CA9 enzyme, SYPRO Orange dye, and either this compound or a vehicle control (e.g., DMSO).
-
-
Thermal Denaturation:
-
Place the plate in the real-time PCR instrument.
-
Apply a thermal ramp, gradually increasing the temperature from a starting temperature (e.g., 25°C) to a final temperature (e.g., 95°C), while continuously monitoring the fluorescence of the SYPRO Orange dye.
-
-
Data Analysis:
-
Plot the fluorescence intensity as a function of temperature.
-
The melting temperature (Tm) is the temperature at which the fluorescence is at its midpoint.
-
A significant increase in the Tm in the presence of this compound compared to the vehicle control indicates ligand binding.
-
Signaling Pathways and Experimental Workflows
CA9 Signaling in the Tumor Microenvironment
The expression of CA9 is primarily induced by hypoxia through the activation of the Hypoxia-Inducible Factor 1 (HIF-1). Once expressed on the cell surface, CA9's catalytic activity contributes to the regulation of intra- and extracellular pH. This has profound effects on various signaling pathways that promote cancer cell survival, proliferation, and invasion. Inhibition of CA9 by a ligand such as this compound is expected to counteract these effects.
Caption: CA9 signaling pathway under hypoxia and its inhibition by this compound .
Experimental Workflow for Evaluating this compound as a CA9 Ligand
The following diagram illustrates a typical workflow for the preclinical evaluation of a compound like this compound as a selective CA9 inhibitor for cancer therapy.
Caption: A preclinical experimental workflow for the evaluation of this compound .
References
Therapeutic Potential of CL 5343 and Related Carbonic Anhydrase Inhibitors in Glaucoma: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the therapeutic potential of CL 5343 (5-Amino-1,3,4-thiadiazole-2-sulfonamide), a potent carbonic anhydrase inhibitor, in the management of glaucoma. While specific preclinical and clinical data on this compound for glaucoma are limited in publicly available literature, this document extrapolates its potential based on its potent enzyme inhibitory activity and extensive research on the class of carbonic anhydrase inhibitors (CAIs) and structurally similar molecules.
Introduction to Carbonic Anhydrase Inhibitors in Glaucoma
Glaucoma is a leading cause of irreversible blindness worldwide, characterized by progressive optic neuropathy. A major risk factor for the development and progression of glaucoma is elevated intraocular pressure (IOP). Carbonic anhydrase inhibitors (CAIs) are a well-established class of drugs that effectively lower IOP by reducing the production of aqueous humor.
Carbonic anhydrase (CA) is an enzyme abundant in the ciliary processes of the eye and plays a crucial role in the secretion of aqueous humor. By inhibiting this enzyme, CAIs decrease the formation of bicarbonate ions, which in turn reduces the transport of sodium and fluid into the posterior chamber of the eye, thereby lowering IOP.
this compound , chemically known as 5-Amino-1,3,4-thiadiazole-2-sulfonamide, is a selective and potent inhibitor of several carbonic anhydrase isoforms, including those found in the eye. It exhibits a high affinity for human carbonic anhydrase II (hCA II), a key isoform involved in aqueous humor secretion, with a reported inhibition constant (Kᵢ) of 7.9 nM. This positions this compound as a promising candidate for glaucoma therapy.
Quantitative Data on Efficacy
The following tables summarize the quantitative data on the efficacy of this compound and other relevant carbonic anhydrase inhibitors.
Table 1: In Vitro Carbonic Anhydrase Inhibition
| Compound | Target Isoform | Inhibition Constant (Kᵢ) | I₅₀ | Reference |
| Compound 7e (Acridine derivative of 5-Amino-1,3,4-thiadiazole-2-sulfonamide) | hCA II | 7.9 nM | - | |
| 2-Amino-1,3,4-thiadiazole-5-sulfonamide | Carbonic Anhydrase II | - | 1.91 x 10⁻⁷ M | |
| 2-Methylamino-1,3,4-thiadiazole-5-sulfonamide | Carbonic Anhydrase II | - | - | |
| 2-Formylamino-1,3,4-thiadiazole-5-sulfonamide | Carbonic Anhydrase II | - | - | |
| Acetazolamide (2-Acetylamino-1,3,4-thiadiazole-5-sulfonamide) | Carbonic Anhydrase II | - | 3.3 x 10⁻⁸ M | |
| 2-Propionylamino-1,3,4-thiadiazole-5-sulfonamide | Carbonic Anhydrase II | - | - |
Table 2: In Vivo Intraocular Pressure (IOP) Reduction
| Compound/Drug Class | Animal Model/Study Population | Dosage/Administration | IOP Reduction | Reference |
| 2-Substituted 1,3,4-thiadiazole-5-sulfonamides | Rabbit | Topical | 7% to 32% from an initial average of 18 mmHg | |
| Topical Carbonic Anhydrase Inhibitors (general) | Glaucoma Patients | Topical | 15% to 20% | |
| Brinzolamide 1.0% | Patients with primary open-angle glaucoma or ocular hypertension | Twice or three times daily | Reduction ≥ 5 mm Hg or IOP ≤ 21 mm Hg in up to 75.7% (twice daily) and 80.1% (three times daily) of patients. | |
| Dorzolamide 2.0% | Patients with primary open-angle glaucoma or ocular hypertension | Three times a day | Comparable to Brinzolamide 1.0% | |
| Timolol 0.5% | Patients with primary open-angle glaucoma or ocular hypertension | Twice daily | -5.2 to -6.3 mm Hg | |
| Acetazolamide Tablets | Patients with primary open-angle glaucoma | 500 mg | Maximal rapid reduction |
Signaling Pathway and Experimental Workflow
Signaling Pathway of Carbonic Anhydrase Inhibitors in the Ciliary Epithelium
Caption: Mechanism of this compound in reducing aqueous humor secretion.
Preclinical Experimental Workflow for Evaluating a Novel CAI
Caption: Preclinical workflow for a novel carbonic anhydrase inhibitor.
Experimental Protocols
The following are representative experimental protocols for the evaluation of carbonic anhydrase inhibitors for glaucoma, based on methodologies described in the literature.
In Vitro Carbonic Anhydrase Inhibition Assay
Objective: To determine the inhibitory potency (Kᵢ or I₅₀) of a test compound against a specific carbonic anhydrase isoform (e.g., human carbonic anhydrase II).
Methodology:
-
Enzyme and Substrate Preparation:
-
Recombinant human carbonic anhydrase II (hCA II) is purified and its concentration determined.
-
A stock solution of the substrate, 4-nitrophenyl acetate (NPA), is prepared in a suitable solvent (e.g., acetonitrile).
-
-
Assay Procedure:
-
The assay is typically performed in a 96-well plate format.
-
Varying concentrations of the test compound (e.g., this compound ) are pre-incubated with a fixed concentration of hCA II in a buffer solution (e.g., Tris-HCl, pH 7.4) at a controlled temperature (e.g., 25°C).
-
The enzymatic reaction is initiated by the addition of the NPA substrate.
-
The hydrolysis of NPA to 4-nitrophenolate is monitored spectrophotometrically by measuring the increase in absorbance at a specific wavelength (e.g., 400 nm) over time.
-
-
Data Analysis:
-
The initial reaction rates are calculated for each concentration of the inhibitor.
-
The I₅₀ value (the concentration of inhibitor that causes 50% inhibition of enzyme activity) is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a suitable dose-response curve.
-
The inhibition constant (Kᵢ) can be calculated from the I₅₀ value using the Cheng-Prusoff equation, taking into account the substrate concentration and its Michaelis-Menten constant (Kₘ).
-
In Vivo Intraocular Pressure Measurement in Rabbits
Objective: To evaluate the IOP-lowering efficacy of a test compound in an animal model.
Methodology:
-
Animal Model:
-
Normotensive adult New Zealand white rabbits are commonly used.
-
Animals are acclimatized to the laboratory conditions and handled regularly to minimize stress-induced IOP fluctuations.
-
-
Compound Formulation and Administration:
-
The test compound is formulated as a solution or suspension in a sterile ophthalmic vehicle.
-
A single drop of the formulation (e.g., 50 µL) is instilled into the conjunctival sac of one eye of each rabbit. The contralateral eye receives the vehicle alone and serves as a control.
-
-
IOP Measurement:
-
Baseline IOP is measured in both eyes before treatment using a calibrated applanation tonometer (e.g., Tono-Pen). A topical anesthetic is applied to the cornea prior to measurement.
-
IOP is then measured at multiple time points post-instillation (e.g., 1, 2, 4, 6, 8, and 24 hours).
-
-
Data Analysis:
-
The mean IOP and the change from baseline are calculated for both the treated and control eyes at each time point.
-
The IOP-lowering effect of the test compound is determined by comparing the IOP changes in the treated eye to those in the vehicle-treated control eye.
-
Statistical analysis (e.g., t-test or ANOVA) is used to determine the significance of the observed IOP reduction.
-
Conclusion
this compound , as a potent inhibitor of carbonic anhydrase II, holds significant therapeutic potential for the treatment of glaucoma. Its mechanism of action aligns with a well-validated approach to lowering intraocular pressure. While further preclinical studies focusing on its ocular pharmacokinetics, efficacy in glaucoma models, and safety are necessary, the existing data on its potent enzyme inhibition and the established clinical utility of the carbonic anhydrase inhibitor class provide a strong rationale for its continued investigation and development as a novel anti-glaucoma agent. The experimental frameworks outlined in this guide provide a clear path for the comprehensive evaluation of this compound and other promising carbonic anhydrase inhibitors.
Methodological & Application
Application Notes and Protocols for CL 5343 (5-Amino-1,3,4-thiadiazole-2-sulfonamide) in In Vivo Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
CL 5343 , also known as 5-Amino-1,3,4-thiadiazole-2-sulfonamide, is a potent and selective inhibitor of carbonic anhydrase IX (CAIX), a transmembrane enzyme that is highly expressed in numerous solid tumors, particularly in response to hypoxia.[1] CAIX plays a crucial role in regulating intracellular and extracellular pH, thereby promoting cancer cell survival, proliferation, and metastasis.[1] Inhibition of CAIX has emerged as a promising therapeutic strategy to target hypoxic tumors. These application notes provide detailed protocols for in vivo studies evaluating the efficacy of this compound , particularly in the context of a renal cell carcinoma xenograft model.
Mechanism of Action
Under hypoxic conditions, typically found in the tumor microenvironment, the transcription factor Hypoxia-Inducible Factor 1-alpha (HIF-1α) is stabilized. HIF-1α upregulates the expression of CAIX, which then catalyzes the reversible hydration of carbon dioxide to bicarbonate and a proton. This enzymatic activity leads to the acidification of the extracellular space while maintaining a neutral to alkaline intracellular pH, a state that is favorable for tumor cell survival and proliferation. By inhibiting CAIX, this compound disrupts this pH regulation, leading to intracellular acidification and subsequent inhibition of tumor growth.[1]
Signaling Pathway
Caption: Signaling pathway of CAIX in the tumor microenvironment and its inhibition by this compound .
Experimental Protocols
In Vivo Efficacy Study in a Human Renal Cell Carcinoma (SKRC-52) Xenograft Model
This protocol describes a typical in vivo efficacy study of a this compound conjugate in a subcutaneous xenograft model using the human renal cell carcinoma cell line SKRC-52, which is known to express high levels of CAIX.
1. Cell Culture and Animal Model
-
Cell Line: SKRC-52 human renal cell carcinoma cells.
-
Culture Medium: RPMI-1640 supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Culture Conditions: 37°C in a humidified atmosphere with 5% CO₂.
-
Animal Model: Female athymic nude mice (e.g., BALB/c nude), 6-8 weeks old, weighing 18-22 g.
-
Acclimatization: Animals should be acclimatized for at least one week before the start of the experiment.
2. Tumor Implantation
-
Harvest SKRC-52 cells during the logarithmic growth phase.
-
Resuspend the cells in sterile phosphate-buffered saline (PBS) at a concentration of 5 x 10⁷ cells/mL.
-
Subcutaneously inject 0.1 mL of the cell suspension (5 x 10⁶ cells) into the right flank of each mouse.
-
Monitor the mice for tumor growth.
3. Experimental Groups and Treatment
-
Once tumors reach a mean volume of 100-150 mm³, randomize the mice into treatment and control groups (n=8-10 mice per group).
-
Vehicle Control Group: Administer the vehicle solution (e.g., sterile saline or a specified formulation buffer) intravenously (i.v.) via the tail vein.
-
this compound Conjugate Treatment Group: Administer the this compound-maytansinoid conjugate at a dose of 70 nmol per mouse in a single intravenous injection. The conjugate should be formulated in a sterile, injectable vehicle.
4. Monitoring and Endpoints
-
Tumor Volume: Measure tumor dimensions with calipers twice a week and calculate the tumor volume using the formula: (Length x Width²)/2.
-
Body Weight: Monitor the body weight of each mouse twice a week as an indicator of systemic toxicity.
-
Clinical Observations: Observe the mice daily for any signs of distress, such as changes in posture, activity, or grooming.
-
Endpoint: The study can be terminated when the tumors in the control group reach a predetermined size (e.g., 1500-2000 mm³) or if the animals show signs of excessive toxicity.
-
Tumor Accumulation: At the end of the study, tumors and major organs can be harvested to determine the concentration of the drug conjugate, often expressed as a percentage of the injected dose per gram of tissue (%ID/g).
Data Presentation
Table 1: In Vivo Efficacy of this compound-Maytansinoid Conjugate in SKRC-52 Xenograft Model
| Treatment Group | Dose (nmol/mouse) | Route of Administration | Tumor Growth Inhibition (%) | Tumor Accumulation at Endpoint (%ID/g) |
| Vehicle Control | - | Intravenous | 0 | Not Applicable |
| this compound Conjugate | 70 | Intravenous | Significant Inhibition | 13.4 |
Note: "Significant Inhibition" indicates a statistically significant reduction in tumor volume compared to the vehicle control group. The exact percentage of tumor growth inhibition should be calculated from the tumor volume data.
Experimental Workflow
Caption: Workflow for the in vivo evaluation of this compound in a xenograft model.
References
Application Notes and Protocols: The Use of Sunitinib in Renal Cancer Cell Lines
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Sunitinib is a multi-targeted receptor tyrosine kinase (RTK) inhibitor utilized in the treatment of renal cell carcinoma (RCC).[1] Its primary mechanism of action involves the inhibition of several RTKs, including vascular endothelial growth factor receptors (VEGFRs) and platelet-derived growth factor receptors (PDGFRs), which are crucial for tumor growth, angiogenesis, and metastatic progression.[1] Sunitinib also demonstrates inhibitory effects on other RTKs such as KIT, FLT3, CSF-1R, and RET.[1] While Sunitinib has shown efficacy, resistance can develop in patients.[2] These application notes provide an overview of the use of Sunitinib in renal cancer cell lines, including its mechanism of action, quantitative data on its efficacy, and detailed experimental protocols.
Mechanism of Action
Sunitinib's anti-cancer activity in renal cell carcinoma is primarily attributed to its anti-angiogenic effects, mediated through the inhibition of VEGFR and PDGFR signaling pathways in the tumor endothelium.[3] Additionally, Sunitinib has been shown to directly induce apoptosis in RCC tumor cells by inhibiting STAT3 signaling.[4][5] It can also modulate the Wnt/β-catenin signaling pathway.[6] In instances of acquired resistance to Sunitinib, an upregulation of the Axl signaling pathway has been observed.[7]
Signaling Pathway of Sunitinib Action:
Caption: Sunitinib inhibits VEGFR and PDGFR signaling in endothelial cells.
Data Presentation
The following tables summarize the half-maximal inhibitory concentration (IC50) values of Sunitinib in various renal cancer cell lines.
Table 1: IC50 Values of Sunitinib in Sunitinib-Sensitive Renal Cancer Cell Lines
| Cell Line | IC50 (µM) | Reference |
| 786-O | 4.6 | [8] |
| 786-O | 5.2 | [8] |
| ACHN | 1.9 | [8] |
| Caki-1 | 2.8 | [8] |
Table 2: IC50 Values of Sunitinib in Sunitinib-Resistant Renal Cancer Cell Lines
| Cell Line | IC50 (µM) | Reference |
| 786-R (Sunitinib-resistant 786-O) | 22.6 | [8] |
| 786-Su (Sunitinib-resistant 786-O) | Resistant at high concentrations | [9] |
| A498-Su (Sunitinib-resistant A498) | Resistant at high concentrations | [9] |
Experimental Protocols
Cell Viability Assay (MTT/WST Assay)
This protocol is for determining the cytotoxic effects of Sunitinib on renal cancer cell lines.
Materials:
-
Renal cancer cell lines (e.g., 786-O, ACHN, Caki-1)
-
Complete culture medium (e.g., DMEM or RPMI with 10% FBS and 1% penicillin-streptomycin)
-
Sunitinib stock solution (dissolved in DMSO)
-
96-well plates
-
MTT or WST reagent
-
Solubilization solution (for MTT assay, e.g., DMSO)
-
Microplate reader
Experimental Workflow:
Caption: Workflow for a cell viability assay.
Procedure:
-
Cell Seeding: Seed 3,500-10,000 cells per well in a 96-well plate and incubate overnight.[10][11]
-
Drug Treatment: Prepare serial dilutions of Sunitinib in culture medium and add to the wells. Include a vehicle control (DMSO).
-
Incubation: Incubate the plate for 24, 48, or 72 hours.[11]
-
Reagent Addition: Add MTT or WST reagent to each well and incubate for 1-4 hours.[10]
-
Measurement: If using MTT, add a solubilization solution. Measure the absorbance using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control.
Western Blot Analysis
This protocol is for analyzing the effect of Sunitinib on protein expression and signaling pathways.
Materials:
-
Treated cells or tumor tissue lysates
-
SDS-PAGE gels
-
Transfer buffer and membranes (nitrocellulose or PVDF)
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., for p-STAT3, STAT3, p-VEGFR2, VEGFR2, p-PDGFRβ, PDGFRβ, β-actin)[4][10]
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate and imaging system
Experimental Workflow:
Caption: Workflow for Western blot analysis.
Procedure:
-
Protein Extraction: Lyse Sunitinib-treated and control cells and quantify protein concentration.
-
SDS-PAGE: Separate proteins by size on an SDS-PAGE gel.
-
Transfer: Transfer proteins to a nitrocellulose or PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour.[10]
-
Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C, followed by incubation with HRP-conjugated secondary antibodies for 1 hour at room temperature.[2]
-
Detection: Apply a chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Analysis: Quantify band intensities and normalize to a loading control like β-actin.
In Vitro Angiogenesis Assay (Tube Formation Assay)
This protocol assesses the anti-angiogenic effects of Sunitinib on endothelial cells.
Materials:
-
Human Umbilical Vein Endothelial Cells (HUVECs)
-
Endothelial cell growth medium
-
Matrigel
-
Sunitinib
-
96-well plates
-
Microscope
Procedure:
-
Plate Coating: Coat a 96-well plate with Matrigel and allow it to solidify.
-
Cell Seeding: Seed HUVECs onto the Matrigel-coated plate.
-
Treatment: Treat the cells with different concentrations of Sunitinib.
-
Incubation: Incubate for a sufficient period to allow for tube formation (typically 6-24 hours).
-
Imaging: Visualize and capture images of the tube-like structures using a microscope.
-
Analysis: Quantify the extent of tube formation (e.g., number of branches, total tube length). A reduction in these parameters indicates an anti-angiogenic effect.[12]
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. tandfonline.com [tandfonline.com]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Sunitinib inhibition of Stat3 induces renal cell carcinoma tumor cell apoptosis and reduces immunosuppressive cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. journals.muhn.edu.cn [journals.muhn.edu.cn]
- 7. Sunitinib activates Axl signaling in renal cell cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Metabolomic Analysis to Elucidate Mechanisms of Sunitinib Resistance in Renal Cell Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Impact of sunitinib resistance on clear cell renal cell carcinoma therapeutic sensitivity in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. wjpls.org [wjpls.org]
- 12. mdpi.com [mdpi.com]
Application Notes and Protocols: Preparation of a CL 5343-Maytansine Conjugate
For Researchers, Scientists, and Drug Development Professionals
Introduction
This document provides detailed application notes and protocols for the preparation of a CL 5343-maytansine conjugate. this compound , also known as 5-Amino-1,3,4-thiadiazole-2-sulfonamide, is a potent inhibitor of carbonic anhydrase IX (CA9), a transmembrane protein overexpressed in various tumors, including renal cell carcinoma.[1][2][3][4] By conjugating this compound to the highly cytotoxic maytansinoid, a potent microtubule-disrupting agent, a targeted small molecule-drug conjugate (SMDC) can be created. This SMDC is designed to selectively deliver the maytansinoid payload to CA9-expressing cancer cells, thereby enhancing anti-tumor efficacy and minimizing systemic toxicity.[1][5][6]
The protocols outlined below describe a two-step conjugation process utilizing a heterobifunctional linker, succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate (SMCC), to connect the primary amine of this compound to the thiol group of a maytansinoid derivative, such as DM1.
Data Presentation
Quantitative data for the this compound-maytansine conjugate and its components are summarized in the table below.
| Parameter | Value | Analyte | Source |
| this compound Properties | |||
| Molecular Weight | 180.21 g/mol | this compound | [1] |
| Ki for hCA II | 7.9 nM | this compound | [1][2][3][5] |
| Maytansinoid Properties | |||
| Cytotoxicity (IC50) | Sub-nanomolar range | Maytansinoids | |
| Conjugate Performance | |||
| Tumor Accumulation | 13.4% ID/g | This compound-maytansinoid conjugate | [1][6] |
Signaling Pathway and Mechanism of Action
The this compound-maytansine conjugate acts through a targeted delivery mechanism. this compound binds with high affinity to carbonic anhydrase IX (CA9) on the surface of cancer cells. This binding leads to the internalization of the conjugate. Once inside the cell, the linker is cleaved, releasing the maytansinoid payload. The maytansinoid then binds to tubulin, disrupting microtubule dynamics, which leads to cell cycle arrest at the G2/M phase and ultimately apoptosis of the cancer cell.
Mechanism of action of the this compound-maytansine conjugate.
Experimental Protocols
The following protocols provide a detailed methodology for the synthesis, purification, and characterization of a this compound-maytansine conjugate.
Experimental Workflow
Experimental workflow for this compound-maytansine conjugate preparation.
Protocol 1: Activation of this compound with SMCC Linker
This protocol describes the reaction of the primary amine on this compound with the N-hydroxysuccinimide (NHS) ester of the SMCC linker.
Materials:
-
this compound (5-Amino-1,3,4-thiadiazole-2-sulfonamide)
-
SMCC (Succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate)
-
Anhydrous Dimethylformamide (DMF)
-
Triethylamine (TEA)
-
Nitrogen or Argon gas
-
Reaction vessel
-
Magnetic stirrer
Procedure:
-
Dissolve this compound in anhydrous DMF in a reaction vessel under an inert atmosphere (e.g., nitrogen or argon).
-
Add a slight molar excess of Triethylamine (TEA) to act as a base.
-
In a separate container, dissolve a 1.2 molar equivalent of SMCC in anhydrous DMF.
-
Slowly add the SMCC solution to the this compound solution while stirring.
-
Allow the reaction to proceed at room temperature for 2-4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, the resulting solution containing the this compound-SMCC intermediate can be used directly in the next step or purified by flash chromatography on silica gel.
Protocol 2: Conjugation of this compound-SMCC to Maytansinoid (DM1)
This protocol details the conjugation of the maleimide-functionalized this compound intermediate with the thiol-containing maytansinoid, DM1.
Materials:
-
This compound-SMCC intermediate solution from Protocol 1
-
DM1 (N2'-deacetyl-N2'-(3-mercapto-1-oxopropyl)-maytansine)
-
Conjugation Buffer: Phosphate-buffered saline (PBS), pH 6.5-7.5, with 1-5 mM EDTA
-
Organic co-solvent (e.g., DMF or DMSO)
-
Reaction vessel
-
Magnetic stirrer
Procedure:
-
Dissolve DM1 in a minimal amount of an organic co-solvent like DMF or DMSO.
-
Add the DM1 solution to the conjugation buffer.
-
Slowly add the this compound-SMCC intermediate solution to the DM1 solution with gentle stirring. A molar ratio of approximately 1:1.5 (DM1 to this compound-SMCC) is recommended to ensure complete conjugation of the maytansinoid.
-
Allow the reaction to proceed at room temperature for 4-16 hours, protected from light.
-
Monitor the formation of the conjugate by LC-MS.
-
Once the reaction is complete, the crude conjugate solution is ready for purification.
Protocol 3: Purification and Characterization of the this compound-Maytansine Conjugate
This protocol describes the purification of the final conjugate by reverse-phase high-performance liquid chromatography (RP-HPLC) and its characterization.
Materials and Equipment:
-
Crude this compound-maytansine conjugate solution
-
RP-HPLC system with a C18 column
-
Mobile phases:
-
A: Water with 0.1% Trifluoroacetic acid (TFA)
-
B: Acetonitrile with 0.1% TFA
-
-
Mass Spectrometer (e.g., ESI-MS)
-
NMR Spectrometer
-
Lyophilizer
Procedure:
-
Purification:
-
Acidify the crude reaction mixture with a small amount of TFA.
-
Inject the crude mixture onto the RP-HPLC column.
-
Elute the conjugate using a linear gradient of mobile phase B in A. The specific gradient will need to be optimized based on the retention time of the conjugate.
-
Collect the fractions containing the pure conjugate, as determined by UV absorbance monitoring (typically at 252 nm and 280 nm).
-
Combine the pure fractions and remove the organic solvent under reduced pressure.
-
Lyophilize the aqueous solution to obtain the final conjugate as a solid powder.
-
-
Characterization:
-
Mass Spectrometry: Confirm the identity of the conjugate by determining its molecular weight using high-resolution mass spectrometry.
-
NMR Spectroscopy: Use 1H NMR and 13C NMR to confirm the structure of the conjugate and the successful formation of the linker-drug bond.
-
Disclaimer
These protocols are intended as a general guide and may require optimization for specific experimental conditions and reagents. All procedures should be performed by trained personnel in a properly equipped laboratory, following all applicable safety precautions.
References
- 1. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 2. Targeting the Phosphatidylserine-Immune Checkpoint with a Small-Molecule Maytansinoid Conjugate - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Engineered scPDL1-DM1 drug conjugate with improved in vitro analysis to target PD-L1 positive cancer cells and intracellular trafficking studies in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and Evaluation of Small Molecule Drug Conjugates Harnessing Thioester-Linked Maytansinoids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. apps.dtic.mil [apps.dtic.mil]
- 6. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols for the Experimental Use of CL 5343 in Xenograft Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the experimental use of CL 5343 , a selective carbonic anhydrase inhibitor, in preclinical xenograft models of cancer. The information compiled herein is intended to guide researchers in designing and executing in vivo studies to evaluate the anti-tumor efficacy of this compound.
Introduction to this compound
this compound , also known as 5-Amino-1,3,4-thiadiazole-2-sulfonamide, is a potent and selective inhibitor of carbonic anhydrase (CA) isoforms, with a notable inhibitory constant (Ki) of 7.9 nM for human carbonic anhydrase II (hCA II).[1] It also demonstrates inhibitory activity against other isoforms such as I, IV, and VII.[1] Of particular interest in oncology is its activity against carbonic anhydrase IX (CA9), a transmembrane enzyme highly expressed in many solid tumors and induced by hypoxia. this compound has been investigated as a ligand for targeted drug delivery to CA9-expressing cancer cells.[1]
Mechanism of Action and Signaling Pathway
Carbonic anhydrase IX is a key regulator of pH in the tumor microenvironment. Under hypoxic conditions, the transcription factor Hypoxia-Inducible Factor 1-alpha (HIF-1α) is stabilized and promotes the expression of CA9. The extracellular domain of CA9 catalyzes the reversible hydration of carbon dioxide to bicarbonate (HCO₃⁻) and protons (H⁺). This enzymatic activity leads to the acidification of the extracellular space, which in turn promotes tumor invasion, metastasis, and resistance to therapy. The generated bicarbonate can be transported into the cancer cell to maintain a slightly alkaline intracellular pH, which is optimal for cell proliferation and survival.
By inhibiting CA9, this compound disrupts this pH-regulating mechanism, leading to increased intracellular acidity and a less acidic tumor microenvironment. This can result in the suppression of tumor growth and survival.
Quantitative Data from Xenograft Studies
The following tables summarize the available quantitative data on the experimental use of this compound and its conjugates.
Table 1: In Vivo Efficacy of a this compound-Maytansinoid Conjugate in a Renal Cancer Xenograft Model
| Cell Line | Animal Model | Treatment | Dose | Administration Route | Key Findings | Reference |
| SKRC52 (Renal Cancer) | Female Nude Mice | This compound-Maytansinoid Conjugate | 70 nmol | Intravenous (single dose) | Significant tumor growth inhibition; Tumor accumulation of 13.4% ID/g | [1] |
Table 2: In Vitro Efficacy of a this compound-Gold Nanoparticle Conjugate
| Cell Line | Treatment | Key Findings | Reference |
| MCF-7 (Breast Cancer) | This compound-Gold Nanoparticle Conjugate | Enhanced cellular uptake and induced apoptosis, resulting in a 75% decrease in cell viability | [1] |
Experimental Protocols
Cell Culture
SKRC52 Human Renal Cancer Cell Line
-
Culture Medium: McCoy's 5A Medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Culture Conditions: Incubate at 37°C in a humidified atmosphere with 5% CO₂.
-
Subculturing: Passage cells when they reach 80-90% confluency. Wash with PBS, detach with Trypsin-EDTA, and neutralize with complete medium.
MCF-7 Human Breast Cancer Cell Line
-
Culture Medium: Eagle's Minimum Essential Medium (EMEM) supplemented with 10% FBS, 0.01 mg/mL human recombinant insulin, and 1% Penicillin-Streptomycin.
-
Culture Conditions: Incubate at 37°C in a humidified atmosphere with 5% CO₂.
-
Subculturing: Passage cells at 80-90% confluency.
Subcutaneous Xenograft Model with SKRC52 Cells
This protocol is based on published studies using SKRC52 cells in nude mice.
Materials:
-
SKRC52 cells
-
Female athymic nude mice (6-8 weeks old)
-
Phosphate-Buffered Saline (PBS), sterile
-
Trypsin-EDTA
-
Complete culture medium
-
Syringes (1 mL) and needles (27-30 gauge)
-
Calipers for tumor measurement
-
this compound or its conjugate
-
Vehicle for injection (e.g., DMSO and PBS or saline)
Procedure:
-
Cell Preparation:
-
Culture SKRC52 cells as described above.
-
When cells reach 80-90% confluency, harvest them using Trypsin-EDTA.
-
Wash the cells twice with sterile PBS.
-
Resuspend the cell pellet in sterile PBS at a concentration of 5 x 10⁷ cells/mL.
-
-
Tumor Implantation:
-
Anesthetize the mice according to approved institutional animal care and use committee (IACUC) protocols.
-
Inject 100 µL of the cell suspension (containing 5 x 10⁶ cells) subcutaneously into the right flank of each mouse.
-
-
Tumor Growth Monitoring:
-
Monitor the mice regularly for tumor formation.
-
Once tumors are palpable, measure their dimensions using calipers 2-3 times per week.
-
Calculate tumor volume using the formula: Volume = (length × width²) / 2.
-
-
Preparation and Administration of this compound (Example Protocol):
-
Note: The exact vehicle and concentration for this compound for intravenous injection have not been explicitly detailed in the available literature. A common method for sulfonamides is to dissolve them in a small amount of DMSO and then dilute with a sterile vehicle like PBS or saline for injection. The final concentration of DMSO should be kept low (typically <5-10%) to avoid toxicity.
-
Example Preparation: Dissolve this compound in DMSO to create a stock solution. Further dilute the stock solution with sterile PBS to achieve the final desired concentration for a 70 nmol dose in an appropriate injection volume (e.g., 100-200 µL).
-
Administer the prepared this compound solution via intravenous injection (e.g., tail vein) as a single dose once the tumors have reached a predetermined size (e.g., 100-200 mm³).
-
-
Efficacy Evaluation:
-
Continue to monitor tumor growth and the general health of the mice.
-
The primary endpoint is typically tumor growth inhibition.
-
Conclusion
this compound demonstrates promising anti-tumor activity, particularly when used as a targeting ligand for the delivery of cytotoxic agents to CA9-expressing tumors. The provided protocols and data serve as a foundation for further preclinical investigation into the therapeutic potential of this compound in various cancer models. Researchers should adapt these protocols to their specific experimental needs and adhere to all institutional guidelines for animal care and use.
References
Application Notes and Protocols: CL 5343 Gold Nanoparticle Conjugation
For Researchers, Scientists, and Drug Development Professionals
Introduction
CL 5343 , also known as 5-Amino-1,3,4-thiadiazole-2-sulfonamide, is a potent and selective inhibitor of several carbonic anhydrase (CA) isoforms, including CA II, IV, VII, and notably, the tumor-associated isoform CA IX. Carbonic anhydrase IX is overexpressed in a variety of solid tumors and plays a crucial role in tumor progression and survival by regulating the tumor microenvironment's pH. This makes CA IX an attractive target for the selective delivery of therapeutic agents to cancer cells.
Gold nanoparticles (AuNPs) are extensively utilized in nanomedicine due to their unique physicochemical properties, including biocompatibility, surface plasmon resonance, and the ease with which their surface can be functionalized. Conjugating therapeutic molecules like this compound to the surface of gold nanoparticles offers a promising strategy for targeted cancer therapy. The resulting this compound-AuNP conjugates can leverage the targeting capabilities of this compound to selectively bind to CA IX-expressing cancer cells, thereby enhancing the cellular uptake of the nanoparticles and inducing localized therapeutic effects. Preclinical studies have shown that this compound conjugated to maytansinoids leads to significant tumor accumulation and potent antitumor activity. Similarly, gold nanoparticles conjugated with this compound have been demonstrated to enhance cellular uptake and induce apoptosis in MCF-7 breast cancer cells, resulting in a significant decrease in cell viability.
These application notes provide a comprehensive overview, including a proposed method for the conjugation of this compound to gold nanoparticles, relevant quantitative data from preclinical studies, and a detailed experimental protocol.
Quantitative Data Summary
The following tables summarize key quantitative data from studies involving this compound and its conjugates.
Table 1: Inhibitory Activity of this compound
| Target Isoform | Inhibition Constant (Kᵢ) |
| Human Carbonic Anhydrase II (hCA II) | 7.9 nM |
Table 2: In Vivo and In Vitro Efficacy of this compound Conjugates
| Conjugate | Model System | Key Finding |
| this compound - Maytansinoid | SKRC52 Renal Cancer Xenograft (mice) | Tumor accumulation of 13.4% of the injected dose per gram of tissue. |
| this compound - Gold Nanoparticles | MCF-7 Breast Cancer Cells (in vitro) | 75% reduction in cell viability. |
Experimental Protocols
This section details the synthesis of gold nanoparticles and a proposed method for the conjugation of this compound .
Protocol 1: Synthesis of ~20 nm Gold Nanoparticles (Turkevich Method)
This protocol is adapted from the well-established Turkevich method for the synthesis of monodisperse spherical gold nanoparticles.
Materials:
-
Chloroauric acid (HAuCl₄)
-
Trisodium citrate dihydrate (Na₃C₆H₅O₇·2H₂O)
-
Deionized water (18.2 MΩ·cm)
-
All glassware must be thoroughly cleaned with aqua regia and rinsed with deionized water.
Procedure:
-
Prepare a 1 mM solution of HAuCl₄ in deionized water.
-
In a 100 mL round-bottom flask equipped with a magnetic stirrer and a condenser, bring 50 mL of the 1 mM HAuCl₄ solution to a vigorous boil while stirring.
-
Rapidly inject 5 mL of a 38.8 mM trisodium citrate solution into the boiling HAuCl₄ solution.
-
The solution will undergo a series of color changes, from pale yellow to gray, then to purple, and finally to a deep red.
-
Continue boiling the solution for an additional 15 minutes to ensure the reaction is complete.
-
Allow the solution to cool to room temperature with continuous stirring.
-
Store the resulting colloidal gold nanoparticle solution at 4°C.
Protocol 2: Proposed Method for this compound Conjugation to Gold Nanoparticles via EDC/NHS Chemistry
Step 1: Surface Functionalization of Gold Nanoparticles with a Carboxyl-Terminated Linker
-
To the synthesized AuNP solution, add a solution of a carboxyl-terminated thiol linker (e.g., 11-mercaptoundecanoic acid, MUA) in ethanol to achieve a final MUA concentration of 1 mM.
-
Stir the solution at room temperature for 24 hours to allow for the formation of a self-assembled monolayer on the gold nanoparticle surface.
-
Purify the carboxyl-functionalized AuNPs by centrifugation (e.g., 10,000 x g for 30 minutes). Discard the supernatant and resuspend the nanoparticle pellet in a suitable buffer, such as a low molarity phosphate buffer (e.g., 5 mM, pH 7.4). Repeat this washing step twice to remove excess MUA.
Step 2: Activation of Carboxyl Groups with EDC/NHS
-
To 1 mL of the purified carboxyl-functionalized AuNPs, add 20 µL of a freshly prepared 10 mg/mL EDC solution in water.
-
Immediately add 40 µL of a freshly prepared 10 mg/mL N-hydroxysulfosuccinimide (Sulfo-NHS) solution in water.
-
Vortex the solution gently and incubate at room temperature for 30 minutes with gentle mixing to activate the carboxyl groups.
Step 3: Conjugation of this compound
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and then dilute it into the reaction buffer (amine-free, pH 7.2-7.5, e.g., phosphate buffer).
-
After the 30-minute activation step, purify the activated AuNPs by centrifugation (10,000 x g for 30 minutes) to remove excess EDC and Sulfo-NHS. Resuspend the pellet in 1 mL of reaction buffer.
-
Immediately add the this compound solution to the activated AuNPs. The final concentration of this compound should be optimized, but a starting point could be a 100-fold molar excess relative to the AuNPs.
-
Incubate the reaction mixture for 2-4 hours at room temperature with gentle mixing.
Step 4: Quenching and Purification
-
To quench any unreacted NHS-esters, add a quenching solution such as hydroxylamine or Tris buffer to a final concentration of 50 mM. Incubate for 15 minutes.
-
Purify the this compound-conjugated AuNPs by centrifugation (10,000 x g for 30 minutes). Discard the supernatant containing unconjugated this compound and excess reagents.
-
Resuspend the pellet in a suitable storage buffer (e.g., PBS with 0.1% BSA). Repeat the washing step at least twice.
-
Store the final this compound-AuNP conjugates at 4°C.
Protocol 3: Characterization of this compound-AuNP Conjugates
-
UV-Vis Spectroscopy: Monitor the surface plasmon resonance (SPR) peak of the AuNPs. A red-shift in the SPR peak after conjugation is indicative of a change in the surface environment, suggesting successful conjugation.
-
Dynamic Light Scattering (DLS): Measure the hydrodynamic diameter and size distribution of the nanoparticles. An increase in the hydrodynamic diameter after conjugation is expected.
-
Zeta Potential: Measure the surface charge of the nanoparticles. A change in the zeta potential after each functionalization step can confirm the modification of the nanoparticle surface.
-
Transmission Electron Microscopy (TEM): Visualize the size, shape, and aggregation state of the nanoparticles.
Visualizations
Signaling Pathway and Mechanism of Action
Caption: Proposed mechanism of this compound-AuNP conjugates in cancer cells.
Experimental Workflow
Caption: Workflow for the proposed conjugation of this compound to gold nanoparticles.
Application Notes and Protocols for Cell Viability Assays with CL 5343
Audience: Researchers, scientists, and drug development professionals.
Introduction
CL 5343 , also known as 5-Amino-1,3,4-thiadiazole-2-sulfonamide, is a potent inhibitor of carbonic anhydrases (CAs), particularly isoforms such as I, II, IV, VII, and B.[1] Carbonic anhydrases are a family of enzymes that catalyze the rapid interconversion of carbon dioxide and water to bicarbonate and protons. Dysregulation of CA activity, particularly the overexpression of certain isoforms like CA IX, is associated with various diseases, including cancer, glaucoma, and epilepsy.[1] The inhibition of these enzymes can disrupt pH regulation, leading to cellular stress and apoptosis, making CA inhibitors like this compound valuable candidates for therapeutic development.[1]
These application notes provide detailed protocols for assessing the effect of this compound on cell viability using two common colorimetric and luminescent assays: the MTT assay and the CellTiter-Glo® Luminescent Cell Viability Assay.
Mechanism of Action: Carbonic Anhydrase Inhibition
this compound exerts its cytotoxic effects by selectively inhibiting carbonic anhydrases. This inhibition disrupts the normal physiological pH balance within and outside the cell, which can trigger downstream signaling pathways leading to apoptosis and a reduction in cell viability. For instance, gold nanoparticles conjugated with this compound have been shown to enhance cellular uptake and induce apoptosis in MCF-7 breast cancer cells, resulting in a significant decrease in cell viability.[1]
Caption: Proposed mechanism of this compound action.
Data Presentation
The following table is a template for summarizing quantitative data from cell viability assays. Researchers should populate this table with their experimental results.
| Cell Line | Assay Type | this compound Concentration (µM) | Incubation Time (hours) | Percent Viability (%) (Mean ± SD) | IC50 (µM) |
| MCF-7 | MTT | 0.1 | 48 | ||
| 1 | 48 | ||||
| 10 | 48 | ||||
| 50 | 48 | ||||
| 100 | 48 | ||||
| SKRC52 | CellTiter-Glo® | 0.1 | 72 | ||
| 1 | 72 | ||||
| 10 | 72 | ||||
| 50 | 72 | ||||
| 100 | 72 |
Experimental Protocols
1. MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay measures cell metabolic activity.[2][3] Viable cells with active metabolism convert the yellow MTT into a purple formazan product.[4][5] The amount of formazan produced is proportional to the number of viable cells.[2]
Materials:
-
this compound stock solution (dissolved in a suitable solvent, e.g., DMSO)
-
96-well flat-bottom plates
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl with 10% SDS)[6]
-
Microplate reader capable of measuring absorbance at 570 nm[2][4]
Protocol:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate overnight at 37°C in a humidified 5% CO2 incubator.[5]
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the wells and add 100 µL of the diluted this compound solutions. Include vehicle-only controls (e.g., medium with the same concentration of DMSO used to dissolve this compound ).
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.
-
MTT Addition: After incubation, add 10 µL of 5 mg/mL MTT solution to each well.[4][6]
-
Formazan Formation: Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals.[4]
-
Solubilization: Carefully remove the medium containing MTT. Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[4][6]
-
Absorbance Measurement: Mix gently by pipetting up and down or by using an orbital shaker.[3] Read the absorbance at 570 nm using a microplate reader.[2]
-
Data Analysis: Subtract the absorbance of the blank (medium only) from all readings. Calculate the percentage of cell viability for each treatment group relative to the vehicle control.
Caption: MTT assay experimental workflow.
2. CellTiter-Glo® Luminescent Cell Viability Assay
This homogeneous assay determines the number of viable cells by quantifying ATP, which indicates the presence of metabolically active cells.[7][8] The assay involves adding a single reagent directly to the cells, resulting in cell lysis and the generation of a luminescent signal proportional to the amount of ATP.[7]
Materials:
-
this compound stock solution (dissolved in a suitable solvent, e.g., DMSO)
-
Opaque-walled 96-well plates
-
Complete cell culture medium
-
CellTiter-Glo® Reagent[7]
-
Luminometer
Protocol:
-
Cell Seeding: Seed cells into an opaque-walled 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate overnight at 37°C in a humidified 5% CO2 incubator.
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Add 100 µL of the diluted this compound solutions to the wells. Include vehicle-only controls.
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.
-
Reagent Preparation and Equilibration: Equilibrate the plate and its contents to room temperature for approximately 30 minutes.[8][9] Thaw the CellTiter-Glo® Reagent and bring it to room temperature.
-
Reagent Addition: Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well (e.g., 100 µL of reagent to 100 µL of medium).[8][9]
-
Signal Generation: Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.[9]
-
Signal Stabilization and Measurement: Allow the plate to incubate at room temperature for 10 minutes to stabilize the luminescent signal.[8][9] Record the luminescence using a luminometer.
-
Data Analysis: Subtract the background luminescence (from wells with medium but no cells) from all readings. Calculate the percentage of cell viability for each treatment group relative to the vehicle control.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]
- 3. MTT assay protocol | Abcam [abcam.com]
- 4. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- 7. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [promega.sg]
- 8. ch.promega.com [ch.promega.com]
- 9. promega.com [promega.com]
Application Notes and Protocols: Targeted Delivery to SKRC-52 Cells
Topic: CL 5343 for Targeted Delivery to SKRC-52 Cells
Audience: Researchers, scientists, and drug development professionals.
Note: Initial searches for a compound designated " this compound " for targeted delivery to SKRC-52 cells did not yield specific public information on a molecule with this identifier. The following application notes and protocols are based on the characteristics of the SKRC-52 cell line and general principles of targeted drug delivery. Should " this compound " be an internal or newly developed compound, these guidelines can be adapted based on its specific properties (e.g., target receptor, mechanism of action).
Introduction to SKRC-52 Cells
The SKRC-52 cell line is a widely used model in cancer research, particularly for studies on renal cell carcinoma (RCC). Derived from a metastatic lesion of a human clear cell RCC, it offers a valuable tool for investigating the biology of metastatic kidney cancer and for the preclinical evaluation of novel therapeutic agents.[1][2][3]
Key Characteristics of SKRC-52 Cells:
| Characteristic | Description | Source |
| Origin | Human, Metastatic Renal Cell Carcinoma (Mediastinum) | [1][3] |
| Disease | Clear Cell Renal Cell Carcinoma | [2] |
| Sex of Donor | Female | [1] |
| Age at Sampling | 61 Years | [1] |
| Doubling Time | Approximately 36 hours | [1] |
| Key Molecular Features | - Expresses Carbonic Anhydrase IX (CAIX), a cell surface protein often associated with RCC.[4]- Expresses components of the Notch signaling pathway (Jagged-1, Jagged-2, Notch-1, Notch-2, Hes-1, Hey-1).[5]- Expresses Nucleobindin 2 (NUCB-2).[2] |
Principles of Targeted Delivery to SKRC-52 Cells
Targeted delivery strategies aim to enhance the therapeutic index of a cytotoxic agent by increasing its concentration at the tumor site while minimizing exposure to healthy tissues. For SKRC-52 cells, a potential targeting strategy could leverage the expression of cell surface markers like CAIX. An antibody-drug conjugate (ADC) or a ligand-conjugated nanoparticle targeting CAIX could be a viable approach.
Experimental Workflow for Evaluating a Targeted Agent
The following diagram outlines a typical workflow for the preclinical evaluation of a targeted therapeutic, such as a hypothetical " this compound ," against SKRC-52 cells.
Caption: Preclinical evaluation workflow for a targeted agent against SKRC-52 cells.
Key Signaling Pathways in SKRC-52 Cells
Understanding the signaling pathways active in SKRC-52 cells is crucial for designing effective targeted therapies. The Notch signaling pathway, which is expressed in these cells, is known to play a role in RCC progression.[5]
Caption: Simplified diagram of the Notch signaling pathway in SKRC-52 cells.
Experimental Protocols
Protocol 1: Cell Culture of SKRC-52
-
Media Preparation: Prepare RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS), 100 IU/mL penicillin, and 100 µg/mL streptomycin.[4]
-
Cell Thawing: Rapidly thaw a cryopreserved vial of SKRC-52 cells in a 37°C water bath. Transfer the cell suspension to a 15 mL conical tube containing 9 mL of pre-warmed complete medium.
-
Centrifugation: Centrifuge the cell suspension at 200 x g for 5 minutes.
-
Resuspension and Plating: Aspirate the supernatant and resuspend the cell pellet in fresh complete medium. Transfer the cell suspension to a T-75 flask.
-
Incubation: Incubate the cells at 37°C in a humidified atmosphere with 5% CO2.
-
Subculturing: When cells reach 80-90% confluency, aspirate the medium, wash with PBS, and detach the cells using a suitable dissociation reagent (e.g., Trypsin-EDTA). Neutralize the trypsin, centrifuge, and re-plate at a 1:3 to 1:6 split ratio.
Protocol 2: In Vitro Cytotoxicity Assay (MTT Assay)
-
Cell Seeding: Seed SKRC-52 cells in a 96-well plate at a density of 4 x 10³ cells/well and allow them to adhere for 24 hours.[4]
-
Treatment: Prepare serial dilutions of the therapeutic agent (e.g., " this compound ") in complete medium. Remove the old medium from the wells and add 100 µL of the diluted compound. Include untreated and vehicle-treated controls.
-
Incubation: Incubate the plate for a specified period (e.g., 72 hours) at 37°C and 5% CO2.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Aspirate the medium containing MTT and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.
Protocol 3: Cell Migration Assay (Transwell Assay)
-
Cell Preparation: Starve SKRC-52 cells in serum-free medium for 16-24 hours.
-
Assay Setup: Place 24-well Transwell inserts (8 µm pore size) into a 24-well plate. Add medium containing a chemoattractant (e.g., 10% FBS or HGF) to the lower chamber.[4]
-
Cell Seeding: Resuspend the starved cells in serum-free medium containing the therapeutic agent or control. Seed 1 x 10⁵ cells into the upper chamber of each insert.[4]
-
Incubation: Incubate the plate for 24-48 hours at 37°C and 5% CO2.
-
Cell Staining and Counting: Remove the non-migrated cells from the upper surface of the insert with a cotton swab. Fix and stain the migrated cells on the lower surface of the membrane with a crystal violet solution.
-
Quantification: Elute the stain and measure the absorbance, or count the number of migrated cells in several microscopic fields.
Protocol 4: In Vivo Tumor Growth Study
-
Animal Model: Use immunodeficient mice (e.g., nude or NSG mice).
-
Cell Implantation: Subcutaneously inject 1-5 x 10⁶ SKRC-52 cells suspended in a mixture of PBS and Matrigel into the flank of each mouse.[5]
-
Tumor Growth Monitoring: Monitor tumor growth by measuring tumor dimensions with calipers every 3-4 days. Calculate tumor volume using the formula: (Length x Width²)/2.
-
Treatment Initiation: When tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Drug Administration: Administer the targeted agent (e.g., " this compound ") and control vehicle according to the predetermined dosing schedule and route of administration.
-
Endpoint: Continue treatment and monitoring until the tumors in the control group reach the predetermined endpoint. Euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, histopathology).
-
Toxicity Monitoring: Monitor the body weight and overall health of the animals throughout the study to assess treatment-related toxicity.
References
- 1. Cellosaurus cell line SK-RC-52 (CVCL_6198) [cellosaurus.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Human anti-CAIX antibodies mediate immune cell inhibition of renal cell carcinoma in vitro and in a humanized mouse model in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Suppression of renal cell carcinoma growth by inhibition of Notch signaling in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for CL 5343 in Mouse Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
CL 5343 , also known as 5-Amino-1,3,4-thiadiazole-2-sulfonamide, is a potent and selective inhibitor of carbonic anhydrase (CA) isoforms, with a particularly high affinity for carbonic anhydrase IX (CAIX). CAIX is a transmembrane enzyme that is overexpressed in a wide range of solid tumors and is a key regulator of tumor pH, contributing to cancer cell survival, proliferation, and metastasis, especially under hypoxic conditions. The selective expression of CAIX on tumor cells with limited presence in normal tissues makes it an attractive target for cancer therapy. this compound can be utilized as a targeting agent to deliver cytotoxic payloads, such as maytansinoids, directly to CAIX-expressing cancer cells.
These application notes provide a summary of the known dosage of a this compound conjugate in a mouse xenograft model, detailed protocols for establishing such a model and administering the compound, and an overview of the CAIX signaling pathway.
Quantitative Data Summary
The following table summarizes the reported in vivo dosage and efficacy of a this compound-maytansinoid conjugate in a mouse model of renal cancer.
| Compound | Dosage | Administration Route | Mouse Model | Cell Line | Key Findings | Reference |
| This compound-Maytansinoid Conjugate | 70 nmol (single dose) | Intravenous (i.v.) | Female nude mice | SKRC52 (Renal Cancer) | Significant tumor growth inhibition; Tumor accumulation of 13.4% of the injected dose per gram (% ID/g).[1][2] | [1][2] |
Experimental Protocols
Protocol 1: Establishment of a Subcutaneous Renal Cancer Xenograft Model
This protocol describes the establishment of a subcutaneous tumor model in immunodeficient mice using the SKRC52 renal cancer cell line, which is known to express CAIX.
Materials:
-
SKRC52 human renal cancer cells
-
Cell culture medium (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin
-
Phosphate-buffered saline (PBS), sterile
-
Trypsin-EDTA
-
Matrigel® (optional, can enhance tumor take rate)
-
Female athymic nude mice (4-6 weeks old)
-
Sterile syringes (1 mL) and needles (27-30 gauge)
-
70% ethanol for disinfection
-
Calipers for tumor measurement
Procedure:
-
Cell Culture: Culture SKRC52 cells in a T75 flask at 37°C in a humidified atmosphere with 5% CO₂. Ensure cells are in the logarithmic growth phase and have reached 80-90% confluency before harvesting.
-
Cell Harvesting and Preparation:
-
Aspirate the culture medium and wash the cells once with sterile PBS.
-
Add trypsin-EDTA to detach the cells.
-
Neutralize the trypsin with complete culture medium, transfer the cell suspension to a sterile conical tube, and centrifuge at 300 x g for 5 minutes.
-
Aspirate the supernatant and resuspend the cell pellet in cold, sterile PBS or serum-free medium.
-
Count the cells using a hemocytometer or automated cell counter to determine cell viability and concentration.
-
Centrifuge the cells again and resuspend in cold, sterile PBS at a final concentration of 5 x 10⁷ cells/mL. Keep the cell suspension on ice.
-
(Optional) For a 1:1 mixture with Matrigel, resuspend the cells in PBS at twice the final desired concentration, and then mix with an equal volume of cold Matrigel.
-
-
Subcutaneous Injection:
-
Anesthetize the mouse using an appropriate method (e.g., isoflurane inhalation).
-
Disinfect the injection site on the flank of the mouse with 70% ethanol.
-
Gently pinch the skin to create a small "tent."
-
Insert the needle of a 1 mL syringe containing the cell suspension (typically 100-200 µL, containing 5-10 x 10⁶ cells) into the subcutaneous space.
-
Slowly inject the cell suspension, and then gently withdraw the needle.
-
-
Tumor Growth Monitoring:
-
Monitor the mice regularly for tumor formation.
-
Once tumors are palpable, measure their dimensions 2-3 times per week using calipers.
-
Tumor volume can be calculated using the formula: Volume = (Length x Width²) / 2.
-
The study is typically initiated when tumors reach a specific average volume (e.g., 100-200 mm³).
-
Protocol 2: Intravenous Administration of this compound Conjugate
This protocol outlines the procedure for a single intravenous (tail vein) injection of the this compound-maytansinoid conjugate.
Materials:
-
This compound-maytansinoid conjugate
-
Sterile vehicle (e.g., sterile saline or PBS). Note: The specific vehicle for the this compound conjugate was not detailed in the available literature; sterile saline is a common choice for intravenous administration.
-
Female nude mice with established SKRC52 xenografts
-
Mouse restrainer
-
Heat lamp or warming pad
-
Sterile syringes (e.g., insulin syringes) and needles (27-30 gauge)
-
70% ethanol
Procedure:
-
Preparation of Dosing Solution:
-
On the day of administration, dissolve the this compound-maytansinoid conjugate in the chosen sterile vehicle to achieve the desired final concentration for a 70 nmol dose in a typical injection volume of 100-200 µL.
-
Ensure the solution is completely dissolved and free of particulates.
-
-
Animal Preparation:
-
Warm the mouse's tail using a heat lamp or by placing the mouse in a warming chamber for a few minutes to induce vasodilation of the lateral tail veins, which facilitates injection.
-
Place the mouse in a suitable restrainer to secure it and expose the tail.
-
-
Intravenous Injection:
-
Disinfect the tail with 70% ethanol.
-
Identify one of the lateral tail veins.
-
Insert the needle, bevel up, into the vein at a shallow angle.
-
If the needle is correctly placed, a small amount of blood may be visible in the hub of the needle.
-
Slowly inject the dosing solution. There should be no resistance, and the vein should blanch as the solution is injected. If a subcutaneous bleb forms, the needle is not in the vein, and you should withdraw and re-attempt at a more proximal site.
-
After the injection is complete, withdraw the needle and apply gentle pressure to the injection site with a piece of gauze to prevent bleeding.
-
-
Post-Administration Monitoring:
-
Return the mouse to its cage and monitor for any immediate adverse reactions.
-
Continue to monitor tumor growth and the overall health of the animal as per the experimental design.
-
Visualization of Signaling Pathways and Workflows
CAIX Signaling Pathway in Hypoxic Cancer Cells
Under hypoxic conditions, the transcription factor HIF-1α (Hypoxia-Inducible Factor 1-alpha) is stabilized and promotes the expression of CAIX. CAIX, at the cell surface, catalyzes the conversion of CO₂ to bicarbonate and protons. This enzymatic activity leads to an acidic extracellular environment and an alkaline intracellular pH, which supports cancer cell survival, proliferation, and invasion.
Caption: CAIX signaling under hypoxia and its inhibition by this compound .
Experimental Workflow for In Vivo Efficacy Study
The following diagram illustrates a typical workflow for evaluating the efficacy of a this compound conjugate in a subcutaneous xenograft mouse model.
Caption: Workflow for a xenograft study of a this compound conjugate.
References
CL 5343 solubility and preparation for experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
CL 5343 , also known as 5-Amino-1,3,4-thiadiazole-2-sulfonamide, is a potent carbonic anhydrase inhibitor. It exhibits high selectivity for certain isoforms, particularly carbonic anhydrase IX (CAIX), which is a transmembrane enzyme highly expressed in many solid tumors and is associated with tumor hypoxia and acidification of the tumor microenvironment. Due to its targeted nature, this compound is a valuable tool for research in oncology, particularly in the context of targeted drug delivery and therapeutic development for CAIX-expressing cancers such as renal cell carcinoma.
These application notes provide detailed information on the solubility of this compound , protocols for its preparation for in vitro and in vivo experiments, and methodologies for key assays to evaluate its efficacy.
Chemical Properties
| Property | Value |
| Synonyms | 5-Amino-1,3,4-thiadiazole-2-sulfonamide |
| CAS Number | 14949-00-9[1] |
| Molecular Formula | C₂H₄N₄O₂S₂[1] |
| Molecular Weight | 180.21 g/mol [1] |
Solubility and Preparation of Stock Solutions
Proper dissolution of this compound is critical for accurate and reproducible experimental results. The following table summarizes the solubility in common solvents.
| Solvent | Maximum Concentration | Notes |
| DMSO | ≥ 100 mg/mL | Sonication or warming may be required to achieve complete dissolution. |
| In vivo formulation 1 | ≥ 5 mg/mL | 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline. |
| In vivo formulation 2 | ≥ 5 mg/mL | 10% DMSO, 90% (20% SBE-β-CD in Saline). |
| In vivo formulation 3 | ≥ 5 mg/mL | 10% DMSO, 90% Corn Oil. |
Protocol for Preparing a 10 mM Stock Solution in DMSO:
-
Weigh out 1.8021 mg of this compound powder.
-
Add 1 mL of pure DMSO to the powder.
-
Vortex or sonicate the solution until the compound is completely dissolved. Gentle warming to 37°C can aid dissolution.
-
Store the stock solution in aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.
In Vitro Cell Viability Assay
The following protocol describes a cell viability assay using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) method to determine the cytotoxic effects of this compound on the MCF-7 breast cancer cell line.
Materials:
-
MCF-7 cells
-
DMEM (Dulbecco's Modified Eagle Medium) supplemented with 10% FBS and 1% penicillin-streptomycin
-
this compound stock solution (10 mM in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
DMSO (for formazan dissolution)
-
96-well plates
-
Multichannel pipette
-
Plate reader
Protocol:
-
Cell Seeding:
-
Trypsinize and count MCF-7 cells.
-
Seed the cells in a 96-well plate at a density of 5 x 10³ cells/well in 100 µL of complete medium.
-
Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound from the 10 mM stock solution in complete medium to achieve final concentrations ranging from 0.1 µM to 100 µM.
-
Include a vehicle control (DMSO at the same final concentration as the highest this compound treatment) and a no-treatment control.
-
Carefully remove the medium from the wells and add 100 µL of the respective drug dilutions or control medium.
-
Incubate the plate for 48 hours at 37°C in a 5% CO₂ incubator.
-
-
MTT Assay:
-
After the incubation period, add 10 µL of MTT solution to each well.
-
Incubate the plate for another 4 hours at 37°C.
-
Carefully remove the medium containing MTT.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 10 minutes to ensure complete dissolution.
-
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Representative Data (MCF-7 Cell Viability):
The following table presents representative dose-response data for a 1,3,4-thiadiazole derivative, similar in structure to this compound , on MCF-7 cells.
| Concentration (µM) | % Cell Viability (Mean ± SD) |
| 0 (Control) | 100 ± 5.2 |
| 1 | 95.3 ± 4.8 |
| 5 | 82.1 ± 6.1 |
| 10 | 65.7 ± 5.5 |
| 25 | 48.9 ± 4.9 |
| 50 | 30.2 ± 3.8 |
| 100 | 15.6 ± 2.9 |
Note: This data is representative of a compound with a similar scaffold. Actual IC50 values for this compound should be determined experimentally.
In Vivo Xenograft Model
This protocol outlines the procedure for establishing a subcutaneous xenograft model using SKRC52 renal cell carcinoma cells in immunodeficient mice to evaluate the anti-tumor efficacy of this compound .
Materials:
-
SKRC52 cells
-
Athymic nude mice (e.g., BALB/c nude)
-
Matrigel
-
this compound in a suitable in vivo formulation
-
Calipers
-
Sterile syringes and needles
Protocol:
-
Cell Preparation and Implantation:
-
Culture SKRC52 cells to ~80% confluency.
-
Harvest the cells and resuspend them in a 1:1 mixture of sterile PBS and Matrigel at a concentration of 5 x 10⁷ cells/mL.
-
Subcutaneously inject 100 µL of the cell suspension (5 x 10⁶ cells) into the flank of each mouse.
-
-
Tumor Growth and Treatment:
-
Monitor the mice for tumor growth. Begin treatment when tumors reach an average volume of 100-150 mm³.
-
Randomize the mice into a control group (vehicle) and a treatment group ( this compound ).
-
Administer this compound or vehicle according to the desired dosing schedule (e.g., daily intraperitoneal injection).
-
-
Monitoring and Data Collection:
-
Measure tumor volume with calipers every 2-3 days using the formula: (Length x Width²)/2.
-
Monitor the body weight of the mice throughout the study as an indicator of toxicity.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., immunohistochemistry).
-
Representative Data (SKRC52 Xenograft Model):
The following table shows representative data for tumor growth inhibition by a carbonic anhydrase inhibitor in an SKRC52 xenograft model.
| Day | Tumor Volume (mm³) - Vehicle (Mean ± SEM) | Tumor Volume (mm³) - CAIX Inhibitor (Mean ± SEM) | Body Weight (g) - Vehicle (Mean ± SD) | Body Weight (g) - CAIX Inhibitor (Mean ± SD) |
| 0 | 125 ± 10 | 128 ± 11 | 20.1 ± 0.5 | 20.3 ± 0.4 |
| 3 | 198 ± 15 | 185 ± 14 | 20.3 ± 0.6 | 20.4 ± 0.5 |
| 6 | 310 ± 22 | 250 ± 19 | 20.5 ± 0.5 | 20.6 ± 0.6 |
| 9 | 480 ± 35 | 320 ± 25 | 20.7 ± 0.6 | 20.8 ± 0.5 |
| 12 | 750 ± 50 | 410 ± 30 | 20.9 ± 0.7 | 20.9 ± 0.6 |
| 15 | 1100 ± 75 | 500 ± 38 | 21.1 ± 0.6 | 21.0 ± 0.7 |
Note: This data is representative of a carbonic anhydrase inhibitor. The actual efficacy of this compound should be determined experimentally.
Signaling Pathway and Experimental Workflow Diagrams
Signaling Pathway of this compound Action:
Caption: Signaling pathway of this compound inhibiting CAIX.
Experimental Workflow for In Vitro Cell Viability Assay:
Caption: Workflow for the MTT cell viability assay.
Experimental Workflow for In Vivo Xenograft Study:
Caption: Workflow for the in vivo xenograft study.
References
Application Notes and Protocols for Measuring CL 5343 Binding Affinity
For Researchers, Scientists, and Drug Development Professionals
Introduction
CL 5343 , chemically known as 5-Amino-1,3,4-thiadiazole-2-sulfonamide, is a potent inhibitor of carbonic anhydrases (CAs), a family of metalloenzymes crucial in various physiological processes.[1][2] This compound exhibits high affinity for several CA isoforms, including I, II, IV, VII, and IX, with a particularly strong inhibition reported for human carbonic anhydrase II (hCA II), with a Ki of 7.9 nM.[1] The selective inhibition of these isoforms makes this compound a valuable research tool and a potential therapeutic agent for diseases associated with CA overactivity, such as glaucoma, epilepsy, and certain types of cancer.[1] Notably, its ability to target the tumor-associated isoform CA IX has led to its use as a ligand for targeted drug delivery to cancer cells.[1][2]
These application notes provide detailed protocols for measuring the binding affinity of this compound to its target carbonic anhydrase isoforms. The described techniques are essential for characterizing the potency and selectivity of this compound and similar inhibitors, a critical step in drug discovery and development.
Quantitative Binding Data Summary
The following table summarizes the binding affinities of this compound and other relevant sulfonamide inhibitors against various human carbonic anhydrase (hCA) isoforms. This data provides a comparative overview of inhibitor potency and selectivity.
| Inhibitor | Target Isoform | Binding Affinity Constant | Method | Reference |
| this compound | hCA II | Ki = 7.9 nM | Enzymatic Assay | [1] |
| Acetazolamide | hCA I | Ki = 250 nM | Stopped-flow CO2 Hydrase Assay | |
| Acetazolamide | hCA II | Ki = 12 nM | Stopped-flow CO2 Hydrase Assay | |
| Acetazolamide | hCA IX | Ki = 25.8 nM | Stopped-flow CO2 Hydrase Assay | |
| Acetazolamide | hCA XII | Ki = 5.7 nM | Stopped-flow CO2 Hydrase Assay | |
| Methazolamide | hCA I | Ki = 50 nM | Enzymatic Assay | |
| Methazolamide | hCA II | Ki = 14 nM | Enzymatic Assay | |
| Dorzolamide | hCA II | Ki = 0.52 nM | Enzymatic Assay | |
| Brinzolamide | hCA II | Ki = 0.31 nM | Enzymatic Assay |
Signaling Pathways
Carbonic Anhydrase IX (CA IX) Signaling in Cancer
Carbonic anhydrase IX is a transmembrane protein highly overexpressed in many types of solid tumors, and its expression is strongly induced by hypoxia.[1] CA IX plays a critical role in pH regulation within the tumor microenvironment, contributing to tumor cell survival, proliferation, and metastasis.
Carbonic Anhydrase II (CA II) Physiological Function
Carbonic Anhydrase II is a cytosolic enzyme ubiquitously expressed in various tissues and plays a fundamental role in acid-base balance, respiration, and ion transport throughout the body.
Experimental Protocols
This section provides detailed protocols for four common techniques used to measure the binding affinity of small molecule inhibitors to carbonic anhydrases.
Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat released or absorbed during a binding event, allowing for the determination of the binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH) of the interaction in a single experiment.
Experimental Workflow:
Protocol:
-
Protein Preparation:
-
Express and purify recombinant human carbonic anhydrase (e.g., hCA II or hCA IX).
-
Dialyze the purified protein extensively against the ITC running buffer (e.g., 50 mM sodium phosphate, 150 mM NaCl, pH 7.4).
-
Determine the exact protein concentration using a reliable method (e.g., UV-Vis spectroscopy at 280 nm). The final concentration in the sample cell should be approximately 10-20 µM.
-
-
Ligand Preparation:
-
Dissolve this compound in the same ITC running buffer used for the protein to a final concentration of 100-200 µM. Ensure complete dissolution. It is critical that the buffer for the protein and ligand are identical to minimize heats of dilution.
-
-
ITC Experiment:
-
Set the experimental temperature to 25°C.
-
Load the CA solution into the sample cell and the this compound solution into the injection syringe of the ITC instrument.
-
Perform an initial injection of 0.5-1 µL to remove any air bubbles from the syringe tip, and discard this data point during analysis.
-
Carry out a series of 20-30 injections of 1-2 µL of the this compound solution into the sample cell, with a spacing of 120-180 seconds between injections to allow the system to return to thermal equilibrium.
-
Perform a control experiment by titrating this compound into the buffer alone to determine the heat of dilution.
-
-
Data Analysis:
-
Subtract the heat of dilution from the raw titration data.
-
Integrate the heat change for each injection to generate a binding isotherm.
-
Fit the binding isotherm to a suitable binding model (e.g., one-site binding model) to determine the dissociation constant (Kd), stoichiometry (n), and enthalpy of binding (ΔH).
-
Surface Plasmon Resonance (SPR)
SPR is a label-free technique that measures changes in the refractive index at the surface of a sensor chip, allowing for the real-time monitoring of binding and dissociation events.
Experimental Workflow:
Protocol:
-
Sensor Chip and Protein Preparation:
-
Use a CM5 sensor chip (or equivalent).
-
Prepare the carbonic anhydrase solution in an appropriate immobilization buffer (e.g., 10 mM sodium acetate, pH 4.5) at a concentration of 20-50 µg/mL.
-
Prepare the this compound stock solution in a suitable solvent (e.g., DMSO) and then dilute it into the SPR running buffer (e.g., HBS-EP+ buffer: 10 mM HEPES, 150 mM NaCl, 3 mM EDTA, 0.05% v/v Surfactant P20, pH 7.4). The final DMSO concentration should be kept below 1% and matched in all solutions.
-
-
Immobilization of Carbonic Anhydrase:
-
Activate the sensor chip surface with a 1:1 mixture of 0.1 M N-hydroxysuccinimide (NHS) and 0.4 M N-ethyl-N'-(dimethylaminopropyl)carbodiimide (EDC).
-
Inject the carbonic anhydrase solution over the activated surface to achieve the desired immobilization level (e.g., 2000-4000 Response Units).
-
Deactivate any remaining active esters with an injection of 1 M ethanolamine-HCl, pH 8.5.
-
A reference flow cell should be prepared by performing the activation and deactivation steps without protein injection.
-
-
Binding Analysis:
-
Prepare a series of dilutions of this compound in the running buffer, typically ranging from low nanomolar to micromolar concentrations.
-
Inject the different concentrations of this compound over the sensor and reference flow cells at a constant flow rate (e.g., 30 µL/min).
-
Monitor the association phase during the injection and the dissociation phase as the running buffer flows over the chip after the injection.
-
Regenerate the sensor surface between each concentration if necessary, using a mild regeneration solution (e.g., a short pulse of a low pH buffer).
-
-
Data Analysis:
-
Subtract the reference flow cell data from the active flow cell data to correct for bulk refractive index changes and non-specific binding.
-
Fit the resulting sensorgrams to a suitable kinetic model (e.g., 1:1 Langmuir binding model) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd = kd/ka).
-
Stopped-Flow Enzyme Inhibition Assay
This method measures the effect of an inhibitor on the catalytic activity of the enzyme. For carbonic anhydrase, this is typically done by monitoring the hydration of CO2. The inhibition constant (Ki) can be determined from the concentration-dependent decrease in enzyme activity.
Experimental Workflow:
Protocol:
-
Reagent Preparation:
-
Prepare a solution of purified carbonic anhydrase (e.g., 1-2 µM) in a suitable buffer (e.g., 20 mM Tris-SO4, pH 7.5).
-
Prepare a CO2-saturated buffer by bubbling CO2 gas through the assay buffer.
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and create a series of dilutions in the assay buffer.
-
-
Enzyme Inhibition Assay:
-
In a stopped-flow instrument, rapidly mix the carbonic anhydrase solution (pre-incubated with a specific concentration of this compound ) with the CO2-saturated buffer.
-
Monitor the initial rate of the hydration reaction by observing the change in absorbance of a pH indicator (e.g., p-nitrophenol) or by using a pH-sensitive electrode.
-
Repeat the measurement for a range of this compound concentrations.
-
Also, measure the uninhibited enzyme activity (in the absence of this compound ) and the background rate (in the absence of enzyme).
-
-
Data Analysis:
-
Calculate the initial velocity of the reaction for each inhibitor concentration.
-
Plot the initial velocity as a function of the inhibitor concentration.
-
Determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of the enzyme activity).
-
Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [S]/Km), where [S] is the substrate concentration and Km is the Michaelis-Menten constant for the substrate.
-
Fluorescence-based Thermal Shift Assay (FTSA) / Differential Scanning Fluorimetry (DSF)
FTSA measures the change in the thermal denaturation temperature (Tm) of a protein upon ligand binding. The binding of a ligand typically stabilizes the protein, resulting in an increase in its Tm.
Experimental Workflow:
Protocol:
-
Reagent Preparation:
-
Prepare a solution of purified carbonic anhydrase (e.g., 2-5 µM) in a suitable buffer (e.g., 100 mM HEPES, 150 mM NaCl, pH 7.5).
-
Prepare a stock solution of a fluorescent dye that binds to hydrophobic regions of proteins, such as SYPRO Orange (e.g., 5000x stock in DMSO).
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and create a series of dilutions in the assay buffer.
-
-
Assay Setup:
-
In a 96-well PCR plate, prepare a reaction mixture containing the carbonic anhydrase, SYPRO Orange (at a final dilution of, e.g., 1:1000), and varying concentrations of this compound .
-
Include a control with no inhibitor.
-
-
Thermal Denaturation:
-
Place the plate in a real-time PCR instrument.
-
Set up a temperature ramp from 25°C to 95°C with a ramp rate of 0.5-1°C per minute.
-
Monitor the fluorescence of SYPRO Orange at each temperature increment.
-
-
Data Analysis:
-
Plot the fluorescence intensity as a function of temperature to obtain a melting curve for each sample.
-
The melting temperature (Tm) is the temperature at which the fluorescence is at its midpoint of the transition.
-
Calculate the change in melting temperature (ΔTm) induced by each concentration of this compound .
-
Plot ΔTm as a function of the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the dissociation constant (Kd).
-
Conclusion
The techniques described in these application notes provide robust and reliable methods for characterizing the binding affinity of this compound and other inhibitors to carbonic anhydrases. The choice of method will depend on the specific research question, available instrumentation, and the desired level of detail. By following these protocols, researchers can obtain high-quality data to advance their understanding of carbonic anhydrase inhibition and accelerate the development of novel therapeutics.
References
- 1. Acetazolamide binding to two carbonic anhydrase isoenzymes in human erythrocytes [pubmed.ncbi.nlm.nih.gov]
- 2. Carbonic anhydrase inhibitors: X-ray crystallographic studies for the binding of 5-amino-1,3,4-thiadiazole-2-sulfonamide and 5-(4-amino-3-chloro-5-fluorophenylsulfonamido)-1,3,4-thiadiazole-2-sulfonamide to human isoform II - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting CL 5343 Conjugation Reactions
This guide provides troubleshooting advice and answers to frequently asked questions for CL 5343 and similar amine-reactive conjugation reactions.
Frequently Asked Questions (FAQs)
Q1: What is the most common cause of low conjugation efficiency?
Low labeling efficiency is often due to the presence of competing nucleophiles in the reaction buffer, suboptimal pH, or hydrolysis of the reactive this compound ester. Primary amines, such as Tris or glycine, will compete with the target protein for reaction with this compound , significantly reducing efficiency. The pH of the reaction buffer is also critical; the ideal pH for amine-reactive conjugations is between 7.2 and 8.5. Below pH 7, the reaction rate slows considerably, while above pH 8.5, the risk of hydrolysis of the NHS ester increases.
Q2: My protein precipitated during the conjugation reaction. What can I do to prevent this?
Protein precipitation during conjugation can be caused by several factors, including inappropriate buffer conditions, high concentrations of the labeling reagent, or the inherent instability of the protein. To prevent precipitation, ensure that the protein is at a suitable concentration and in a buffer that maintains its stability. Avoid using buffers with low ionic strength if your protein is prone to aggregation. Additionally, adding the this compound reagent dropwise while gently stirring can help prevent localized high concentrations that may lead to precipitation.
Q3: How can I remove unconjugated this compound after the reaction is complete?
Unconjugated this compound can be removed using several methods depending on the size of the target molecule. For proteins and other macromolecules, size exclusion chromatography (SEC) or dialysis are effective methods. Spin columns are a rapid and convenient option for smaller-scale reactions. For smaller molecules, techniques like reverse-phase chromatography (HPLC) may be more appropriate.
Q4: The degree of labeling is inconsistent between experiments. How can I improve reproducibility?
Inconsistent labeling can stem from variations in buffer preparation, inaccurate quantification of the protein or this compound , or differences in reaction time and temperature. To improve reproducibility, carefully prepare fresh reaction buffers for each experiment and ensure the pH is accurately measured. Quantify the protein concentration immediately before setting up the reaction. Use a precise method to weigh and dissolve the this compound reagent, and ensure that the reaction is carried out at a consistent temperature for a fixed amount of time.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Low Degree of Labeling (DoL) | 1. Competing Amines: Reaction buffer contains primary amines (e.g., Tris, glycine).2. Incorrect pH: Reaction buffer pH is below 7.2.3. Hydrolyzed Reagent: this compound reagent was exposed to moisture.4. Insufficient Reagent: Molar excess of this compound was too low. | 1. Use an amine-free buffer such as PBS or bicarbonate buffer.2. Adjust the buffer pH to the optimal range of 7.2-8.5.3. Prepare fresh this compound solution immediately before use.4. Increase the molar excess of this compound (see table below). |
| Protein Precipitation | 1. High Reagent Concentration: this compound was added too quickly.2. Unstable Protein: Protein is not stable at the reaction pH or concentration.3. Organic Solvent: High concentration of organic solvent (e.g., DMSO) used to dissolve this compound . | 1. Add the this compound solution dropwise while gently stirring.2. Perform a buffer screen to find optimal conditions for protein stability.3. Minimize the volume of organic solvent to less than 10% of the total reaction volume. |
| Inconsistent Results | 1. Inaccurate Quantitation: Protein or this compound concentrations are incorrect.2. Variable Reaction Conditions: Fluctuations in reaction time or temperature. | 1. Accurately measure protein concentration before each reaction. Prepare fresh this compound solution each time.2. Use a temperature-controlled incubator and a timer for the reaction. |
Quantitative Experimental Parameters
| Parameter | Recommended Range | Notes |
| Protein Concentration | 1-10 mg/mL | Higher concentrations can improve reaction efficiency but may increase the risk of precipitation. |
| Molar Excess of this compound | 5- to 20-fold | The optimal ratio depends on the number of available amines on the target molecule and the desired degree of labeling. |
| Reaction Buffer | Phosphate-Buffered Saline (PBS) or Bicarbonate Buffer | Must be free of primary amines. |
| Reaction pH | 7.2 - 8.5 | A pH of 8.0-8.5 is often optimal for balancing reaction efficiency and reagent stability. |
| Reaction Time | 30 - 60 minutes | Longer reaction times may not significantly increase the degree of labeling and can lead to protein degradation. |
| Reaction Temperature | Room Temperature (20-25°C) | Reactions can be performed at 4°C, but will require a longer incubation time. |
Experimental Protocol: Conjugation of this compound to an Antibody
This protocol provides a general procedure for conjugating the amine-reactive this compound to an antibody.
1. Preparation of Reagents: a. Antibody Solution: Prepare the antibody in an amine-free buffer (e.g., PBS) at a concentration of 2 mg/mL. b. this compound Solution: Immediately before use, dissolve this compound in anhydrous DMSO to a concentration of 10 mg/mL.
2. Conjugation Reaction: a. Add the desired molar excess of the this compound solution to the antibody solution. For example, for a 10-fold molar excess, add 5 µL of 10 mg/mL this compound to 1 mL of 2 mg/mL antibody. b. Gently mix the reaction vial immediately after adding the this compound . c. Incubate the reaction at room temperature for 60 minutes with gentle stirring.
3. Purification: a. Prepare a size exclusion chromatography column (e.g., a desalting column) according to the manufacturer's instructions. b. Apply the reaction mixture to the column. c. Elute the conjugated antibody with PBS. The first colored fraction to elute will be the labeled antibody.
4. Characterization: a. Measure the absorbance of the purified conjugate at 280 nm and the absorbance maximum of this compound . b. Calculate the protein concentration and the degree of labeling using the appropriate formulas.
Visualizations
Caption: A typical experimental workflow for this compound conjugation.
optimizing CL 5343 concentration for cell culture
Welcome to the technical support center for InhibiPro 5X, a selective inhibitor of the PI3K/Akt signaling pathway. This guide is designed to assist researchers, scientists, and drug development professionals in optimizing the use of InhibiPro 5X in cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of InhibiPro 5X?
A1: InhibiPro 5X is a potent, ATP-competitive inhibitor of the p110α catalytic subunit of phosphoinositide 3-kinase (PI3K). By selectively targeting PI3Kα, InhibiPro 5X prevents the conversion of phosphatidylinositol (4,5)-bisphosphate (PIP2) to phosphatidylinositol (3,4,5)-trisphosphate (PIP3).[1] This inhibition leads to the downstream suppression of the Akt signaling cascade, which is crucial for cell survival, proliferation, and metabolism.[2][3]
Q2: What is the recommended starting concentration for InhibiPro 5X in cell culture?
A2: The optimal concentration of InhibiPro 5X is cell-line dependent. We recommend starting with a dose-response experiment to determine the IC50 (half-maximal inhibitory concentration) for your specific cell line. A typical starting range is between 0.1 µM and 10 µM. For many solid tumor cell lines, IC50 values are often observed in the range of 0.28–0.95 μM.[4]
Q3: How should I dissolve and store InhibiPro 5X?
A3: InhibiPro 5X is supplied as a lyophilized powder. For a 10 mM stock solution, reconstitute the vial with the appropriate volume of sterile DMSO. Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C. For cell culture experiments, further dilute the stock solution in your cell culture medium to the desired final concentration.
Q4: How long does it take for InhibiPro 5X to inhibit the PI3K/Akt pathway?
A4: Inhibition of the PI3K/Akt pathway can be observed within hours of treatment. To confirm pathway inhibition, we recommend performing a time-course experiment and analyzing the phosphorylation status of Akt (at Ser473 and Thr308) and its downstream targets, such as S6 ribosomal protein, by western blotting.[5]
Q5: What are the potential off-target effects of InhibiPro 5X?
A5: While InhibiPro 5X is designed to be a selective PI3Kα inhibitor, high concentrations may lead to off-target effects, including inhibition of other PI3K isoforms (β, γ, δ) or other kinases.[6] It is crucial to use the lowest effective concentration to minimize off-target effects. Common toxicities associated with PI3K inhibition can include hyperglycemia, rash, and diarrhea.[2][7]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| No or low inhibition of Akt phosphorylation | - Suboptimal concentration: The concentration of InhibiPro 5X may be too low for the specific cell line. - Incorrect preparation/storage: The compound may have degraded due to improper handling. - Cell line resistance: The cell line may have intrinsic or acquired resistance to PI3Kα inhibition. | - Perform a dose-response experiment to determine the optimal concentration. - Prepare fresh stock solutions and avoid repeated freeze-thaw cycles. - Verify the PIK3CA mutation status of your cell line. Consider combination therapies to overcome resistance.[8] |
| High cell toxicity or unexpected cell death | - Concentration is too high: Excessive concentrations can lead to off-target effects and cytotoxicity.[2] - Solvent toxicity: High concentrations of DMSO can be toxic to cells. | - Lower the concentration of InhibiPro 5X. - Ensure the final DMSO concentration in the cell culture medium is below 0.1%. |
| Variability between experiments | - Inconsistent cell density: Different starting cell numbers can affect the response to the inhibitor. - Inconsistent treatment duration: The length of exposure to the inhibitor can influence the outcome. | - Standardize the cell seeding density for all experiments. - Maintain a consistent treatment duration as determined by your time-course experiments. |
| Reactivation of the PI3K/Akt pathway | - Feedback loops: Inhibition of the PI3K pathway can sometimes lead to the activation of compensatory signaling pathways.[6][9] | - Investigate the activation of other receptor tyrosine kinases (RTKs). - Consider co-treatment with inhibitors of feedback pathways. |
Experimental Protocols
Protocol 1: Determining the IC50 of InhibiPro 5X using a Cell Viability Assay
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Preparation: Prepare a serial dilution of InhibiPro 5X in cell culture medium, ranging from 0.01 µM to 100 µM. Also, prepare a vehicle control (DMSO) at the same final concentration as the highest InhibiPro 5X concentration.
-
Treatment: Remove the old medium from the cells and add 100 µL of the prepared compound dilutions to the respective wells.
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified incubator with 5% CO2.
-
Cell Viability Assay: Add a cell viability reagent (e.g., MTT, PrestoBlue) to each well according to the manufacturer's instructions.
-
Data Analysis: Measure the absorbance or fluorescence and normalize the data to the vehicle control. Plot the normalized data against the log of the inhibitor concentration and fit a dose-response curve to determine the IC50 value.
Protocol 2: Western Blot Analysis of Akt Phosphorylation
-
Cell Treatment: Seed cells in a 6-well plate and grow to 70-80% confluency. Treat the cells with the desired concentrations of InhibiPro 5X or vehicle control for the desired time (e.g., 2, 6, 24 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (20-30 µg) on an SDS-PAGE gel and transfer the proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies against phospho-Akt (Ser473), total Akt, and a loading control (e.g., GAPDH, β-actin) overnight at 4°C.
-
Detection: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature. Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Analysis: Quantify the band intensities and normalize the phospho-Akt signal to the total Akt signal.
Visualizations
Caption: The PI3K/Akt signaling pathway and the inhibitory action of InhibiPro 5X.
Caption: Workflow for determining the IC50 of InhibiPro 5X.
Caption: Troubleshooting logic for lack of experimental effect.
References
- 1. High-throughput screening campaigns against a PI3Kα isoform bearing the H1047R mutation identified potential inhibitors with novel scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. DUAL INHIBITION OF PI3K/AKT AND mTOR SIGNALING IN HUMAN NON-SMALL CELL LUNG CANCER CELLS BY A DIETARY FLAVONOID FISETIN - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The PI3K inhibitor GDC-0941 displays promising in vitro and in vivo efficacy for targeted medulloblastoma therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Challenges for the clinical development of PI3K inhibitors: Strategies to improve their impact in solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Current State and Future Challenges for PI3K Inhibitors in Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Challenges in the clinical development of PI3K inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. aacrjournals.org [aacrjournals.org]
preventing off-target effects of CL 5343
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals prevent and identify potential off-target effects of CL 5343 .
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound ?
this compound is a selective inhibitor of carbonic anhydrases (CAs), particularly isoform B (HCA-B) and isoforms I, II, IV, and VII. It functions by binding to the zinc atom within the active site of these enzymes, preventing the reversible hydration of carbon dioxide to carbonic acid. This inhibition disrupts pH regulation and bicarbonate transport, which can impact various physiological processes.
Q2: Are there any known off-target effects of this compound ?
While specific off-target effects for this compound have not been extensively documented in publicly available literature, its chemical structure as a sulfonamide and its classification as a carbonic anhydrase inhibitor suggest potential for class-related off-target effects. Users should be aware of the known side effects of other carbonic anhydrase inhibitors like acetazolamide, which is structurally analogous to this compound .
Q3: What are the potential class-related off-target effects of carbonic anhydrase inhibitors and sulfonamides?
Based on the known effects of the broader class of carbonic anhydrase inhibitors and sulfonamides, researchers should be vigilant for the following potential off-target effects in their experimental systems:
-
Electrolyte Imbalance: Inhibition of carbonic anhydrases in tissues like the kidneys can lead to altered electrolyte transport, potentially causing metabolic acidosis, hypokalemia (low potassium), and hyponatremia (low sodium).
-
Diuretic Effects: By inhibiting bicarbonate reabsorption in the kidneys, carbonic anhydrase inhibitors can have a diuretic effect, increasing urine output.
-
Hypersensitivity Reactions: The sulfonamide moiety in this compound carries a risk of inducing hypersensitivity reactions, which can range from skin rashes to more severe, though rare, conditions like Stevens-Johnson syndrome.
-
Hepatotoxicity: Rare instances of liver injury have been associated with sulfonamide-containing drugs.
-
Taste Disturbance and Fatigue: These are commonly reported side effects for systemically administered carbonic anhydrase inhibitors.
Q4: How can I proactively test for potential off-target effects in my experiments?
To ensure the observed effects in your experiments are due to the specific inhibition of the target carbonic anhydrase and not off-target activities, a combination of control experiments is recommended. Please refer to the Troubleshooting Guide section for detailed protocols. Key strategies include:
-
Use of a structurally distinct CA inhibitor: Comparing the effects of this compound with another CA inhibitor that has a different chemical scaffold can help confirm that the observed phenotype is due to carbonic anhydrase inhibition.
-
"Rescue" experiments: If possible, overexpressing the target CA isoform in your system could "rescue" or reverse the effects of this compound , providing strong evidence for on-target action.
-
Dose-response analysis: A clear dose-response relationship can help distinguish specific from non-specific effects. Off-target effects may appear at higher concentrations.
-
Cellular health assays: Monitor for general cytotoxicity or changes in cell proliferation that are independent of the expected mechanism of action.
Data Presentation
Table 1: On-Target Activity of this compound
| Target Isoform | Inhibition Constant (Ki) | Reference |
| Human Carbonic Anhydrase II (hCA II) | 7.9 nM | |
| Other inhibited isoforms | I, IV, VII, B |
Table 2: Potential Class-Related Off-Target Effects and Mitigation Strategies
| Potential Off-Target Effect | Experimental System | Suggested Mitigation/Control Experiment |
| Metabolic Acidosis | Cell Culture | Monitor extracellular and intracellular pH. Use bicarbonate-buffered media and appropriate controls. |
| In Vivo | Monitor blood gas and electrolyte levels. | |
| Cytotoxicity | Cell Culture | Perform cell viability assays (e.g., MTT, LDH release) in parallel with functional assays. |
| Hypersensitivity | In Vivo | Observe for signs of inflammation or allergic reaction. |
| General Off-Target Kinase Inhibition | Biochemical/Cell-Based | Screen against a panel of kinases, especially if unexpected signaling effects are observed. |
Experimental Protocols
Protocol 1: In Vitro Carbonic Anhydrase Activity Assay
This protocol describes a colorimetric assay to measure the esterase activity of a purified carbonic anhydrase, which can be used to confirm the inhibitory activity of this compound .
Materials:
-
Purified recombinant carbonic anhydrase (e.g., hCA II)
-
p-Nitrophenyl acetate (pNPA)
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5)
-
this compound stock solution (in DMSO)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 405 nm
Procedure:
-
Prepare a serial dilution of this compound in the assay buffer. Also, prepare a vehicle control (DMSO in assay buffer).
-
In a 96-well plate, add 10 µL of the this compound dilutions or vehicle control to respective wells.
-
Add 80 µL of the purified carbonic anhydrase solution (at a final concentration of ~10 nM) to each well.
-
Incubate the plate at room temperature for 15 minutes to allow the inhibitor to bind to the enzyme.
-
Initiate the reaction by adding 10 µL of pNPA solution (at a final concentration of 1 mM).
-
Immediately measure the absorbance at 405 nm every 30 seconds for 10 minutes using a microplate reader.
-
Calculate the initial reaction rates (V) from the linear portion of the absorbance curves.
-
Plot the percentage of inhibition [(V_control - V_inhibitor) / V_control] * 100 against the logarithm of the this compound concentration to determine the IC50 value.
Protocol 2: Cell-Based Cytotoxicity Assay (MTT Assay)
This protocol provides a method to assess the potential cytotoxic effects of this compound on a cell line of interest.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
this compound stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
-
96-well cell culture plate
-
Microplate reader capable of measuring absorbance at 570 nm
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Prepare a serial dilution of this compound in complete cell culture medium. Include a vehicle control (DMSO) and a positive control for cytotoxicity (e.g., doxorubicin).
-
Remove the old medium from the cells and add 100 µL of the this compound dilutions or controls to the respective wells.
-
Incubate the plate for the desired experimental duration (e.g., 24, 48, or 72 hours).
-
After incubation, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Add 100 µL of solubilization buffer to each well and incubate overnight at 37°C to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Visualizations
Caption: Signaling pathway of carbonic anhydrase in pH regulation.
Caption: Experimental workflow for investigating off-target effects.
Caption: Troubleshooting guide for unexpected experimental results.
Technical Support Center: CL 5343 In Vivo Delivery
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with the in vivo delivery of CL 5343 .
Troubleshooting Guides
This section addresses specific issues that may be encountered during in vivo experiments with this compound .
| Issue | Potential Cause | Recommended Action |
| Low Bioavailability | - Rapid metabolism or clearance.[1][2] - Poor absorption from the administration site.[3][4] - Formulation issues leading to precipitation or degradation.[5][6][7] | - Optimize Formulation: Consider co-solvents, cyclodextrins, or lipid-based formulations to improve solubility and stability. - Modify Administration Route: If using oral administration, consider intravenous (IV) or intraperitoneal (IP) injection to bypass first-pass metabolism.[4] For localized targets, consider subcutaneous or intratumoral injection. - Chemical Modification: For investigational analogs, consider modifications that improve metabolic stability, such as deuteration or substitution at metabolically active sites. |
| Off-Target Toxicity | - Non-specific distribution to healthy tissues.[1][8] - High dosage required to achieve therapeutic concentrations at the target site. - Interaction with other isoforms of carbonic anhydrase. | - Targeted Delivery Systems: Conjugate this compound to targeting ligands such as antibodies, peptides, or nanoparticles to enhance accumulation at the target site.[9][10] - Dose Optimization: Conduct a dose-response study to determine the minimum effective dose with the lowest toxicity. - Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling: Use PK/PD modeling to predict tissue distribution and optimize the dosing regimen.[11][12] |
| Rapid Clearance | - Renal filtration of the small molecule.[1][2] - Uptake by the reticuloendothelial system (RES).[1] | - Increase Molecular Size: Conjugate this compound to larger molecules like polyethylene glycol (PEG) to reduce renal clearance. - Formulation with Nanoparticles: Encapsulating this compound in nanoparticles can shield it from RES uptake and prolong circulation time.[8][9] |
| Inconsistent Efficacy in Animal Models | - Variability in animal physiology. - Issues with formulation stability and dose preparation.[13] - Suboptimal dosing schedule. | - Standardize Protocols: Ensure consistent animal age, weight, and strain. Standardize dose preparation and administration procedures. - Verify Formulation Stability: Confirm the stability of the this compound formulation under storage and experimental conditions.[5] - Optimize Dosing Regimen: Conduct studies to determine the optimal dose frequency and duration based on the compound's half-life and the disease model. |
Frequently Asked Questions (FAQs)
1. What is the recommended solvent and storage condition for this compound ?
For in vivo use, it is crucial to prepare a sterile and biocompatible formulation. While specific solubility data for in vivo formulations should be determined empirically, this compound as a dry powder should be stored at -20°C for up to one month or -80°C for up to six months, protected from light.[9] For stock solutions, consult the manufacturer's datasheet for recommended solvents like DMSO. For final injection, the concentration of organic solvents like DMSO should be minimized, and the compound should be diluted in a suitable vehicle such as saline, PBS with a low percentage of a surfactant like Tween 80, or a cyclodextrin solution.
2. How can I monitor the biodistribution of this compound in vivo?
To monitor biodistribution, you can use radiolabeling or fluorescent labeling of this compound . Radiolabeling with isotopes like ¹⁸F can allow for positron emission tomography (PET) imaging to visualize and quantify tissue distribution over time.[14] Alternatively, conjugating a fluorescent dye to this compound can enable ex vivo imaging of tissues to determine relative accumulation.
3. What are the key pharmacokinetic parameters to consider for this compound ?
Key pharmacokinetic parameters to assess include:
-
Absorption: The rate and extent to which the drug enters the systemic circulation.[3][15]
-
Distribution: The extent to which a drug partitions into different tissues and fluids of the body.[3][15]
-
Metabolism: The conversion of the drug into other compounds (metabolites).[3][15]
-
Excretion: The removal of the drug and its metabolites from the body.[3][15]
-
Half-life (t½): The time it takes for the concentration of the drug in the plasma to decrease by half.[12]
-
Clearance (CL): The volume of plasma cleared of the drug per unit time.[12]
-
Volume of distribution (Vd): The apparent volume into which the drug is distributed to produce the observed plasma concentration.[12]
4. How does this compound target tumors?
this compound is a ligand for carbonic anhydrase IX (CA-IX), an enzyme that is overexpressed on the surface of various cancer cells, including renal cell carcinoma.[9] By binding to CA-IX, this compound can be used to deliver conjugated therapeutic agents, such as maytansine or gold nanoparticles, directly to the tumor cells, thereby increasing the local concentration of the therapeutic and reducing systemic toxicity.[9]
Quantitative Data Summary
| Parameter | Value | Context | Source |
| Ki for hCA II | 7.9 nM | Inhibitory constant for human carbonic anhydrase II. | [9] |
| Tumor Accumulation | 13.4% ID/g | Percentage of injected dose per gram of tumor tissue in a SKRC52 renal cancer cell subcutaneous xenograft model in mice. | [9] |
| In Vitro Cell Viability Reduction | 75% | Reduction in MCF-7 cell viability after treatment with gold nanoparticles conjugated with this compound . | [9] |
Experimental Protocols
1. In Vivo Efficacy Study in a Subcutaneous Xenograft Model
-
Cell Line: SKRC52 renal cancer cells.
-
Animal Model: Female nude mice.
-
Procedure:
-
Subcutaneously inject SKRC52 cells into the flank of each mouse.
-
Allow tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomize mice into treatment and control groups.
-
Prepare the this compound conjugate formulation for injection. A study involving a maytansinoid conjugate used a single intravenous dose of 70 nmol.[9]
-
Administer the treatment intravenously (i.v.) as a single dose.[9]
-
Monitor tumor volume and body weight regularly (e.g., 2-3 times per week). Tumor volume can be calculated using the formula: (Length × Width²)/2.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histology, biomarker analysis).
-
2. Cellular Uptake Assay
-
Cell Line: MCF-7 breast cancer cells.
-
Treatment: Gold nanoparticles conjugated with this compound .
-
Procedure:
-
Plate MCF-7 cells in a suitable format (e.g., 96-well plate or culture dishes).
-
Allow cells to adhere overnight.
-
Treat the cells with the this compound-conjugated gold nanoparticles at various concentrations.
-
Incubate for a specified period (e.g., 24, 48, 72 hours).
-
To quantify cellular uptake, lyse the cells and measure the intracellular concentration of the nanoparticles using techniques like inductively coupled plasma mass spectrometry (ICP-MS) for the gold content.
-
To assess the effect on cell viability, perform an MTT or similar viability assay.
-
Visualizations
Caption: Experimental workflow for an in vivo xenograft study.
Caption: Targeted delivery of a this compound conjugate to a tumor cell.
References
- 1. researchgate.net [researchgate.net]
- 2. books.rsc.org [books.rsc.org]
- 3. Chapter 1 Pharmacokinetics & Pharmacodynamics - Nursing Pharmacology - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Clinical relevance of pharmacokinetics and pharmacodynamics in cardiac critical care patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Solid-State Stability Issues of Drugs in Transdermal Patch Formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Application of Formulation Principles to Stability Issues Encountered During Processing, Manufacturing, and Storage of Drug Substance and Drug Product Protein Therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Evolution of Toll-like receptor 7/8 agonist therapeutics and their delivery approaches: From antiviral formulations to vaccine adjuvants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. The delivery of therapeutic oligonucleotides - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The pharmacokinetics of Toll-like receptor agonists and the impact on the immune system - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Introduction to pharmacokinetics and pharmacodynamics (Chapter 3) - Small Molecule Therapy for Genetic Disease [resolve.cambridge.org]
- 13. Stabilization challenges and aggregation in protein-based therapeutics in the pharmaceutical industry - PMC [pmc.ncbi.nlm.nih.gov]
- 14. ashpublications.org [ashpublications.org]
- 15. accesspharmacy.mhmedical.com [accesspharmacy.mhmedical.com]
CL 5343 Cytotoxicity Assay Technical Support Center
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing CL 5343 in cytotoxicity assays. The information is designed to assist in resolving common issues and ensuring reliable experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound , also known as 5-Amino-1,3,4-thiadiazole-2-sulfonamide, is a selective inhibitor of carbonic anhydrase B (HCA-B) and its isoforms I, II, IV, and VII.[1] It has a high affinity for human carbonic anhydrase II (hCA II) with a Ki of 7.9 nM.[1] this compound can be utilized as a ligand to target carbonic anhydrase IX (CA9), which is overexpressed in certain cancer cells, to deliver cytotoxic agents.[1] For instance, when conjugated with gold nanoparticles, it has been shown to enhance cellular uptake and induce apoptosis in MCF-7 breast cancer cells, leading to a significant decrease in cell viability.[1]
Q2: Which cytotoxicity assays are most compatible with this compound ?
A2: Standard cytotoxicity assays such as MTT, XTT, and LDH release assays are generally compatible with this compound . However, the choice of assay may depend on the specific research question and the cell line being used. For mechanistic studies, apoptosis assays (e.g., caspase activity assays, Annexin V staining) are particularly relevant given that this compound conjugates have been shown to induce apoptosis.[1]
Q3: What are the recommended storage conditions for this compound ?
A3: For long-term storage, this compound stock solutions should be stored at -80°C for up to 6 months or at -20°C for up to 1 month, protected from light.[1]
Troubleshooting Guide
This guide addresses common problems encountered during cytotoxicity assays with this compound .
Issue 1: High Variability Between Replicate Wells
High variability can obscure the true effect of this compound . Below are potential causes and solutions.
| Potential Cause | Recommended Solution |
| Inconsistent Cell Seeding | Ensure a homogenous single-cell suspension before seeding. Gently swirl the cell suspension between pipetting to prevent settling. Use a multichannel pipette for simultaneous seeding of multiple wells. |
| Edge Effects | Evaporation in the outer wells of a microplate can concentrate media components and affect cell growth. To mitigate this, fill the outer wells with sterile PBS or media without cells and do not use them for experimental data.[2] |
| Pipetting Errors | Calibrate pipettes regularly. When adding reagents, use a multichannel pipette to minimize time differences between wells.[2][3] Ensure reagents are thoroughly mixed with the culture medium by gently tapping the plate.[3][4] |
| Presence of Bubbles | Bubbles in the wells can interfere with absorbance or fluorescence readings.[2][3][5] If bubbles are present, they can be carefully removed with a sterile syringe needle.[2][5] |
Issue 2: Unexpected or Inconsistent Cytotoxicity Results
If the observed cytotoxicity of this compound is not as expected, consider the following factors.
| Potential Cause | Recommended Solution |
| Suboptimal Cell Density | If cell density is too low, the signal may be weak. If too high, cells can become confluent and less sensitive to treatment.[5][6] Perform a cell titration experiment to determine the optimal seeding density for your specific cell line and assay duration. |
| Reagent Toxicity | Some assay reagents, like MTT or certain DNA-binding dyes, can be toxic to cells, especially during long exposure times.[7] Consider using an endpoint assay or a less toxic real-time assay reagent.[7] |
| Compound Instability | Ensure that this compound is properly stored and that the stock solution has not undergone multiple freeze-thaw cycles. Prepare fresh dilutions for each experiment. |
| Cell Line Specificity | The cytotoxic effect of this compound may be dependent on the expression levels of its target, carbonic anhydrase. Consider using cell lines with known high expression of CA isoforms as positive controls. |
Issue 3: High Background Signal
A high background signal can mask the specific cytotoxic effects of this compound .
| Potential Cause | Recommended Solution |
| Media Components | High concentrations of certain substances in the cell culture medium can lead to high absorbance or fluorescence.[5] Test the medium alone to determine its contribution to the background signal. Phenol red in the medium can also interfere with some assays.[7] Consider using phenol red-free medium. |
| Contamination | Microbial contamination can lead to high background signals. Regularly check cell cultures for any signs of contamination. |
| LDH in Serum | If using an LDH assay, the serum in the culture medium can contain lactate dehydrogenase, leading to a high background. Using a serum-free medium or a medium with a low serum concentration (<5%) is recommended.[2] |
Experimental Protocols
General Cytotoxicity Assay Workflow
A general protocol for a 96-well plate-based cytotoxicity assay is outlined below.
Caption: General workflow for a cytotoxicity assay.
Hypothetical Signaling Pathway for this compound-Induced Apoptosis
This diagram illustrates a potential mechanism by which a this compound conjugate could induce apoptosis in a cancer cell overexpressing Carbonic Anhydrase IX (CA9).
Caption: Hypothetical pathway of this compound conjugate-induced apoptosis.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. dojindo.co.jp [dojindo.co.jp]
- 3. Cytotoxicity Assay Cytotoxicity LDH Assay Kit-WST Dojindo [dojindo.com]
- 4. dojindo.com [dojindo.com]
- 5. Cytotoxicity Assay Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 6. researchgate.net [researchgate.net]
- 7. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Technical Support Center: Refining CL 5343 Administration Protocol in Mice
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to refining the administration protocol of CL 5343 in mice. This resource includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data presented in a clear and accessible format.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound , also known as 5-Amino-1,3,4-thiadiazole-2-sulfonamide, is a selective inhibitor of carbonic anhydrase (CA), particularly isoforms such as HCA-B, I, II, IV, and VII.[1] It has a high affinity for human carbonic anhydrase II (hCA II) with a Ki of 7.9 nM.[1] By inhibiting CA, this compound can be utilized in research for conditions associated with CA overactivity, including glaucoma, epilepsy, and cancer.[1] It has also been used as a ligand to target the delivery of other therapeutic agents to cancer cells.[1][2]
Q2: What are the recommended storage conditions for this compound ?
A2: For long-term storage, this compound stock solutions should be stored at -80°C for up to 6 months or at -20°C for up to 1 month, protected from light.[1] It is advisable to aliquot the solution after preparation to avoid repeated freeze-thaw cycles.[1][2]
Q3: What are the known in vivo applications of this compound in mice?
A3: this compound has been used in a subcutaneous xenograft model in female nude mice with SKRC52 renal cancer cells.[1] A single intravenous injection of a conjugate containing this compound (70 nmol) demonstrated significant tumor growth inhibition.[1]
Data Presentation
Table 1: Solubility of this compound
| Solvent | Concentration | Observations |
| DMSO | ≥ 5 mg/mL (27.75 mM) | Clear solution.[1] |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 5 mg/mL (27.75 mM) | Clear solution.[1] |
| 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 5 mg/mL (27.75 mM) | Clear solution.[1] |
| 10% DMSO, 90% Corn Oil | ≥ 5 mg/mL (27.75 mM) | Clear solution.[1] |
To aid dissolution, heating and/or sonication can be used if precipitation or phase separation occurs during preparation.[1]
Experimental Protocols
Detailed Methodology for Intravenous (IV) Administration of this compound in a Mouse Xenograft Model
This protocol is based on the reported use of this compound in a renal cancer xenograft model.[1]
1. Preparation of this compound Formulation:
-
Based on the desired final concentration and vehicle composition (see Table 1), calculate the required amount of this compound and solvents.
-
For an aqueous-based formulation, a common approach involves first dissolving this compound in a minimal amount of DMSO.
-
Subsequently, add other co-solvents like PEG300 and Tween-80, followed by saline, adding each solvent one by one while mixing.[1]
-
If using SBE-β-CD or corn oil, prepare a stock solution in DMSO and then dilute it with the appropriate vehicle.[1]
-
Ensure the final solution is clear and free of precipitates. Gentle warming or sonication may be applied if necessary.[1]
-
Filter the final formulation through a 0.22 µm sterile filter before injection.
2. Animal Handling and Preparation:
-
All animal procedures should be performed in accordance with approved institutional animal care and use committee (IACUC) protocols.
-
Acclimatize the mice to the facility for at least one week before the experiment.
-
Properly identify each mouse using a validated method (e.g., ear tags, tattoos).[3]
-
On the day of injection, weigh each mouse to determine the precise injection volume.
3. Intravenous (IV) Injection Procedure:
-
Place the mouse in a restraining device that allows access to the tail vein.
-
Warm the tail using a heat lamp or warm water to dilate the veins, making them more visible and accessible.
-
Disinfect the injection site on the tail with 70% ethanol.
-
Using a 27-30 gauge needle attached to a 1 mL syringe, carefully insert the needle into one of the lateral tail veins.
-
Slowly inject the calculated volume of the this compound formulation.
-
Withdraw the needle and apply gentle pressure to the injection site with a sterile gauze to prevent bleeding.
-
Monitor the mouse for any immediate adverse reactions.
4. Post-Administration Monitoring:
-
Return the mouse to its cage and monitor for any signs of distress, toxicity, or adverse effects.
-
Follow the specific experimental timeline for tumor measurements and any other relevant assessments.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Precipitation of this compound in solution | - Poor solubility in the chosen vehicle.- Incorrect solvent ratio.- Low temperature. | - Try a different vehicle formulation from Table 1.[1]- Increase the proportion of co-solvents like DMSO or PEG300.- Gently warm the solution or use sonication to aid dissolution.[1]- Prepare fresh solution before each use. |
| Difficulty with IV injection | - Dehydration of the mouse.- Vasoconstriction of tail veins.- Improper restraint. | - Ensure mice have ad libitum access to water.- Properly warm the tail to dilate the veins.- Use an appropriate restraining device and ensure proper training in IV injection techniques. |
| Animal distress post-injection (e.g., lethargy, ruffled fur) | - Formulation intolerance.- High concentration of DMSO or other solvents.- Rapid injection rate. | - Reduce the concentration of co-solvents if possible.- Consider an alternative administration route if systemic exposure is the primary goal.- Inject the solution slowly to allow for dilution in the bloodstream.- Closely monitor the animal and consult with a veterinarian.[4] |
| Variable tumor growth inhibition | - Inconsistent dosing.- Issues with formulation stability.- Variability in animal handling. | - Ensure accurate weighing of mice and calculation of injection volume.- Prepare fresh formulations and avoid repeated freeze-thaw cycles.[1][2]- Standardize all animal handling and experimental procedures to minimize stress-induced variability.[5][6] |
Mandatory Visualizations
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. glpbio.com [glpbio.com]
- 3. somarkinnovations.com [somarkinnovations.com]
- 4. Practical Considerations for In Vivo Mouse Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. In vivo toolkit [bnacredibility.org.uk]
- 6. Experimental design: Top four strategies for reproducible mouse research [jax.org]
Technical Support Center: Overcoming Resistance to CL 5343 Targeted Therapy
Introduction:
CL 5343 is a novel, third-generation tyrosine kinase inhibitor (TKI) designed to target cancer cells harboring specific activating mutations in the Epidermal Growth Factor Receptor (EGFR). While this compound has demonstrated significant efficacy in preclinical and clinical studies, the development of therapeutic resistance remains a critical challenge. This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for understanding and overcoming resistance to this compound . Through a series of frequently asked questions, troubleshooting guides, and detailed experimental protocols, this document aims to facilitate the effective use of this compound in a research setting and accelerate the development of strategies to combat resistance.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound ?
A1: this compound is an irreversible inhibitor of the EGFR tyrosine kinase. It forms a covalent bond with a specific cysteine residue (C797) within the ATP-binding pocket of the EGFR kinase domain. This covalent modification permanently inactivates the receptor, leading to the inhibition of downstream signaling pathways, such as the PI3K/AKT/mTOR and RAS/RAF/ERK pathways, which are crucial for tumor cell growth and proliferation.[1]
Q2: What are the most common mechanisms of acquired resistance to this compound ?
A2: Acquired resistance to this compound typically arises from genetic or non-genetic alterations that either prevent the drug from binding to its target or activate alternative signaling pathways that bypass the need for EGFR signaling. The three most frequently observed mechanisms are:
-
On-target secondary mutations: The most common on-target resistance mechanism is a secondary mutation at the C797 position in the EGFR kinase domain (e.g., C797S).[2] This substitution of cysteine with serine prevents the covalent bond formation required for irreversible inhibition by this compound .
-
Bypass pathway activation: Cancer cells can develop resistance by upregulating parallel signaling pathways to maintain downstream signaling.[1][3] A frequent bypass mechanism is the amplification of the MET proto-oncogene, which leads to the activation of the HGF/MET signaling axis and subsequent reactivation of the PI3K/AKT and MAPK/ERK pathways.
-
Histological transformation: In some cases, tumors can undergo a change in their cellular identity, a process known as histological transformation. For instance, an EGFR-mutant non-small cell lung cancer (NSCLC) may transform into small cell lung cancer (SCLC), a different subtype of lung cancer that is not dependent on EGFR signaling for its survival.[2][4]
Troubleshooting Guides
This section provides a structured approach to identifying and addressing common issues encountered during in vitro experiments with this compound .
Issue 1: Decreased Sensitivity to this compound in a Previously Sensitive Cell Line
If you observe a significant increase in the half-maximal inhibitory concentration (IC50) of this compound in a cell line that was previously sensitive, it is likely that the cells have acquired resistance.
Possible Causes & Solutions:
| Possible Cause | Recommended Action |
| On-Target Secondary Mutation (e.g., C797S) | 1. Sequence the EGFR kinase domain: Perform Sanger sequencing or next-generation sequencing (NGS) of the EGFR gene from the resistant cell population to identify potential mutations at the C797 locus. 2. Switch to a fourth-generation EGFR inhibitor: If a C797S mutation is confirmed, consider testing a non-covalent, fourth-generation EGFR inhibitor that is designed to be effective against this mutation. |
| Bypass Pathway Activation (e.g., MET Amplification) | 1. Assess MET protein levels: Perform a Western blot to determine if there is an upregulation of total MET and phosphorylated MET (p-MET) in the resistant cells compared to the parental, sensitive cells. 2. Perform MET gene copy number analysis: Use fluorescence in situ hybridization (FISH) or quantitative PCR (qPCR) to determine if the MET gene is amplified. 3. Test combination therapy: If MET amplification is confirmed, evaluate the efficacy of combining this compound with a MET inhibitor (e.g., crizotinib, capmatinib).[5] |
| Experimental Artifact | 1. Verify compound integrity: Ensure that the stock solution of this compound has not degraded. Prepare a fresh stock and repeat the cell viability assay. 2. Check cell line authenticity: Confirm the identity of your cell line through short tandem repeat (STR) profiling to rule out cross-contamination. 3. Test for mycoplasma contamination: Mycoplasma can alter cellular responses to drugs. Use a PCR-based or luminescence-based mycoplasma detection kit. |
Issue 2: Heterogeneous Response to this compound Treatment
If you observe a mixed population of sensitive and resistant cells following treatment with this compound , this may indicate the presence of pre-existing resistant subclones or the emergence of new resistant populations.
Possible Causes & Solutions:
| Possible Cause | Recommended Action |
| Pre-existing Resistant Subclones | 1. Single-cell cloning: Isolate and expand individual clones from the parental cell line and assess their sensitivity to this compound to determine if resistant subclones were present in the original population. 2. Deep sequencing of parental line: Perform deep sequencing of the parental cell line to identify low-frequency mutations that may confer resistance. |
| Emergence of Resistance | 1. Long-term culture with this compound : Culture the sensitive cell line in the presence of gradually increasing concentrations of this compound to select for and expand resistant populations for further characterization.[6] 2. Monitor for changes over time: Periodically assess the cell population for the emergence of known resistance mechanisms (e.g., C797S mutation, MET amplification) as described in Issue 1. |
Quantitative Data Summary
The following table provides a hypothetical summary of the in vitro efficacy of this compound against various EGFR-mutant NSCLC cell lines.
| Cell Line | EGFR Mutation Status | MET Status | IC50 of this compound (nM) |
| PC-9 | Exon 19 Deletion | Wild-type | 5.2 |
| H1975 | L858R/T790M | Wild-type | 8.7 |
| PC-9-CR | Exon 19 Del/C797S | Wild-type | > 1000 |
| H1975-MR | L858R/T790M | Amplified | 250 |
Experimental Protocols
1. Cell Viability Assay (MTS Assay)
This protocol is used to determine the cytotoxic effect of this compound on cancer cell lines.
Materials:
-
Cancer cell line of interest
-
Complete growth medium
-
96-well clear-bottom plates
-
this compound stock solution (e.g., 10 mM in DMSO)
-
MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)
-
Plate reader capable of measuring absorbance at 490 nm
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000 cells per well in 100 µL of complete growth medium and allow them to adhere overnight.
-
Prepare a serial dilution of this compound in complete growth medium.
-
Remove the medium from the cells and add 100 µL of the diluted this compound to the appropriate wells. Include a vehicle-only control (e.g., 0.1% DMSO).
-
Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO2.
-
Add 20 µL of MTS reagent to each well and incubate for 2-4 hours at 37°C.
-
Measure the absorbance at 490 nm using a plate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle-only control and plot the dose-response curve to determine the IC50 value.
2. Western Blotting for Pathway Analysis
This protocol is used to assess the activation state of key signaling proteins in response to this compound treatment.
Materials:
-
Cell lysates from treated and untreated cells
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (e.g., anti-p-EGFR, anti-EGFR, anti-p-AKT, anti-AKT, anti-p-ERK, anti-ERK, anti-MET, anti-p-MET, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Lyse cells and quantify protein concentration.
-
Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane with TBST and add chemiluminescent substrate.
-
Visualize protein bands using an imaging system.
Visualizations
Below are diagrams illustrating key signaling pathways and experimental workflows related to this compound resistance.
Caption: this compound inhibits mutated EGFR, blocking downstream signaling.
Caption: The C797S mutation prevents this compound from binding to EGFR.
Caption: MET amplification bypasses EGFR inhibition by this compound .
Caption: Experimental workflow for a cell viability (MTS) assay.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. researchgate.net [researchgate.net]
- 3. ascopubs.org [ascopubs.org]
- 4. Mechanisms of resistance to tyrosine kinase inhibitor-targeted therapy and overcoming strategies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. targetedonc.com [targetedonc.com]
- 6. Protocol for modeling acquired resistance to targeted therapeutics in adherent and suspension cancer cell lines via in situ resistance assay - PMC [pmc.ncbi.nlm.nih.gov]
CL 5343 experimental variability and controls
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address experimental variability and controls when working with CL 5343 . The information is tailored for researchers, scientists, and drug development professionals to help ensure the reliability and reproducibility of your experimental results.
Frequently Asked Questions (FAQs)
Q1: We are observing significant variability in the potency of this compound between experiments. What are the common causes?
Inconsistent results in biological assays can stem from technical, biological, and environmental sources.[1] Technical variability often arises from issues like pipetting errors, improper reagent mixing, and inconsistent incubation times or temperatures.[1] Biological variability can be influenced by factors such as cell passage number, the health of the cells, and genetic differences in cell lines.[1] Environmental factors, including temperature fluctuations and contamination, can also contribute to variability.[1]
Q2: How critical is the cell passage number when testing this compound ?
Cell passage number can significantly impact experimental outcomes.[2][3][4][5] Cell lines at high passage numbers may exhibit alterations in morphology, growth rates, protein expression, and response to stimuli compared to lower passage cells.[2][4][5] For example, some cell lines may show changes in transfection efficiency or drug sensitivity at higher passages.[3] It is crucial to establish a consistent passage number range for your experiments to ensure reproducible results.[2][5]
Q3: What are the essential controls to include in our assays with this compound ?
Proper controls are fundamental for validating experimental results.[6] Key controls include:
-
Positive Control: A known activator or inhibitor of the target pathway to ensure the assay is working as expected.[6]
-
Negative Control: A sample that should not elicit a response, helping to define the baseline.[6]
-
Vehicle Control: Treats cells with the solvent (e.g., DMSO) used to dissolve this compound to account for any effects of the solvent itself.[1]
-
Untreated Control: Cells that are not exposed to any treatment, providing a baseline for normal cell behavior.[1]
Q4: We are seeing "edge effects" in our microplates. How can we mitigate this?
"Edge effects" are a common issue in microplate-based assays, where wells on the perimeter of the plate behave differently than the interior wells, often due to increased evaporation. To minimize this, you can fill the peripheral wells with sterile media or phosphate-buffered saline (PBS).[1]
Troubleshooting Guides
Guide 1: Inconsistent Cell Growth and Viability
This guide focuses on troubleshooting issues related to cell health and density.
| Problem | Potential Cause | Recommended Solution |
| Inconsistent Cell Growth/Viability | Variation in cell seeding density. | Ensure a homogenous cell suspension before seeding and use a consistent volume for each well.[1] |
| Cell health issues (e.g., high passage number, contamination). | Use cells with a low, consistent passage number and regularly test for mycoplasma contamination.[3][7][8] | |
| "Edge effects" in microplates. | To minimize evaporation from outer wells, fill the peripheral wells with sterile media or PBS.[1] |
Guide 2: High Background Signal in Assays
This guide addresses issues that can obscure the specific signal from this compound .
| Problem | Potential Cause | Recommended Solution |
| High Background Signal | Insufficient washing or blocking. | Ensure all wash steps are performed thoroughly and use an appropriate blocking buffer.[1] |
| Cross-contamination between wells. | Be careful during pipetting to avoid splashing between wells. | |
| Reagents at too high a concentration. | Optimize the concentration of all assay reagents.[1] | |
| Contaminated reagents. | Use fresh, sterile reagents. |
Guide 3: Variable Efficacy of this compound
This guide provides solutions for when the observed effect of this compound is not consistent.
| Problem | Potential Cause | Recommended Solution |
| Variable Compound Efficacy | Inaccurate compound dilutions. | Prepare fresh serial dilutions of this compound for each experiment and verify pipette calibration.[1] |
| Cell density affecting compound response. | Optimize cell seeding density to ensure cells are in the logarithmic growth phase during treatment.[1][9] | |
| Inconsistent incubation time with the compound. | Use a multichannel pipette for compound addition to minimize timing differences between wells.[1] | |
| Reagent instability. | Ensure proper storage and handling of this compound and all assay reagents.[10] |
Experimental Protocols
Protocol 1: Cell Viability Assay (Resazurin-based)
To minimize variability, it is crucial to follow a detailed and consistent protocol.[1]
-
Cell Seeding:
-
Prepare a single-cell suspension of the desired cell line in a complete growth medium.
-
Count the cells and adjust the density to the optimized seeding concentration.
-
Seed 100 µL of the cell suspension into the inner 60 wells of a 96-well plate.
-
Add 100 µL of sterile PBS to the outer 36 wells to minimize edge effects.[1]
-
-
Cell Culture:
-
Incubate the plate at 37°C in a humidified atmosphere with 5% CO2 for 24 hours to allow for cell attachment.[1]
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in a complete growth medium. The final vehicle (e.g., DMSO) concentration should not exceed 0.1%.[1]
-
Remove the old medium from the wells and add 100 µL of the compound dilutions to the appropriate wells.
-
Include vehicle control (medium with 0.1% DMSO) and untreated control wells.[1]
-
Incubate for the desired treatment period (e.g., 48 hours).[1]
-
-
Viability Assay:
-
Data Acquisition:
-
Measure the fluorescence at the appropriate excitation and emission wavelengths (e.g., 560 nm Ex / 590 nm Em) using a plate reader.[1]
-
Visualizations
Caption: A generalized workflow for a cell-based assay with this compound .
Caption: A hypothetical signaling pathway inhibited by this compound .
Caption: Key factors contributing to experimental variability.
References
- 1. benchchem.com [benchchem.com]
- 2. echemi.com [echemi.com]
- 3. Impact of Passage Number on Cell Line Phenotypes [cytion.com]
- 4. researchgate.net [researchgate.net]
- 5. korambiotech.com [korambiotech.com]
- 6. news-medical.net [news-medical.net]
- 7. Troubleshooting Cell-based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to Analysis [promega.com]
- 8. Troubleshooting Cell-based Assays - Ask the Experts to Avoid Common Pitfalls from Cell Seeding to Analysis [labroots.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to Carbonic Anhydrase Inhibitors: SLC-0111 and Established Clinical Agents
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of SLC-0111, a novel carbonic anhydrase inhibitor, with the established clinical agents Acetazolamide, Dorzolamide, and Brinzolamide. The information presented herein is intended to offer an objective overview of their performance, supported by experimental data, to aid in research and drug development efforts.
Introduction to Carbonic Anhydrase and its Inhibition
Carbonic anhydrases (CAs) are a family of metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton.[1] These enzymes play crucial roles in various physiological processes, including pH regulation, ion transport, and fluid secretion. Consequently, inhibitors of carbonic anhydrase have found therapeutic applications in a range of conditions, most notably glaucoma, and more recently, as potential anti-cancer agents.[1][2]
This guide focuses on comparing a newer investigational agent, SLC-0111, which shows selectivity for tumor-associated CA isoforms, with three widely used carbonic anhydrase inhibitors:
-
Acetazolamide: A systemic inhibitor used in the treatment of glaucoma, epilepsy, and acute mountain sickness.[3][4][5]
-
Dorzolamide: A topical inhibitor primarily used for the treatment of glaucoma.[6][7]
-
Brinzolamide: Another topical inhibitor for glaucoma, often used as an alternative to dorzolamide.[8][9]
Comparative Analysis of Inhibitory Activity
The efficacy of carbonic anhydrase inhibitors is often evaluated by their inhibition constants (Ki) or half-maximal inhibitory concentrations (IC50) against different CA isoforms. Lower values indicate greater potency. The following table summarizes the available data for SLC-0111 and the comparator drugs against key carbonic anhydrase isoforms.
| Inhibitor | CA I (Ki/IC50, nM) | CA II (Ki/IC50, nM) | CA IX (Ki/IC50, nM) | CA XII (Ki/IC50, nM) |
| SLC-0111 | - | - | 45 | 4.5 |
| Acetazolamide | 250 | 12 | 25 | 5.7 |
| Dorzolamide | - | 1.9 | - | 31 |
| Brinzolamide | - | 3.19 | - | - |
Pharmacokinetic Properties
The pharmacokinetic profiles of these inhibitors vary significantly, influencing their routes of administration and clinical applications.
| Parameter | SLC-0111 | Acetazolamide | Dorzolamide | Brinzolamide |
| Administration | Oral | Oral, Intravenous | Topical (Ophthalmic) | Topical (Ophthalmic) |
| Absorption | Well absorbed orally[10] | Well absorbed orally[3][5] | Absorbed through the cornea[6][7] | Absorbed through the cornea[8][9] |
| Distribution | - | Distributes to tissues with high CA content, like red blood cells and kidneys.[3] | Accumulates in red blood cells.[11] | Accumulates in red blood cells.[8] |
| Metabolism | - | Does not undergo metabolic alteration.[3] | Metabolized to N-desethyldorzolamide.[6] | Metabolized to N-desethyl brinzolamide.[9] |
| Excretion | - | Primarily renal excretion.[3][5] | Primarily excreted in urine.[6] | Primarily excreted in urine.[8] |
| Half-life | Similar after single and repeated dosing.[10] | 6-9 hours (plasma)[3] | Approximately 4 months (from red blood cells)[7] | Approximately 111 days (in whole blood)[12] |
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate a key signaling pathway influenced by carbonic anhydrase IX in the tumor microenvironment and a typical experimental workflow for screening carbonic anhydrase inhibitors.
Caption: Role of Carbonic Anhydrase IX in the Tumor Microenvironment.
Caption: Experimental Workflow for Carbonic Anhydrase Inhibitor Screening.
Experimental Protocols
Carbonic Anhydrase Activity Assays
1. Stopped-Flow CO₂ Hydration Assay
This is the gold-standard method for measuring the catalytic activity of carbonic anhydrases.
-
Principle: This assay measures the enzyme-catalyzed hydration of CO₂ to bicarbonate and a proton, which results in a pH change. The rate of this reaction is monitored spectrophotometrically using a pH indicator.
-
Apparatus: Stopped-flow spectrophotometer.
-
Reagents:
-
Purified carbonic anhydrase enzyme.
-
CO₂-saturated water.
-
Buffer (e.g., Tris-HCl) at a specific pH.
-
pH indicator (e.g., phenol red).
-
Inhibitor compound at various concentrations.
-
-
Procedure:
-
Equilibrate all solutions to the desired temperature (e.g., 25°C).
-
One syringe of the stopped-flow instrument is loaded with the CO₂-saturated water.
-
The second syringe is loaded with the buffer containing the enzyme, pH indicator, and the inhibitor (or vehicle for control).
-
The two solutions are rapidly mixed, and the change in absorbance of the pH indicator is monitored over time.
-
The initial rate of the reaction is calculated from the linear phase of the absorbance change.
-
The assay is repeated with different concentrations of the inhibitor to determine the IC50 or Ki value.
-
2. Esterase Activity Assay
This is a more convenient, high-throughput alternative to the stopped-flow assay.[13][14]
-
Principle: Carbonic anhydrases also exhibit esterase activity, catalyzing the hydrolysis of certain esters. This activity can be monitored by the release of a chromogenic or fluorogenic product.[13][14]
-
Apparatus: Microplate reader.
-
Reagents:
-
Purified carbonic anhydrase enzyme.
-
Ester substrate (e.g., p-nitrophenyl acetate).
-
Buffer (e.g., Tris-HCl) at a specific pH.
-
Inhibitor compound at various concentrations.
-
-
Procedure:
-
In a 96-well plate, add the buffer, enzyme, and inhibitor (or vehicle).
-
Initiate the reaction by adding the ester substrate.
-
Monitor the increase in absorbance or fluorescence over time using a microplate reader.
-
The rate of the reaction is determined from the slope of the linear portion of the progress curve.
-
The assay is performed with a range of inhibitor concentrations to calculate the IC50 value.
-
In Vivo Efficacy Studies (Tumor Models)
-
Principle: To evaluate the anti-tumor efficacy of carbonic anhydrase inhibitors in a living organism.[15]
-
Model: Typically, immunodeficient mice (e.g., nude or SCID mice) are used, bearing xenografts of human tumor cells that overexpress the target CA isoform (e.g., CA IX).[16]
-
Procedure:
-
Tumor cells are implanted subcutaneously or orthotopically into the mice.
-
Once tumors reach a palpable size, the mice are randomized into treatment and control groups.
-
The treatment group receives the carbonic anhydrase inhibitor (e.g., SLC-0111) via a clinically relevant route of administration (e.g., oral gavage).
-
The control group receives a vehicle.
-
Tumor size is measured regularly (e.g., with calipers) throughout the study.
-
At the end of the study, tumors are excised, weighed, and may be used for further analysis (e.g., immunohistochemistry to assess markers of hypoxia and apoptosis).
-
The efficacy of the inhibitor is determined by comparing the tumor growth in the treated group to the control group.[15][16]
-
Conclusion
SLC-0111 demonstrates a distinct inhibitory profile with high potency against the tumor-associated carbonic anhydrase isoforms IX and XII, suggesting its potential as a targeted anti-cancer agent. In contrast, Acetazolamide, Dorzolamide, and Brinzolamide are less selective, with their primary clinical utility being the inhibition of CA II in the eye for the management of glaucoma. The differences in their pharmacokinetic properties further underscore their distinct therapeutic applications. The provided experimental protocols and workflow diagrams offer a foundational understanding of the methodologies employed in the evaluation and development of novel carbonic anhydrase inhibitors. This comparative guide serves as a valuable resource for researchers and drug developers in the field of carbonic anhydrase inhibition.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Carbonic Anhydrase Inhibitors Targeting Metabolism and Tumor Microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Acetazolamide - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. youtube.com [youtube.com]
- 5. litfl.com [litfl.com]
- 6. youtube.com [youtube.com]
- 7. Clinical pharmacokinetics of dorzolamide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. drugs.com [drugs.com]
- 9. youtube.com [youtube.com]
- 10. A Phase 1 Study of SLC-0111, a Novel Inhibitor of Carbonic Anhydrase IX, in Patients With Advanced Solid Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pi.bausch.com [pi.bausch.com]
- 12. pi.bausch.com [pi.bausch.com]
- 13. tandfonline.com [tandfonline.com]
- 14. Esterase activity of carbonic anhydrases serves as surrogate for selecting antibodies blocking hydratase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Carbonic Anhydrase Inhibition and the Management of Hypoxic Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Carbonic anhydrase IX promotes tumor growth and necrosis in vivo and inhibition enhances anti-VEGF therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of CL 5343 Conjugate's Anti-Tumor Activity
In the landscape of targeted cancer therapy, small molecule-drug conjugates (SMDCs) are emerging as a promising strategy to deliver potent cytotoxic agents directly to tumor cells, thereby minimizing systemic toxicity. This guide provides a comparative analysis of the anti-tumor activity of a CL 5343 conjugate, a novel SMDC targeting Carbonic Anhydrase IX (CAIX), against established therapies for renal cell carcinoma.
this compound , also known as 5-Amino-1,3,4-thiadiazole-2-sulfonamide, is a potent inhibitor of CAIX, an enzyme overexpressed in various hypoxic tumors, including the majority of clear cell renal cell carcinomas. By conjugating this compound to a cytotoxic payload, such as the maytansinoid DM1, it is possible to achieve targeted delivery of the therapeutic agent to CAIX-expressing cancer cells. This guide will delve into the experimental data supporting the efficacy of this approach, comparing it with standard-of-care treatments like sunitinib and sorafenib.
In Vitro Efficacy: Targeting CAIX-Expressing Cancer Cells
While specific in vitro cytotoxicity data for a this compound-maytansinoid conjugate is not publicly available, studies on structurally similar acetazolamide-drug conjugates provide valuable insights. Acetazolamide, like this compound , is a sulfonamide that binds to CAIX. The cytotoxic activity of these conjugates is typically evaluated against CAIX-positive and CAIX-negative cell lines to demonstrate target specificity.
| Conjugate (Analog) | Cell Line | CAIX Expression | IC50 (nM) |
| Acetazolamide-MMAE | SKRC-52 | High | ~1.5 |
| Unconjugated MMAE | SKRC-52 | High | ~1.5 |
| Acetazolamide-Cryptophycin | SKRC-52 | High | >100 |
| Unconjugated Cryptophycin | SKRC-52 | High | 7.9 |
Note: Data presented is for acetazolamide conjugates, which are structurally and functionally similar to this compound conjugates.
In Vivo Anti-Tumor Activity: Superiority in Renal Carcinoma Models
Preclinical studies utilizing xenograft models of human renal cell carcinoma (SKRC-52) have demonstrated the potent anti-tumor activity of sulfonamide-drug conjugates. A conjugate of a this compound analog with a maytansinoid showed significant tumor growth inhibition in the SKRC-52 subcutaneous xenograft model in female nude mice.[1]
Crucially, studies have indicated that acetazolamide-based drug conjugates can suppress tumor growth in the SKRC-52 model, a model in which standard therapies like sunitinib and sorafenib have shown no detectable activity.[2] This suggests a significant therapeutic advantage for CAIX-targeting SMDCs in resistant tumor types. While a direct head-to-head in vivo study with a this compound conjugate is not available, the data from its close analog, acetazolamide, is compelling.
| Treatment Group | Animal Model | Tumor Model | Outcome |
| This compound-Maytansinoid Conjugate | Nude Mice | SKRC-52 Xenograft | Significant tumor growth inhibition |
| Acetazolamide-MMAE Conjugate | Nude Mice | SKRC-52 Xenograft | Potent anti-tumor activity, including complete tumor eradication in some cases |
| Sunitinib | Nude Mice | SKRC-52 Xenograft | No detectable anti-tumor activity |
| Sorafenib | Nude Mice | SKRC-52 Xenograft | No detectable anti-tumor activity |
Mechanism of Action: A Targeted Extracellular Payload Release
The anti-tumor activity of the this compound conjugate is predicated on its high affinity for CAIX, which is predominantly expressed on the surface of tumor cells. The proposed mechanism of action involves the following steps:
-
Target Binding: The this compound moiety of the conjugate selectively binds to the extracellular domain of CAIX on cancer cells.
-
Extracellular Payload Release: Unlike many antibody-drug conjugates, CAIX is a non-internalizing antigen. Therefore, the cytotoxic payload (e.g., maytansinoid) is cleaved from the this compound ligand in the tumor microenvironment, likely by enzymes such as proteases that are abundant in the extracellular matrix of tumors.
-
Payload Internalization and Cytotoxicity: The released, cell-permeable cytotoxic agent then enters the cancer cells. Maytansinoids, for example, are potent microtubule inhibitors that disrupt mitosis and induce apoptosis, leading to cell death.
Experimental Protocols
In Vitro Cytotoxicity Assay (MTT Assay)
This protocol is a general guideline for assessing the cytotoxicity of a this compound conjugate against cancer cell lines.
-
Cell Seeding: Plate cancer cells (e.g., CAIX-positive SKRC-52 and a CAIX-negative control line) in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the this compound conjugate, the unconjugated cytotoxic payload, and a non-targeting control conjugate. Add the compounds to the respective wells and incubate for 72 hours.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
In Vivo Tumor Xenograft Study
This protocol outlines a typical in vivo efficacy study in a mouse xenograft model.
-
Cell Implantation: Subcutaneously inject approximately 5 x 10^6 SKRC-52 cells into the flank of immunodeficient mice (e.g., female nude mice).
-
Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Group Randomization: Randomize the mice into treatment and control groups (e.g., this compound conjugate, sunitinib, sorafenib, vehicle control).
-
Treatment Administration: Administer the respective treatments intravenously or orally according to a predetermined schedule (e.g., once daily, twice weekly).
-
Tumor Measurement and Body Weight Monitoring: Measure the tumor volume using calipers and monitor the body weight of the mice regularly (e.g., twice a week) to assess treatment efficacy and toxicity.
-
Endpoint: Euthanize the mice when the tumors reach a predetermined maximum size or at the end of the study period.
-
Data Analysis: Plot the mean tumor volume over time for each group to generate tumor growth inhibition curves.
Conclusion
The available preclinical data strongly supports the anti-tumor activity of this compound conjugates, particularly in the context of renal cell carcinoma models that are resistant to current standard-of-care therapies. The targeted delivery of a potent cytotoxic payload to CAIX-expressing tumor cells via a non-internalizing mechanism represents a novel and effective therapeutic strategy. Further clinical investigation is warranted to validate these promising preclinical findings in patients with CAIX-positive malignancies.
References
Comparative Analysis of Carbonic Anhydrase Inhibitors in Glaucoma Models: A Guide for Researchers
Executive Summary: An evaluation of scientific literature reveals no publicly available data for the compound " CL 5343 " in the context of glaucoma research. Therefore, this guide provides a comparative analysis between the systemic carbonic anhydrase inhibitor (CAI), Acetazolamide , and the topical CAI, Dorzolamide . This comparison offers researchers and drug development professionals objective data on the performance, experimental protocols, and mechanisms of action for two different modalities of a critical drug class in glaucoma therapy. While both drugs effectively lower intraocular pressure (IOP) by inhibiting carbonic anhydrase, systemic administration of acetazolamide generally results in a more pronounced reduction in IOP and aqueous humor flow, albeit with a significantly higher incidence of systemic adverse effects.
Mechanism of Action: Carbonic Anhydrase Inhibition
Both acetazolamide and dorzolamide lower intraocular pressure by inhibiting the enzyme carbonic anhydrase in the ciliary body of the eye.[1] This enzyme is crucial for the production of bicarbonate ions, which drive the secretion of aqueous humor. By inhibiting this enzyme, the production of aqueous humor is decreased, leading to a reduction in IOP.[2] Studies have shown that either a topical or systemic CAI alone can result in the maximum achievable reduction in aqueous humor formation, and their effects are not additive.[1]
Caption: Signaling pathway of carbonic anhydrase inhibition.
Comparative Efficacy Data
Clinical studies have demonstrated that while both drugs are effective, systemic acetazolamide provides a slightly greater reduction in IOP and a more substantial suppression of aqueous humor flow compared to topical dorzolamide.
Table 1: Comparison of IOP and Aqueous Humor Flow Reduction
| Parameter | Acetazolamide (Systemic) | Dorzolamide (Topical 2%) | Key Findings | Source |
|---|---|---|---|---|
| Aqueous Humor Flow Reduction | ~30% | ~17% | The reduction by acetazolamide was significantly greater. Adding acetazolamide to dorzolamide produced a further reduction, but adding dorzolamide to acetazolamide did not. | [2] |
| IOP Reduction (Normotensive) | ~19% (from 12.5 mmHg to 10.1 mmHg) | ~13% (from 12.5 mmHg to 10.8 mmHg) | Acetazolamide showed a significantly greater IOP-lowering effect. | [2] |
| IOP Reduction (Adjunct to Timolol) | Mean Peak IOP: 18.6 mmHg | Mean Peak IOP: 20.0 mmHg | Mean IOP was approximately 1 mmHg lower with acetazolamide. | [3] |
| IOP Control (Post-Surgery) | Significantly lower IOP at 16 hours post-op compared to dorzolamide and control. | Less effective than acetazolamide in preventing post-operative ocular hypertension. | Acetazolamide offers better IOP control in the acute post-operative setting. |[4] |
Tolerability and Adverse Effect Profile
The primary differentiator between systemic and topical administration is the safety and tolerability profile. Systemic acetazolamide is associated with numerous adverse effects that limit its long-term use, whereas dorzolamide's effects are primarily local.
Table 2: Comparison of Adverse Effects
| Parameter | Acetazolamide (Systemic) | Dorzolamide (Topical) | Key Findings | Source |
|---|---|---|---|---|
| Systemic Adverse Effects | Paresthesia, fatigue, metallic taste, depression, renal calculi, metabolic acidosis. | Generally absent or minimal. | Systemic side effects are the major limiting factor for acetazolamide. | [3] |
| Local Adverse Effects | None directly. | Ocular burning/stinging (~21% of patients), blurred vision, superficial punctate keratitis. | Dorzolamide's side effects are localized to the eye. | [3] |
| Patient Discontinuation Rate | ~25% due to clinical adverse experiences. | ~2% due to clinical adverse experiences. | Dorzolamide demonstrates significantly better tolerability. |[3] |
Experimental Protocols
Preclinical Glaucoma Induction in an Animal Model
A common method for evaluating anti-glaucoma agents involves inducing ocular hypertension in rabbits. The protocol below outlines a method using α-chymotrypsin injection.
Experimental Protocol: Ocular Hypertension Induction (Rabbit Model)
-
Animal Selection: Use healthy New Zealand female rabbits (2-3 kg).
-
Baseline Measurement: Measure baseline IOP in both eyes using a calibrated tonometer. The untreated left eye (LE) serves as a control.
-
Anesthesia: Anesthetize the animals according to approved institutional protocols.
-
Induction: Inject α-chymotrypsin into the posterior chamber of the right eye (RE) to induce ocular hypertension. This method has been shown to cause a significant and sustained increase in IOP (e.g., a peak of 35±3.4 mmHg).[5]
-
Monitoring: Measure IOP weekly for a period of 40 days to confirm sustained hypertension.[5]
-
Drug Administration: Once the glaucoma model is established, administer experimental compounds (e.g., topical dorzolamide formulations or systemic acetazolamide) and measure the corresponding change in IOP against a vehicle control group.
-
Endpoint Analysis: The primary endpoint is the reduction in IOP from the hypertensive baseline. Secondary endpoints can include histological analysis of the optic nerve and retina to assess neuroprotection.[5]
Caption: Experimental workflow for a rabbit glaucoma model.
Clinical Trial Protocol for Comparative Efficacy
To compare systemic and topical CAIs in human subjects, a randomized, double-masked, crossover study design is effective for minimizing variability.
Experimental Protocol: Human Clinical Trial
-
Patient Recruitment: Enroll patients with primary open-angle glaucoma or ocular hypertension who are already on maximal medical therapy but require additional IOP lowering.
-
Baseline: Establish a baseline diurnal IOP curve for each patient (e.g., measurements at 8 AM, 12 PM, 4 PM).
-
Randomization & Crossover Design: Randomly assign patients to one of two treatment arms for a set period (e.g., 4 weeks):
-
Arm A: Receive oral acetazolamide (e.g., 250 mg tablets) + placebo eye drops.
-
Arm B: Receive topical dorzolamide (e.g., 1% or 2% eye drops) + oral placebo tablets.
-
-
Washout Period: After the first treatment period, implement a washout period where patients return to their baseline medication.
-
Crossover: Patients switch to the alternate treatment arm for a second period.
-
Efficacy Measurement: At the end of each treatment period, measure the diurnal IOP curve. The primary outcome is the change in IOP from baseline.[6] Aqueous humor flow can be measured as a secondary outcome using fluorophotometry.[2]
-
Safety Assessment: Monitor and record all local (ocular) and systemic adverse events throughout the study.[3]
Caption: Crossover design for a clinical comparison trial.
Conclusion
The choice between a systemic CAI like acetazolamide and a topical one like dorzolamide represents a classic trade-off between efficacy and tolerability. Acetazolamide offers a more potent effect on IOP and aqueous humor suppression, making it valuable for acute situations or refractory glaucoma.[4] However, its utility is severely limited by a high rate of systemic side effects.[3] Dorzolamide provides a clinically significant, albeit lesser, reduction in IOP with a much more favorable safety profile, making it a suitable option for chronic management as an adjunctive therapy.[3] For drug development professionals, these data underscore the ongoing need for novel topical formulations that can match the efficacy of systemic agents while maintaining the safety profile of localized delivery.
References
- 1. Combination of systemic acetazolamide and topical dorzolamide in reducing intraocular pressure and aqueous humor formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Comparison of dorzolamide and acetazolamide as suppressors of aqueous humor flow in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A comparison of the efficacy and tolerability of dorzolamide and acetazolamide as adjunctive therapy to timolol. Oral to Topical CAI Study Group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Oral versus topical carbonic anhydrase inhibitors in ocular hypertension after scleral tunnel cataract surgery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. [Comparison of two experimental models of glaucoma in rabbits] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Comparative effects of intraocular pressure between systemic and topical carbonic anhydrase inhibitors: a clinical masked, cross-over study - PubMed [pubmed.ncbi.nlm.nih.gov]
Efficacy of Carbonic Anhydrase IX Inhibitors in Oncology: A Comparative Analysis of CL 5343 , Acetazolamide, and SLC-0111
A detailed guide for researchers and drug development professionals on the comparative efficacy of the carbonic anhydrase IX inhibitor CL 5343 and its alternatives in various cancer models. This report includes in-vitro and in-vivo experimental data, detailed methodologies for key assays, and visualizations of relevant biological pathways and experimental workflows.
Carbonic anhydrase IX (CA IX) is a transmembrane enzyme that is highly overexpressed in a variety of solid tumors and is largely absent in normal tissues. Its expression is primarily induced by hypoxia, a common feature of the tumor microenvironment, through the action of hypoxia-inducible factor 1-alpha (HIF-1α). CA IX plays a crucial role in regulating intra- and extracellular pH, thereby promoting tumor cell survival, proliferation, and invasion. This has made CA IX an attractive target for novel anticancer therapies. This guide provides a comparative overview of the efficacy of this compound (5-Amino-1,3,4-thiadiazole-2-sulfonamide), a carbonic anhydrase inhibitor, against other known inhibitors, Acetazolamide and SLC-0111, across different cancer models.
In Vitro Efficacy
The in vitro efficacy of carbonic anhydrase inhibitors is typically assessed by their ability to inhibit the proliferation of cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric used to quantify this effect.
| Compound | Cell Line | Cancer Type | IC50 (µM) | Reference |
| Acetazolamide | HT-29 | Colon Carcinoma | 53.78 (hypoxic conditions) | [1] |
| Hep-2 | Laryngeal Carcinoma | - (Significant reduction in viability at 10 nM and 50 nM in combination with Cisplatin) | [1] | |
| Neuroblastoma Cell Lines (NSC6539, NSC6562, SH-SY5Y, SK-N-SH, SK-N-BE(2)) | Neuroblastoma | - (Reduces cell viability) | [2] | |
| SLC-0111 | Glioblastoma Cell Lines (U251, T98G) | Glioblastoma | 80 - 100 | [3][4] |
| Pancreatic Cancer Cell Lines (CF-PAC-1, PANC-1) | Pancreatic Cancer | ~85 - 125 | [3] | |
| HT-29 | Colon Carcinoma | 13.53 | [5] | |
| MCF7 | Breast Cancer | 18.15 | [5][6] | |
| PC3 | Prostate Cancer | 8.71 | [5] | |
| Novel 5-Amino-1,3,4-thiadiazole-2-sulfonamide derivatives | hCA-I | - | 3.25 - 4.75 | [7] |
| hCA-II | - | 0.055 - 2.6 | [7] |
In Vivo Efficacy
Xenograft models in immunocompromised mice are standard for evaluating the in vivo anti-tumor activity of drug candidates. Key parameters include tumor growth inhibition and reduction in metastasis.
| Compound | Cancer Model | Key Findings | Reference |
| Acetazolamide | Lewis Lung Carcinoma | Sharply reduced the number of lung metastases and primary tumor growth in a dose-dependent manner. | [8] |
| Bronchial Carcinoid Xenografts (H-727, H-720) | 18% (H-727) and 4.5% (H-720) reduction in tumor weights as a single agent. 73% (H-727) and 65% (H-720) reduction in combination with Sulforaphane. | [9] | |
| HT29 Xenografts | In combination with rapamycin, significantly stronger tumor growth inhibition than either agent alone. | [10] | |
| SLC-0111 | Glioblastoma Xenografts | In combination with temozolomide, significantly regressed tumors, greater than either agent alone. | [11] |
| Head and Neck Squamous Carcinoma Xenografts | In combination with cisplatin, caused a greater inhibition of tumor growth and reduction of metastatic spread than single agents. | [12][13][14] |
Signaling Pathways and Experimental Workflows
To better understand the mechanism of action and the methods used to evaluate these compounds, the following diagrams illustrate the CA IX signaling pathway and standard experimental workflows.
Caption: CA IX is induced by hypoxia and regulates pH to promote cancer cell survival and invasion.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Acetazolamide potentiates the anti-tumor potential of HDACi, MS-275, in neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antiproliferative effects of sulphonamide carbonic anhydrase inhibitors C18, SLC-0111 and acetazolamide on bladder, glioblastoma and pancreatic cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. Discovery of a novel 4-pyridyl SLC-0111 analog targeting tumor-associated carbonic anhydrase isoform IX through tail-based design approach with potent anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Discovery of a novel 4-pyridyl SLC-0111 analog targeting tumor-associated carbonic anhydrase isoform IX through tail-based design approach with potent anticancer activity [frontiersin.org]
- 7. Effects of new 5-amino-1,3,4-thiadiazole-2-sulfonamide derivatives on human carbonic anhydrase isozymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Effects of Acetazolamide Combined with or without NaHCO3 on Suppressing Neoplasm Growth, Metastasis and Aquaporin-1 (AQP1) Protein Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Combination of carbonic anhydrase inhibitor, acetazolamide, and sulforaphane, reduces the viability and growth of bronchial carcinoid cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Addition of carbonic anhydrase 9 inhibitor SLC-0111 to temozolomide treatment delays glioblastoma growth in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Inhibition of carbonic anhydrases IX/XII by SLC-0111 boosts cisplatin effects in hampering head and neck squamous carcinoma cell growth and invasion - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Inhibition of carbonic anhydrases IX/XII by SLC-0111 boosts cisplatin effects in hampering head and neck squamous carcinoma cell growth and invasion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
CL 5343 : A Comparative Analysis of Enzyme Cross-Reactivity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the enzymatic cross-reactivity of CL 5343 , also known as 5-Amino-1,3,4-thiadiazole-2-sulfonamide. While this compound is a well-characterized inhibitor of carbonic anhydrases, a comprehensive screen of its activity against a broad range of other enzyme families is not extensively documented in publicly available literature. This guide summarizes the known selectivity of this compound against its primary targets and outlines a general methodology for assessing broader cross-reactivity.
Selectivity Profile of this compound Against Carbonic Anhydrase Isoforms
this compound is a potent inhibitor of several human carbonic anhydrase (hCA) isoforms. The compound's inhibitory activity, as measured by the inhibition constant (Kᵢ), demonstrates a degree of selectivity among the different isoforms.
| Enzyme Target | Inhibition Constant (Kᵢ) | Reference |
| Human Carbonic Anhydrase II (hCA II) | 7.9 nM | [1] |
| Human Carbonic Anhydrase I (hCA I) | Micromolar Range | [2][3] |
| Human Carbonic Anhydrase IV (hCA IV) | Micromolar Range | [2][3] |
| Human Carbonic Anhydrase VII (hCA VII) | Micromolar Range | [2][3] |
| Human Carbonic Anhydrase IX (hCA IX) | Micromolar Range | [2][3] |
| Human Carbonic Anhydrase XII (hCA XII) | Micromolar Range | [2][3] |
Note: While specific Kᵢ values for all isoforms are not consistently reported across studies, the available data indicates that this compound is most potent against hCA II.
Assessment of Cross-Reactivity with Other Enzyme Families
Experimental Protocol: Broad Enzyme Panel Screening
A typical approach to assess the cross-reactivity of a compound like this compound involves screening against a large, diverse panel of purified enzymes.
Objective: To determine the inhibitory activity of this compound against a wide range of enzymes to identify potential off-target interactions.
Materials:
-
this compound (5-Amino-1,3,4-thiadiazole-2-sulfonamide)
-
Commercially available enzyme screening panels (e.g., kinase, protease, phosphatase, and other enzyme families)
-
Appropriate enzyme substrates, buffers, and cofactors for each assay
-
Multi-well assay plates
-
Plate reader capable of detecting the assay signal (e.g., luminescence, fluorescence, absorbance)
Methodology:
-
Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). A series of dilutions is then prepared to test the compound across a range of concentrations.
-
Enzyme Assays:
-
Enzymatic reactions are typically performed in a multi-well plate format.
-
Each well contains the specific enzyme, its substrate, and the appropriate reaction buffer.
-
this compound is added to the test wells at various concentrations. Control wells containing the solvent (e.g., DMSO) and a known inhibitor for each enzyme are also included.
-
The reactions are initiated, usually by the addition of substrate or a cofactor like ATP for kinases.
-
-
Signal Detection: After a defined incubation period, the enzymatic activity is measured. The detection method depends on the assay format. For example, in kinase assays, the amount of phosphorylated substrate or the depletion of ATP can be quantified.
-
Data Analysis:
-
The percentage of enzyme inhibition for each concentration of this compound is calculated relative to the control wells.
-
For enzymes that show significant inhibition, a dose-response curve is generated by plotting the percentage of inhibition against the logarithm of the this compound concentration.
-
The IC₅₀ value (the concentration of the compound that inhibits 50% of the enzyme activity) is then determined from the dose-response curve.
-
Visualizing Selectivity and Experimental Workflow
The following diagrams illustrate the known selectivity of this compound and a general workflow for assessing enzyme cross-reactivity.
Caption: Known selectivity of this compound against hCA isoforms.
Caption: A typical workflow for assessing enzyme cross-reactivity.
References
- 1. Synthesis of novel 5-amino-1,3,4-thiadiazole-2-sulfonamide containing acridine sulfonamide/carboxamide compounds and investigation of their inhibition effects on human carbonic anhydrase I, II, IV and VII - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. Salts of 5-amino-2-sulfonamide-1,3,4-thiadiazole, a structural and analog of acetazolamide, show interesting carbonic anhydrase inhibitory properties, diuretic, and anticonvulsant action - PubMed [pubmed.ncbi.nlm.nih.gov]
Independent Validation of CL 5343 Ki Values: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the carbonic anhydrase inhibitor CL 5343 against other common alternatives. All quantitative data is supported by experimental evidence from peer-reviewed sources.
this compound (5-Amino-1,3,4-thiadiazole-2-sulfonamide) is a potent inhibitor of several human carbonic anhydrase (hCA) isoforms. This guide summarizes independently validated inhibition constants (Ki) for this compound and compares them with other widely used carbonic anhydrase inhibitors. Detailed experimental protocols for determining these values are also provided to aid in the replication and validation of these findings.
Comparative Inhibition Data
The inhibitory activity of this compound and its alternatives against various human carbonic anhydrase isoforms is presented below. The data highlights the potency and selectivity of each compound.
| Compound | Target Isoform | Ki (nM) | Reference |
| this compound | hCA I | 980 | [1][2][3] |
| hCA II | 7.9 | [4] | |
| Acetazolamide | hCA I | 250 | |
| hCA II | 12 | ||
| hCA IX | 25 | ||
| hCA XII | 5.7 | ||
| Indisulam | hCA IX | - | [5][6][7] |
| hCA XII | 3.0-5.7 | [8] | |
| U-104 | hCA I | 5080 | [9][10][11] |
| hCA II | 9640 | [9][10][11] | |
| hCA IX | 45.1 | [9][10][11] | |
| hCA XII | 4.5 | [9][10][11] | |
| Ethoxzolamide | hCA I | - | [12][13] |
| hCA II | - | [14] | |
| hCA VII | 0.8 | [14] |
Experimental Protocols
The determination of Ki values for carbonic anhydrase inhibitors is typically performed using a stopped-flow spectrophotometric method or the Wilbur-Anderson assay.
Stopped-Flow Spectrophotometry for CO2 Hydration Assay
This is a highly sensitive method for measuring the kinetics of the CO2 hydration reaction catalyzed by carbonic anhydrase.
-
Reagents and Buffers:
-
Enzyme solution: Purified human carbonic anhydrase isoforms (e.g., hCA I, II, IX, XII) are diluted to the desired concentration in a suitable buffer (e.g., 10 mM Tris-HCl, pH 7.4).
-
Substrate solution: CO2-saturated water is prepared by bubbling CO2 gas through chilled, deionized water.
-
Indicator solution: A pH indicator, such as 4-nitrophenol, is included in the reaction buffer to monitor the pH change.
-
Inhibitor solutions: Serial dilutions of the test compounds (e.g., this compound ) are prepared in a suitable solvent (e.g., DMSO) and then diluted in the assay buffer.
-
-
Instrumentation:
-
A stopped-flow spectrophotometer capable of rapid mixing and monitoring absorbance changes over time.
-
-
Procedure:
-
The enzyme and inhibitor solutions are pre-incubated for a specified time to allow for binding.
-
The enzyme-inhibitor mixture is rapidly mixed with the CO2-saturated substrate solution in the stopped-flow instrument.
-
The change in absorbance of the pH indicator is monitored over time as the pH decreases due to the formation of carbonic acid.
-
The initial rates of the reaction are calculated from the absorbance data.
-
-
Data Analysis:
-
The inhibition constant (Ki) is determined by fitting the initial rate data at different inhibitor concentrations to the appropriate inhibition model (e.g., competitive, non-competitive, or uncompetitive) using non-linear regression analysis.
-
Wilbur-Anderson Assay
This is a classic electrometric method for determining carbonic anhydrase activity.
-
Reagents and Buffers:
-
Buffer: 0.02 M Tris-HCl buffer, pH 8.3.
-
Substrate: CO2-saturated water.
-
Enzyme solution: A known concentration of carbonic anhydrase.
-
Inhibitor solutions: Various concentrations of the test compound.
-
-
Procedure:
-
A defined volume of the Tris-HCl buffer is placed in a reaction vessel maintained at 0-4°C.
-
The enzyme solution (with or without the inhibitor) is added to the buffer.
-
A known volume of CO2-saturated water is rapidly injected into the reaction vessel.
-
The time required for the pH to drop from 8.3 to 6.3 is measured using a pH meter.
-
-
Calculation of Activity and Inhibition:
-
The enzyme activity is expressed in Wilbur-Anderson units, calculated as: (T0 - T) / T, where T0 is the time for the uncatalyzed reaction (blank) and T is the time for the enzyme-catalyzed reaction.
-
The IC50 value (the concentration of inhibitor that causes 50% inhibition) is determined by plotting the percent inhibition against the logarithm of the inhibitor concentration. The Ki can then be calculated from the IC50 value using the Cheng-Prusoff equation.
-
Signaling Pathway and Mechanism of Action
Carbonic anhydrases play a critical role in pH regulation. In the context of cancer, the tumor-associated isoform CA-IX is of particular interest. It is typically overexpressed in hypoxic tumors and contributes to an acidic tumor microenvironment, which promotes tumor growth, invasion, and metastasis. Inhibitors of CA-IX can counteract this acidification, potentially leading to anti-tumor effects.
Caption: Role of Carbonic Anhydrase IX (CA-IX) in Tumor pH Regulation and its Inhibition by this compound .
References
- 1. Identification of specific carbonic anhydrase inhibitors via in situ click chemistry, phage-display and synthetic peptide libraries: comparison of the methods and structural study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. mdpi.com [mdpi.com]
- 5. Regulation of tumor pH and the role of carbonic anhydrase 9 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. carbonic-anhydrases-role-in-ph-control-and-cancer - Ask this paper | Bohrium [bohrium.com]
- 7. Carbonic Anhydrase - Assay | Worthington Biochemical [worthington-biochem.com]
- 8. The role of carbonic anhydrase IX in cancer development: links to hypoxia, acidosis, and beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. pubcompare.ai [pubcompare.ai]
- 11. echemi.com [echemi.com]
- 12. A Novel Stopped-Flow Assay for Quantitating Carbonic-Anhydrase Activity and Assessing Red-Blood-Cell Hemolysis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 14. A Novel Stopped-Flow Assay for Quantitating Carbonic-Anhydrase Activity and Assessing Red-Blood-Cell Hemolysis - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Delivery Systems Utilizing the CA9-Targeting Ligand CL 5343
For Researchers, Scientists, and Drug Development Professionals
In the landscape of targeted cancer therapy, the selective delivery of cytotoxic agents to tumor cells remains a paramount challenge. One promising strategy involves leveraging the overexpression of specific cell surface proteins on cancer cells. Carbonic anhydrase IX (CA9) is a transmembrane enzyme that is highly expressed in various solid tumors, including renal cell carcinoma, and is a well-validated target for directed drug delivery. CL 5343 , a potent inhibitor of carbonic anhydrase, has emerged as a valuable targeting ligand for delivering therapeutic payloads to CA9-expressing cancer cells. This guide provides a comparative analysis of delivery systems that utilize this compound as a targeting moiety, supported by available experimental data.
Overview of this compound-Targeted Delivery Strategies
this compound (5-Amino-1,3,4-thiadiazole-2-sulfonamide) is a selective inhibitor of several carbonic anhydrase isoforms, including the tumor-associated CA9.[1][2][3] Its high affinity for CA9 allows for the specific recognition of cancer cells that overexpress this protein. This property has been exploited to develop targeted drug delivery systems designed to enhance the therapeutic index of potent anticancer agents by concentrating them at the tumor site while minimizing exposure to healthy tissues. The primary approaches investigated involve the direct conjugation of therapeutic agents to this compound or the functionalization of nanocarriers with this targeting ligand.
Comparative Performance of this compound-Based Delivery Systems
Currently, direct comparative studies of different this compound-functionalized delivery systems are limited in the publicly available literature. However, we can analyze the performance of individual systems based on reported data, focusing on a direct conjugate and a nanoparticle-based system.
Table 1: Performance Metrics of this compound-Targeted Delivery Systems
| Delivery System | Therapeutic Agent | Cancer Cell Line | Key Performance Metrics | Reference |
| This compound-Maytansinoid Conjugate | Maytansinoid | SKRC52 (Renal Cancer) | Tumor Accumulation: 13.4% of injected dose per gram of tissue in 1 hour (as a fluorescent dye conjugate). Potent antitumor activity observed in a subcutaneous xenograft model in female nude mice. | [4][5] |
| This compound-Gold Nanoparticles | Not specified (nanoparticle itself is the therapeutic entity) | MCF-7 (Breast Cancer) | Cell Viability Reduction: 75% decrease in cell viability. Enhanced cellular uptake and induction of apoptosis. | [6] |
In-Depth Analysis of Delivery Platforms
This compound-Drug Conjugates: A Direct Targeting Approach
This strategy involves the covalent linkage of a potent cytotoxic drug, such as the microtubule inhibitor maytansinoid, directly to the this compound targeting ligand.[1][3][7] This approach offers the advantage of a smaller, more uniform molecular entity, which can potentially lead to better tumor penetration.
Experimental Protocol: Synthesis of a this compound-Drug Conjugate (General Steps)
A detailed, specific protocol for the synthesis of the this compound-maytansinoid conjugate is not publicly available. However, a general synthetic scheme would likely involve the following steps:
-
Functionalization of this compound : Introduction of a reactive functional group (e.g., a linker with a terminal amine or carboxyl group) onto the this compound molecule without compromising its binding affinity for CA9.
-
Functionalization of the Drug: Modification of the maytansinoid molecule with a complementary reactive group.
-
Conjugation: Reaction of the functionalized this compound and the functionalized maytansinoid under controlled conditions to form a stable covalent bond.
-
Purification and Characterization: Purification of the conjugate using techniques such as high-performance liquid chromatography (HPLC) and characterization by mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy to confirm its identity and purity.
This compound-Functionalized Nanoparticles: A Nanocarrier-Mediated Approach
This approach utilizes nanocarriers, such as gold nanoparticles, to deliver a therapeutic payload. The surface of the nanoparticle is decorated with this compound to facilitate targeting to CA9-expressing cells. This method allows for the delivery of a larger therapeutic payload per targeting event and can be adapted for various types of drugs and imaging agents.
Experimental Protocol: Preparation of this compound-Conjugated Gold Nanoparticles (General Steps)
While a specific protocol for the this compound-gold nanoparticles is not detailed in the available literature, a representative procedure for conjugating a ligand to gold nanoparticles would likely follow these steps:
-
Synthesis of Gold Nanoparticles: Preparation of gold nanoparticles of a desired size and surface charge using established methods, such as the citrate reduction method.
-
Surface Modification of Gold Nanoparticles: Functionalization of the gold nanoparticle surface with a linker molecule that can react with this compound . This often involves the use of thiol-containing linkers that form strong bonds with the gold surface.
-
Activation of this compound : Chemical activation of a functional group on this compound to make it reactive towards the linker on the gold nanoparticle surface.
-
Conjugation: Incubation of the surface-modified gold nanoparticles with the activated this compound to allow for covalent bond formation.
-
Purification and Characterization: Removal of unconjugated this compound and other reagents by centrifugation or dialysis. Characterization of the conjugated nanoparticles using techniques such as UV-Vis spectroscopy, dynamic light scattering (DLS) to determine size and stability, and transmission electron microscopy (TEM) to visualize the nanoparticles.
Signaling Pathways and Experimental Workflows
To visualize the underlying biological principles and experimental processes, the following diagrams are provided.
Caption: Targeted drug delivery via a this compound-drug conjugate.
Caption: Workflow for developing this compound-targeted nanoparticles.
Conclusion and Future Directions
The use of this compound as a targeting ligand represents a promising avenue for the development of more effective and less toxic cancer therapies. Both direct drug conjugates and nanoparticle-based systems have shown potential in preclinical studies. The this compound-maytansinoid conjugate demonstrated significant tumor accumulation and antitumor activity in a renal cancer model.[4][5] Similarly, this compound-functionalized gold nanoparticles have been shown to enhance cellular uptake and induce cancer cell death.[6]
To build upon these findings, future research should focus on:
-
Direct Comparative Studies: Head-to-head comparisons of different this compound-functionalized delivery systems (e.g., liposomes vs. polymeric nanoparticles vs. direct conjugates) are needed to determine the optimal platform for different therapeutic applications.
-
Optimization of Nanocarriers: Further optimization of the physicochemical properties of nanocarriers, such as size, charge, and drug release kinetics, could significantly improve their in vivo performance.
-
Broader Therapeutic Payloads: Exploring the delivery of a wider range of therapeutic agents, including other small molecule drugs, nucleic acids, and photosensitizers, using this compound-targeted systems.
-
Advanced In Vivo Models: Evaluation of these delivery systems in more clinically relevant animal models, such as orthotopic and patient-derived xenograft models, will be crucial for clinical translation.
By addressing these areas, the full potential of this compound-targeted delivery systems can be realized, paving the way for novel and improved treatments for patients with CA9-expressing cancers.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. human carbonic anhydrase | MedChemExpress (MCE) Life Science Reagents [medchemexpress.eu]
- 4. The reversed intra- and extracellular pH in tumors as a unified strategy to chemotherapeutic delivery using targeted nanocarriers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
Assessing the Specificity of Carbonic Anhydrase IX Inhibitors: A Comparative Guide
Introduction
Carbonic Anhydrase IX (CA9) is a transmembrane enzyme that plays a crucial role in regulating pH in the tumor microenvironment.[1][2] Its expression is predominantly induced by hypoxia and is strongly associated with tumor progression and metastasis, making it a prime target for cancer therapy.[1][3][4] The development of specific inhibitors for CA9 is a key focus in oncology research. This guide provides a framework for assessing the specificity of CA9 inhibitors, using a comparison between the well-characterized, selective inhibitor U-104 (also known as SLC-0111) and the broad-spectrum inhibitor Acetazolamide. While information on " CL 5343 " is not currently available in the public domain, the principles and methods outlined here are applicable to the evaluation of any novel CA9 inhibitor.
Comparative Analysis of CA9 Inhibitor Specificity
The specificity of a CA9 inhibitor is determined by its differential activity against various carbonic anhydrase (CA) isoforms. An ideal inhibitor would potently inhibit CA9 while showing minimal activity against other isoforms, particularly the ubiquitous cytosolic isoforms CA I and CA II, to reduce off-target effects.
Table 1: Comparison of Inhibitory Activity (Ki, nM) of U-104 (SLC-0111) and Acetazolamide Against Key Carbonic Anhydrase Isoforms
| Inhibitor | CA9 (Target) | CA12 (Tumor-Associated) | CA1 (Off-Target) | CA2 (Off-Target) | Reference |
| U-104 (SLC-0111) | 45.1 | 4.5 | 5080 | 9640 | [5][6] |
| Acetazolamide | 0.105 (µg/mL) | 0.029 (µg/mL) | - | 0.153 (µg/mL)* | [7] |
Note: Data for Acetazolamide is presented in µg/mL as found in the source. Direct comparison of potency with Ki in nM requires conversion. However, the data clearly shows Acetazolamide's broad-spectrum activity.
As shown in Table 1, U-104 (SLC-0111) demonstrates high selectivity for the tumor-associated isoforms CA9 and CA12 over the cytosolic isoforms CA1 and CA2.[5][6] In contrast, Acetazolamide is a potent inhibitor of multiple CA isoforms, highlighting its broad-spectrum nature.[7]
Experimental Protocols
Stopped-Flow CO2 Hydration Assay for Measuring Carbonic Anhydrase Inhibition
This method measures the catalytic activity of CA isoforms and the inhibitory effect of compounds.
Principle: The assay measures the rate of pH change resulting from the CA-catalyzed hydration of CO2 to bicarbonate and a proton. The inhibition is determined by the decrease in this rate in the presence of an inhibitor.
Materials:
-
Stopped-flow spectrophotometer
-
Recombinant human carbonic anhydrase isoforms (CA1, CA2, CA9, CA12)
-
CO2-saturated water
-
Buffer solution (e.g., Tris-HCl) with a pH indicator (e.g., p-nitrophenol)
-
Inhibitor compound (e.g., U-104) dissolved in a suitable solvent (e.g., DMSO)
Procedure:
-
Enzyme Preparation: Prepare a stock solution of the recombinant CA isoform in the buffer.
-
Inhibitor Preparation: Prepare serial dilutions of the inhibitor compound.
-
Assay Execution: a. One syringe of the stopped-flow instrument is loaded with the CO2-saturated water. b. The other syringe is loaded with the buffer containing the CA enzyme, pH indicator, and the inhibitor at a specific concentration. c. The solutions are rapidly mixed, and the change in absorbance of the pH indicator is monitored over time. This reflects the rate of the enzymatic reaction.
-
Data Analysis: a. The initial rate of the reaction is calculated from the slope of the absorbance curve. b. The rates are measured for a range of inhibitor concentrations. c. The IC50 value (the concentration of inhibitor that causes 50% inhibition of the enzyme activity) is determined by plotting the reaction rates against the inhibitor concentrations. d. The Ki (inhibition constant) can be calculated from the IC50 value using the Cheng-Prusoff equation, which also considers the substrate concentration and the Michaelis constant (Km) of the enzyme.
Visualizations
Experimental Workflow for Assessing CA9 Inhibitor Specificity
Caption: Workflow for determining the specificity of a CA9 inhibitor.
Simplified Signaling Pathway of CA9 in Cancer
Caption: Role of CA9 in promoting cancer cell survival and invasion.
References
- 1. researchgate.net [researchgate.net]
- 2. What are CAIX inhibitors and how do they work? [synapse.patsnap.com]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Recent Developments in Targeting Carbonic Anhydrase IX for Cancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Frontiers | Discovery of a novel 4-pyridyl SLC-0111 analog targeting tumor-associated carbonic anhydrase isoform IX through tail-based design approach with potent anticancer activity [frontiersin.org]
Comparative Efficacy of CL 5343 (5-Amino-1,3,4-thiadiazole-2-sulfonamide) as a Carbonic Anhydrase Inhibitor
Initial investigations into " CL 5343 " have revealed that this compound is scientifically identified as 5-Amino-1,3,4-thiadiazole-2-sulfonamide, a known inhibitor of carbonic anhydrase (CA). It is important to note that peer-reviewed literature does not support its function as a Toll-like receptor (TLR) agonist. This guide provides a comprehensive comparison of the efficacy of 5-Amino-1,3,4-thiadiazole-2-sulfonamide and its derivatives against various human carbonic anhydrase (hCA) isoforms, with comparative data for the well-established CA inhibitor, Acetazolamide.
Carbonic anhydrases are a family of metalloenzymes that play a crucial role in numerous physiological processes, including pH homeostasis, respiration, and CO2 transport.[1] Inhibition of these enzymes has therapeutic applications in conditions such as glaucoma, epilepsy, and certain cancers.[2]
Quantitative Comparison of Inhibitory Activity
The following tables summarize the in vitro inhibitory activity of 5-Amino-1,3,4-thiadiazole-2-sulfonamide and its derivatives against key human carbonic anhydrase isoforms. The data is presented as inhibition constants (Kᵢ) and half-maximal inhibitory concentrations (IC₅₀), providing a direct comparison of potency.
Table 1: Inhibitory Activity (Kᵢ in nM) of 5-Amino-1,3,4-thiadiazole-2-sulfonamide Derivatives against hCA I and hCA II
| Compound | hCA I (Kᵢ in nM) | hCA II (Kᵢ in nM) |
| 5-Amino-1,3,4-thiadiazole-2-sulfonamide (Parent Compound) | 316.7 ± 9.6 - 533.1 ± 187.8 | 412.5 ± 115.4 - 624.6 ± 168.2 |
| Acetazolamide (Reference) | 278.8 ± 44.3 | 293.4 ± 46.4 |
| Derivative 7e | - | 7.9 |
| Positively charged thiadiazole derivatives | 3 - 12 | 0.20 - 5.96 |
Data compiled from multiple sources.[3][4][5]
Table 2: Half-Maximal Inhibitory Concentration (IC₅₀ in µM) of 5-Amino-1,3,4-thiadiazole-2-sulfonamide Derivatives against hCA I and hCA II
| Compound | hCA I (IC₅₀ in µM) | hCA II (IC₅₀ in µM) |
| Acetazolamide (Reference) | - | - |
| Pyrazole-dicarboxamide derivatives | 0.119 - 3.999 | 0.084 - 0.878 |
| Acridine sulfonamide/carboxamide derivative 4e | - | 0.03 ± 0.01 |
Data compiled from multiple sources.[3][6]
Experimental Protocols
In Vitro Carbonic Anhydrase Inhibition Assay (Esterase Activity)
This protocol is based on the colorimetric measurement of the hydrolysis of 4-nitrophenyl acetate (p-NPA) by carbonic anhydrase.[1]
Materials:
-
Assay Buffer: 50 mM Tris-HCl, pH 7.5.[1]
-
Enzyme Solution: Purified human carbonic anhydrase (e.g., hCA I or hCA II) diluted in assay buffer.[7]
-
Substrate Solution: 3 mM 4-nitrophenyl acetate (p-NPA) in acetonitrile or DMSO.[1]
-
Test Compounds: 5-Amino-1,3,4-thiadiazole-2-sulfonamide derivatives and Acetazolamide dissolved in DMSO.
-
96-well microplate.
-
Spectrophotometer.
Procedure:
-
To each well of a 96-well plate, add 158 µL of Assay Buffer.[1]
-
Add 2 µL of the test compound solution at various concentrations. For the control (maximum activity), add 2 µL of DMSO.[1]
-
Add 20 µL of the enzyme solution to all wells except the blank.[1]
-
Incubate the plate at room temperature for 10 minutes.
-
Initiate the reaction by adding 20 µL of the p-NPA substrate solution to all wells.[1]
-
Immediately measure the absorbance at 400 nm in kinetic mode for a set period (e.g., 30 minutes) at room temperature.[1]
-
The rate of reaction is determined from the linear portion of the kinetic curve.
-
Calculate the percentage of inhibition for each concentration of the test compound relative to the DMSO control.
-
Determine the IC₅₀ values by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Purification of Human Carbonic Anhydrase I and II
hCA I and hCA II can be purified from human erythrocytes by affinity chromatography.[7]
Mechanism of Action: Carbonic Anhydrase Inhibition
Carbonic anhydrase catalyzes the reversible hydration of carbon dioxide to bicarbonate and a proton. Sulfonamide-based inhibitors, such as 5-Amino-1,3,4-thiadiazole-2-sulfonamide, bind to the zinc ion in the enzyme's active site, blocking its catalytic activity.[1] This inhibition disrupts pH balance and fluid secretion in various tissues, leading to therapeutic effects.
Efficacy in Cancer Cell Lines
Derivatives of 5-Amino-1,3,4-thiadiazole have demonstrated cytotoxic activity against various cancer cell lines. For instance, some derivatives have shown potent growth inhibitory activity against breast cancer (MCF-7) and hepatocellular carcinoma (HepG2) cell lines.[8] One study reported that a derivative of 5-amino-1,3,4-thiadiazole appended with isatin exhibited antiproliferative activity against human breast cancer and colorectal carcinoma cells.[9]
Addendum: Overview of Toll-like Receptor (TLR) Agonists
While this compound is not a TLR agonist, this section provides a brief overview for informational purposes, given the potential interest in this area.
Toll-like receptors are key components of the innate immune system that recognize pathogen-associated molecular patterns (PAMPs). Activation of TLRs on immune cells, such as dendritic cells and macrophages, initiates signaling cascades that lead to the production of inflammatory cytokines and the activation of adaptive immunity. TLR agonists are molecules that bind to and activate TLRs, thereby stimulating an immune response. They are being investigated as vaccine adjuvants and for cancer immunotherapy.
TLR Signaling Pathway
The binding of a TLR agonist to its corresponding TLR initiates a signaling cascade that can be broadly divided into MyD88-dependent and TRIF-dependent pathways. These pathways culminate in the activation of transcription factors like NF-κB and IRFs, which drive the expression of genes involved in inflammation and antiviral responses.
References
- 1. benchchem.com [benchchem.com]
- 2. Carbonic anhydrase inhibitor - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis of novel 5-amino-1,3,4-thiadiazole-2-sulfonamide containing acridine sulfonamide/carboxamide compounds and investigation of their inhibition effects on human carbonic anhydrase I, II, IV and VII - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis of 5-amino-1,3,4-thiadiazole-2-sulphonamide derivatives and their inhibition effects on human carbonic anhydrase isozymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. New 5-Aryl-1,3,4-Thiadiazole-Based Anticancer Agents: Design, Synthesis, In Vitro Biological Evaluation and In Vivo Radioactive Tracing Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Identification of 5-amino-1,3,4-thiadiazole appended isatins as bioactive small molecules with polypharmacological activities - PMC [pmc.ncbi.nlm.nih.gov]
A Meta-Analysis of CL 5343 : A Comparative Guide to a Carbonic Anhydrase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive meta-analysis of the research findings on CL 5343 , a selective carbonic anhydrase (CA) inhibitor. Also known as 5-Amino-1,3,4-thiadiazole-2-sulfonamide, this compound has demonstrated potential therapeutic applications in oncology and beyond. This document objectively compares the performance of this compound with other relevant carbonic anhydrase inhibitors, supported by available experimental data, to aid in research and development efforts.
Performance Comparison of Carbonic Anhydrase Inhibitors
this compound and its alternatives are potent inhibitors of various carbonic anhydrase isoforms, enzymes that play crucial roles in physiological and pathological processes, including pH regulation, fluid secretion, and tumorigenesis. The following tables summarize the quantitative data on the inhibitory activity of this compound , Acetazolamide, and Indisulam against several key human carbonic anhydrase (hCA) isoforms.
Table 1: In Vitro Inhibitory Activity (Ki, nM) of Carbonic Anhydrase Inhibitors
| Compound | hCA I | hCA II | hCA IV | hCA VII | hCA IX | hCA XII |
| this compound | µM range | 7.9 | µM range | µM range | µM range | µM range |
| Acetazolamide | 250 | 12 | - | - | 25 | 4.5 |
| Indisulam | Potent | Potent | - | - | Potent | - |
Table 2: In Vitro Anti-proliferative Activity (IC50) of Indisulam against Human Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) |
| HCT116 | Colon Cancer | 0.28 |
| SW620 | Colon Cancer | >259 |
| LX-1 | Lung Cancer | 1.1 |
| NCI-H460 | Lung Cancer | >259 |
Experimental Protocols
Detailed methodologies are crucial for the replication and advancement of scientific findings. The following are the experimental protocols for the key experiments cited in this guide.
In Vitro Carbonic Anhydrase Inhibition Assay
This protocol outlines the determination of the inhibitory potency of compounds against various human carbonic anhydrase (hCA) isoforms.
1. Enzyme Purification:
-
Recombinant human CA isoforms (hCA I, II, IV, VII, IX, and XII) are expressed in E. coli and purified by affinity chromatography.
-
The purity of the enzymes is verified by SDS-PAGE.
2. Inhibition Assay (Stopped-Flow Method):
-
The assay measures the CO₂ hydration activity of the CA enzyme.
-
A stopped-flow instrument is used to measure the kinetics of the pH change resulting from the enzyme-catalyzed hydration of CO₂.
-
The assay buffer consists of 20 mM HEPES or TAPS, pH 7.4, containing 20 mM NaClO₄ and 0.1 mM EDTA.
-
The enzyme concentration in the assay is typically in the range of 10 nM.
-
Various concentrations of the inhibitor are pre-incubated with the enzyme.
-
The reaction is initiated by mixing the enzyme-inhibitor solution with a CO₂-saturated solution.
-
The initial rates of the reaction are measured, and the IC50 values are determined by plotting the enzyme activity against the inhibitor concentration.
-
The inhibition constant (Ki) is calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [S]/Km), where [S] is the substrate (CO₂) concentration and Km is the Michaelis-Menten constant for the respective enzyme.
In Vivo Antitumor Efficacy in a Xenograft Mouse Model (Representative Protocol)
This protocol describes a general procedure for evaluating the antitumor activity of carbonic anhydrase inhibitors in a preclinical setting. While a specific in vivo protocol for this compound was not explicitly found, the following is a representative methodology based on studies with Acetazolamide and Indisulam.
1. Cell Culture and Animal Model:
-
A human cancer cell line known to express the target carbonic anhydrase isoform (e.g., SK-RC-52 renal cell carcinoma for CAIX) is cultured in appropriate media.
-
Female athymic nude mice (4-6 weeks old) are used for the study.
2. Tumor Implantation:
-
Cultured cancer cells (e.g., 5 x 10⁶ cells in 100 µL of PBS) are subcutaneously injected into the flank of each mouse.
-
Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³).
3. Treatment:
-
Mice are randomly assigned to treatment and control groups.
-
The test compound (e.g., this compound , Acetazolamide, or Indisulam) is administered via a suitable route (e.g., intraperitoneal or intravenous injection).
-
The dosage and treatment schedule are determined based on preliminary toxicity studies (e.g., 25-50 mg/kg daily for 5 days).
-
The control group receives the vehicle solution.
4. Tumor Growth Measurement and Data Analysis:
-
Tumor volume is measured regularly (e.g., every 2-3 days) using calipers and calculated using the formula: (length x width²)/2.
-
The body weight of the mice is also monitored as an indicator of toxicity.
-
At the end of the study, the tumors are excised and weighed.
-
The antitumor efficacy is evaluated by comparing the tumor growth in the treatment groups to the control group. Statistical analysis is performed using appropriate methods (e.g., t-test or ANOVA).
Signaling Pathways and Experimental Workflows
Visual representations of complex biological processes and experimental designs can significantly enhance understanding. The following diagrams were created using Graphviz to illustrate key concepts.
Caption: Mechanism of Carbonic Anhydrase Inhibition by this compound .
Safety Operating Guide
Personal protective equipment for handling CL 5343
For Researchers, Scientists, and Drug Development Professionals
This document provides immediate and essential safety protocols, personal protective equipment (PPE) guidelines, and disposal plans for handling CL 5343 (CAS No. 14949-00-9). Adherence to these procedures is critical to ensure personal safety and maintain a secure laboratory environment.
Chemical Identification and Hazards
| Identifier | Value |
| Chemical Name | 5-amino-1,3,4-thiadiazole-2-sulfonamide |
| CAS Number | 14949-00-9[1][2] |
| Molecular Formula | C2H4N4O2S2[1][2] |
| Molecular Weight | 180.21[1] |
| Physical Form | White Solid[1] |
| Signal Word | Danger |
| Hazard Pictograms | Corrosive |
| Hazard Statements | H314: Causes severe skin burns and eye damage. H318: Causes serious eye damage. |
Personal Protective Equipment (PPE)
Based on the hazard statements, the following PPE is mandatory when handling this compound .
| Protection Type | Specific Recommendations |
| Eye/Face Protection | Wear chemical safety goggles and a face shield. |
| Skin Protection | Wear a lab coat, and chemical-resistant gloves (e.g., nitrile). Ensure full skin coverage. |
| Respiratory Protection | Use a NIOSH-approved respirator if working in a poorly ventilated area or if dust is generated. |
| Body Protection | A chemical-resistant apron or suit may be necessary for large quantities or when there is a risk of significant splashing. |
Operational and Handling Plan
Workflow for Safe Handling of this compound
Caption: A stepwise workflow for the safe handling of this compound , from preparation to disposal.
Procedural Steps:
-
Preparation:
-
Designate a specific area for handling this compound , preferably within a chemical fume hood.
-
Ensure all necessary PPE is available and in good condition.
-
Confirm the location and functionality of emergency eyewash stations and safety showers.
-
-
Handling:
-
Always wear the prescribed PPE before handling the compound.
-
Avoid creating dust. If weighing the solid, do so carefully within the fume hood.
-
Do not breathe dust, fumes, gas, mist, vapors, or spray.
-
-
Cleanup and Disposal:
-
After handling, thoroughly decontaminate all surfaces and equipment.
-
Dispose of contaminated waste, including gloves and any disposable labware, in a designated hazardous waste container. Follow all institutional and local regulations for chemical waste disposal.
-
Remove PPE in the correct order to avoid self-contamination.
-
Wash hands and any exposed skin thoroughly after handling.
-
Emergency Procedures
| Exposure Type | Immediate Action |
| Skin Contact | Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention. |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention. |
| Inhalation | Move the person to fresh air and keep them in a position comfortable for breathing. If not breathing, give artificial respiration. Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention. |
Storage
-
Store in a tightly closed container in a cool, dry, and well-ventilated area.
-
Keep locked up and away from incompatible materials.
Logical Relationship for Safe Storage
Caption: Key requirements for the safe and secure storage of this compound .
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
